molecular formula C10H13BO3 B8200134 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B8200134
M. Wt: 192.02 g/mol
InChI Key: VJYUVWJFKJTXTK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a useful research compound. Its molecular formula is C10H13BO3 and its molecular weight is 192.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-12-10-5-3-9(4-6-10)11-13-7-2-8-14-11/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYUVWJFKJTXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Boronic Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, boronic acids and their derivatives are indispensable tools, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a testament to the power of organoboron reagents in forging biaryl linkages, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] However, the inherent challenges associated with unprotected boronic acids, such as trimerization to boroxines and potential instability under certain reaction conditions, have led to the widespread adoption of boronic esters as more robust and easily handled surrogates.[2]

Among the various diols used to protect the boronic acid moiety, 1,3-propanediol offers a unique balance of stability and reactivity, forming a six-membered 1,3,2-dioxaborinane ring. This guide provides a comprehensive technical overview of a specific and valuable member of this class: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane . We will delve into its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling, providing field-proven insights for its effective utilization in research and development.

Section 1: Core Chemical Identity and Physicochemical Properties

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is the propan-1,3-diol ester of 4-methoxyphenylboronic acid. The presence of the electron-donating methoxy group on the phenyl ring significantly influences its reactivity in cross-coupling reactions.

Chemical Structure and Key Identifiers
  • IUPAC Name: 2-(4-methoxyphenyl)-1,3,2-dioxaborinane

  • Synonyms: 4-methoxyphenylboronic acid 1,3-propanediol ester[3]

  • CAS Number: 155826-85-0[3]

  • Molecular Formula: C₁₀H₁₃BO₃[3]

  • Molecular Weight: 192.02 g/mol [3]

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, we can infer its properties based on its constituent parts and data from closely related analogs.

PropertyValue (Predicted/Inferred)Source/Justification
Appearance White to off-white solid or oilBased on related arylboronic esters.
Boiling Point No data available-
Melting Point No data available-
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, DCM).General property of similar organic molecules.
Stability Moderate hydrolytic stability.Six-membered ring esters are generally less stable to hydrolysis than five-membered ring esters like pinacolates, but more stable than the free boronic acid.[4][5]

Section 2: Synthesis and Handling

The synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a straightforward esterification reaction. Proper handling and storage are crucial to maintain its integrity.

Synthesis Protocol: A Self-Validating System

The formation of the 1,3,2-dioxaborinane ring is an equilibrium process. The reaction is typically driven to completion by the removal of water.

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Methoxyphenylboronic acid P1 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane R1->P1 R2 1,3-Propanediol R2->P1 C1 Anhydrous Solvent (e.g., Toluene, Hexane) C2 Azeotropic removal of water (Dean-Stark apparatus) W Water (byproduct) P1->W forms

Caption: General workflow for the synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-methoxyphenylboronic acid (1.0 equivalent) and 1,3-propanediol (1.1-1.2 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent capable of forming an azeotrope with water, such as toluene or hexane. The volume should be sufficient to allow for efficient stirring and reflux.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap. Monitor the reaction by observing the cessation of water collection.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can often be used directly in subsequent reactions. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel, although care must be taken to avoid hydrolysis.[3]

Causality Behind Experimental Choices:

  • Excess Diol: A slight excess of 1,3-propanediol is used to ensure the complete conversion of the boronic acid.

  • Azeotropic Water Removal: This is a critical step that drives the equilibrium towards the formation of the boronic ester, ensuring a high yield of the desired product.

  • Anhydrous Conditions: While boronic esters are more stable than their corresponding acids, they are still susceptible to hydrolysis.[3] Using an anhydrous solvent and removing the water byproduct minimizes this degradation.

Handling and Storage
  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and oxidation.[6]

  • Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][7][8]

Section 3: Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane, this section provides predicted and analogous spectral data to aid in its characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the 4-methoxyphenyl group and the 1,3,2-dioxaborinane ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7-7.8Doublet2HAromatic protons ortho to the boron atom
~6.9-7.0Doublet2HAromatic protons meta to the boron atom
~4.2-4.3Triplet4H-O-CH₂- protons of the dioxaborinane ring
~3.8Singlet3HMethoxy (-OCH₃) protons
~2.0-2.1Quintet2H-CH₂- proton of the dioxaborinane ring

Rationale for Predictions:

  • The aromatic protons ortho to the electron-withdrawing boronic ester group will be deshielded and appear downfield.

  • The protons of the dioxaborinane ring will show characteristic splitting patterns based on their coupling with adjacent protons. The methylene groups attached to the oxygen atoms will be the most downfield in the ring system.[9][10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Chemical Shift (δ, ppm)Assignment
~162Aromatic carbon attached to the methoxy group
~136Aromatic carbons ortho to the boron atom
~130 (approx.)Aromatic carbon attached to the boron atom (ipso-carbon)
~114Aromatic carbons meta to the boron atom
~62-O-CH₂- carbons of the dioxaborinane ring
~55Methoxy (-OCH₃) carbon
~28-CH₂- carbon of the dioxaborinane ring

Rationale for Predictions:

  • The chemical shifts are estimated based on known values for the 4-methoxyphenyl group and the 1,3,2-dioxaborinane ring system.[11][12][13][14]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 192

  • Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the methoxy group, cleavage of the dioxaborinane ring, and loss of the entire propanediol unit.[15][16][17][18]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~2950-2850C-H stretching (aliphatic and aromatic)
~1600, 1500C=C stretching (aromatic)
~1350-1300B-O stretching
~1250C-O stretching (aryl ether)
~1170C-O stretching (aliphatic ether)

Section 4: Applications in Suzuki-Miyaura Cross-Coupling

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, offering a stable and reliable source of the 4-methoxyphenyl moiety.

Reaction Mechanism and Key Considerations

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition (R'-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Base, Ar-B(OR)2) C->D E Ar-Pd(II)-R' D->E E->A  Regenerates  Catalyst F Reductive Elimination E->F G R'-Ar (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[19][20]

Role of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane:

In the transmetalation step, the 4-methoxyphenyl group is transferred from the boron atom to the palladium center. The electron-donating nature of the methoxy group can facilitate this step, potentially leading to faster reaction rates compared to electron-deficient arylboronic esters.[21] While boronic esters can undergo the reaction directly, hydrolysis to the boronic acid may occur in situ, and both species can participate in the catalytic cycle.[2][22]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the use of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane in a typical cross-coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Suzuki_Workflow cluster_reactants Reactants & Reagents R1 Aryl/Vinyl Halide or Triflate Setup Combine reactants, catalyst, base in solvent under inert atmosphere R1->Setup R2 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane R2->Setup Cat Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Cat->Setup Lig Ligand (optional) Lig->Setup Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Setup Sol Solvent (e.g., Dioxane/Water) Sol->Setup React Heat reaction mixture (e.g., 80-100 °C) Setup->React Workup Aqueous workup and extraction React->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Product Biaryl Product Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine the aryl or vinyl halide/triflate (1.0 equivalent), 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, THF, or toluene, and water.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23]

Section 5: Conclusion and Future Outlook

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a valuable and versatile reagent for organic synthesis. Its utility as a stable and easily handled precursor for the 4-methoxyphenyl group in Suzuki-Miyaura cross-coupling reactions makes it an attractive alternative to the free boronic acid. While the hydrolytic stability of the 1,3,2-dioxaborinane ring is lower than that of the more commonly used pinacol esters, it can offer advantages in terms of ease of deprotection when the free boronic acid is desired. As the demand for efficient and selective methods for the synthesis of complex molecules continues to grow, the strategic use of tailored boronic esters like 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane will undoubtedly play an increasingly important role in advancing the fields of drug discovery and materials science. Further research into the specific reaction kinetics and stability profile of this and other 1,3-dioxaborinanes will undoubtedly expand their application in innovative synthetic methodologies.

References

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

Sources

Strategic Selection of Boronic Esters: 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane vs. Unsubstituted Dioxaborinanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural and functional advantages of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Neopentyl Glycol Ester) compared to its unsubstituted dioxaborinane (1,3-propanediol ester) counterparts.

For researchers in drug discovery, the choice between these protecting groups is not merely aesthetic; it dictates the purification strategy , shelf-stability , and transmetallation kinetics of the boronic acid intermediate. While unsubstituted dioxaborinanes offer higher atom economy, they suffer from hydrolytic instability and oligomerization. The 5,5-dimethyl variant leverages the Thorpe-Ingold (gem-dialkyl) effect to provide a crystalline, shelf-stable "Goldilocks" reagent—more robust than the free acid but more chemically accessible than the pinacol ester.

Part 1: Molecular Architecture & The "Neopentyl Effect"

The core differentiator between the two compounds is the presence of the gem-dimethyl group at the 5-position of the dioxaborinane ring.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

In the unsubstituted dioxaborinane (derived from 1,3-propanediol), the ring possesses significant conformational flexibility. This flexibility allows the O-B-O bond angle to distort, exposing the empty p-orbital of the boron atom to nucleophilic attack (hydrolysis) by water or atmospheric moisture.

In the 5,5-dimethyl-1,3,2-dioxaborinane , the two methyl groups at the C5 position introduce steric bulk that forces the ring into a more rigid chair conformation. This phenomenon, known as the Thorpe-Ingold effect , has two critical consequences:

  • Thermodynamic Stability: The bond angle compression favors ring closure, making the ester significantly harder to hydrolyze than the unsubstituted analog.

  • Steric Shielding: The axial methyl group provides a "roof" over the ring, sterically hindering the approach of water molecules to the boron center.

Electronic Contribution of the 4-Methoxy Group

The 4-methoxyphenyl moiety acts as an electron-donating group (EDG). Through resonance, the methoxy lone pair donates electron density into the aromatic ring and subsequently to the boron center.

  • Result: The Lewis acidity of the boron is reduced compared to a phenyl or electron-deficient aryl ring.

  • Synergy: The combination of the 5,5-dimethyl steric shield and the 4-methoxy electronic donation creates a boronate ester with exceptional shelf stability, often existing as a crystalline solid rather than the oils common with unsubstituted alkyl dioxaborinanes.

Structural Comparison Table
FeatureUnsubstituted Dioxaborinane5,5-Dimethyl-1,3,2-Dioxaborinane (Neopentyl)Impact on Workflow
Backbone 1,3-PropanediolNeopentyl Glycol (2,2-Dimethyl-1,3-propanediol)Neopentyl confers rigidity.
Hydrolytic Stability Low (Hydrolyzes in moist air)Moderate-High (Stable in ambient air)Neopentyl allows open-air weighing.
Crystallinity Often Oils / AmorphousHighly CrystallineNeopentyl enables recrystallization (vs. column chromatography).
Atom Economy Higher (MW Diol = 76.1)Lower (MW Diol = 104.[1]15)Unsubstituted is better for large-scale industrial cost, if stability permits.
Deprotection Rapid (often spontaneous)Controlled (requires acid/base)Neopentyl allows "slow release" of active species.

Part 2: Stability & Reactivity Profiles

Hydrolysis Kinetics

The decision to use the 5,5-dimethyl ester is often a trade-off between stability and reactivity.

  • Unsubstituted Dioxaborinanes: Hydrolyze rapidly (

    
     in minutes to hours in aqueous media). This is beneficial for in situ generation of the active boronic acid species during coupling but detrimental for storage.
    
  • Neopentyl Esters: Hydrolyze slower (

    
     in hours to days depending on pH). They resist "protodeboronation" (loss of the boron group) better than the free acid.
    
  • Pinacol Esters: Hydrolyze very slowly. Often require oxidative cleavage to remove. Neopentyl esters sit in the "Goldilocks" zone—stable enough to purify, reactive enough to couple without harsh forcing conditions.

Visualization: Steric Shielding & Hydrolysis Resistance

NeopentylEffect cluster_0 Unsubstituted Dioxaborinane cluster_1 5,5-Dimethyl-1,3,2-Dioxaborinane U_Struct Flexible Ring (High Entropy) U_Attack Rapid H2O Attack (Hydrolysis) U_Struct->U_Attack Low Steric Bulk U_Result Free Boronic Acid (Degradation) U_Attack->U_Result N_Struct Rigid Chair Conformation (Thorpe-Ingold Effect) N_Shield Axial Methyl Shielding N_Struct->N_Shield Gem-Dimethyl Lock N_Result Stable Crystalline Solid N_Shield->N_Result Retards Nucleophiles

Figure 1: The Thorpe-Ingold effect in 5,5-dimethyl-1,3,2-dioxaborinane stabilizes the ring against hydrolysis compared to the flexible unsubstituted analog.

Part 3: Experimental Protocols

Synthesis of 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane

This protocol describes the protection of the boronic acid. This method is self-validating: the formation of a solid precipitate indicates success.

Reagents:

  • 4-Methoxyphenylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.05 equiv)

  • Solvent: Toluene or Cyclohexane (for azeotropic water removal)

Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Suspend 4-methoxyphenylboronic acid (e.g., 10 mmol) and neopentyl glycol (10.5 mmol) in Toluene (50 mL).

  • Reflux: Heat the mixture to reflux. As the reaction proceeds, water will collect in the Dean-Stark trap.

    • Checkpoint: The reaction is complete when water evolution ceases (typically 1-3 hours). The originally cloudy suspension often becomes clear before the product precipitates upon cooling.

  • Isolation: Allow the solution to cool to room temperature. The 5,5-dimethyl ester is highly crystalline and should precipitate.

    • If no precipitate: Remove 50% of solvent under vacuum and cool to 0°C.

  • Purification: Filter the white solid and wash with cold hexanes.

    • Validation: Check melting point (Literature range: ~60-65°C for similar derivatives) and ^1H NMR (Look for disappearance of B-OH protons and appearance of gem-dimethyl singlets at ~1.02 ppm and ~3.77 ppm).

Suzuki-Miyaura Coupling (Using the Neopentyl Ester)

Unlike pinacol esters, neopentyl esters often require a specific activation step (hydrolysis) in situ to participate in the transmetallation efficiently.

Standard Protocol:

  • Mix: Aryl Halide (1.0 equiv), Neopentyl Boronate (1.1 equiv), Pd catalyst (e.g., Pd(dppf)Cl2, 3 mol%).

  • Base: Add K2CO3 (2.0 equiv) or Cs2CO3.

  • Solvent: Dioxane/Water (4:1). Crucial: The water is necessary to hydrolyze the neopentyl ester back to the active boronate species [Ar-B(OH)3]^-.

    • Note: Anhydrous conditions often fail with neopentyl esters unless a nucleophilic base (like KOtBu) is used to form a boronate "ate" complex directly.

  • Heat: 80-100°C for 4-12 hours.

Visualization: Coupling Workflow

SuzukiCycle cluster_pathway Why Water is Critical Start Neopentyl Ester (Stable Precursor) Hydrolysis In-situ Hydrolysis (H2O / Base) Start->Hydrolysis Activation ActiveSpecies Active Boronate [Ar-B(OH)3]- Hydrolysis->ActiveSpecies Transmetal Transmetallation to Pd-Ar' ActiveSpecies->Transmetal Enters Catalytic Cycle Product Biaryl Product Transmetal->Product Reductive Elimination

Figure 2: The Neopentyl ester acts as a "prodrug" for the active boronic acid species. Water and base are required to unlock the reactive intermediate.

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Journal of Organic Chemistry. (Discusses the relative stability of cyclic boronic esters and the role of the diol backbone).
  • Brown, H. C., & Cole, T. E. (1983). Organoboranes.[2] 31. A simple preparation of boronic esters from organolithium reagents and selected borate esters. Organometallics , 2(10), 1316–1319. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews , 43(1), 412-443. (Authoritative review on the hydrolysis rates and transmetallation mechanisms of neopentyl vs pinacol vs free acids). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for the stability of diol protecting groups for boronic acids).

Sources

Technical Guide: Solubility Profile of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane . This guide is structured to support researchers in optimizing reaction conditions (specifically Suzuki-Miyaura cross-couplings) and purification workflows.

Executive Summary & Compound Identification

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester derived from 4-methoxyphenylboronic acid and 1,3-propanediol.[1] Unlike its more sterically hindered counterparts (e.g., pinacol esters), this 6-membered heterocyclic system exhibits distinct solubility and hydrolytic stability profiles critical for process chemistry.

ParameterDetail
IUPAC Name 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane
CAS Number 155826-85-0 (Specific to 1,3-propanediol ester)
Molecular Formula C₁₀H₁₃BO₃
Molecular Weight 192.02 g/mol
Physical State White to off-white solid
Primary Utility Suzuki-Miyaura coupling intermediate; Boronic acid protection

Solubility Profile & Solvent Compatibility

The solubility of this organoboron species is governed by the lipophilic anisole (methoxybenzene) moiety balanced against the polar, Lewis-acidic boronate ester linkage.

Organic Solvent Compatibility Table

Data synthesized from structural polarity analysis and standard organoboron handling protocols.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice for extraction. The dipole-dipole interactions stabilize the polar ester linkage without inducing solvolysis.
Ethers THF, 1,4-Dioxane, MTBEExcellent (>100 mg/mL)Ether oxygens can coordinate weakly to the empty p-orbital of boron, enhancing solubility. Preferred for reactions.
Aromatics Toluene, BenzeneGood (>50 mg/mL)Pi-stacking interactions with the anisole ring facilitate dissolution, especially at elevated temperatures.
Polar Aprotic DMF, DMSO, DMAcHigh (>100 mg/mL)High solubility, but strong coordination of solvent to boron may retard reactivity in catalytic cycles.
Alcohols Methanol, Ethanol, IsopropanolModerate/Reactive Soluble, but prone to transesterification . Use only if the boronic acid is the desired active species in situ.
Alkanes Hexanes, Pentane, HeptaneLow/Insoluble (<10 mg/mL)The polar dioxaborinane ring resists dissolution in non-polar alkanes. Useful as an antisolvent for crystallization.
Aqueous Water, BrineInsoluble/Unstable Lipophilic character prevents dissolution. Prolonged exposure leads to hydrolysis (reversion to boronic acid).
The Hydrolysis Trap: Stability in Protic Media

Unlike 5-membered pinacol esters, the 6-membered 1,3,2-dioxaborinane ring is less sterically congested and more susceptible to hydrolysis.

  • Mechanism: Water attacks the Lewis-acidic boron center, forming a tetrahedral boronate intermediate, which collapses to release 1,3-propanediol and the free boronic acid.

  • Operational Implication: When using aqueous bases (e.g., K₂CO₃ in water) for Suzuki coupling, this ester will rapidly hydrolyze to the active boronic acid species. This is often a desired feature for reactivity but must be accounted for during storage and workup.

Self-Validating Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this workflow to validate solubility in a specific solvent system before scaling up.

Objective: Determine the saturation limit (


) of the compound in Solvent X.
  • Preparation: Tare a dry 4 mL glass vial with a magnetic stir bar (

    
    ).
    
  • Saturation: Add 100 mg of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane to the vial.

  • Solvent Addition: Add Solvent X in 100 µL increments at 25°C under vigorous stirring.

  • Observation:

    • Clear Solution: Continue adding solid until precipitate persists.

    • Persisting Solid: Stop solvent addition. Record Volume (

      
      ).
      
  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Remove solvent under vacuum (Rotavap or N₂ stream) until mass is constant. Weigh final mass (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

Leveraging the differential solubility between Toluene (Good) and Hexanes (Poor).

  • Dissolution: Dissolve crude material in minimal hot Toluene (approx. 60°C).

  • Filtration: Filter while hot to remove insoluble inorganic salts.

  • Precipitation: Slowly add Hexanes (Antisolvent) dropwise to the hot filtrate until slight turbidity appears.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the resulting white crystals and wash with cold Hexanes.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction vs. Purification).

SolventSelection Start Start: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane Goal Define Goal Start->Goal Reaction Reaction (Suzuki Coupling) Goal->Reaction Synthesis Purification Purification / Workup Goal->Purification Isolation SolventChoice1 Preferred: THF, Dioxane, Toluene Reaction->SolventChoice1 BaseChoice Aqueous Base Used? SolventChoice1->BaseChoice Hydrolysis Rapid Hydrolysis to Boronic Acid (Active Species) BaseChoice->Hydrolysis Yes (Standard) Anhydrous Remains as Ester (Slower Transmetallation) BaseChoice->Anhydrous No (Specialized) Extraction Liquid-Liquid Extraction Purification->Extraction Recryst Recrystallization Purification->Recryst ExtractSolv Use DCM or EtOAc (Avoid alcohols) Extraction->ExtractSolv RecrystSolv Solvent: Hot Toluene Antisolvent: Hexanes Recryst->RecrystSolv

Caption: Decision matrix for solvent selection emphasizing the hydrolytic instability of the dioxaborinane ring in aqueous reaction conditions.

References

  • PubChem. (2025).[2] 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane Compound Summary. National Library of Medicine. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Mechanistic insight on boronate ester hydrolysis). [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General solubility and stability of cyclic boronates). [Link]

Sources

A Comprehensive Technical Guide to 4-Anisylboronic Acid 1,3-Propanediol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4-Anisylboronic acid 1,3-propanediol ester, a key building block in modern organic synthesis. We will explore its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic principles and practical considerations that are vital for laboratory and process development.

Part 1: Molecular Profile and Physicochemical Properties

4-Anisylboronic acid 1,3-propanediol ester, systematically named 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane , is a cyclic boronic ester. Boronic esters serve as stabilized, storable, and easily handleable precursors to boronic acids, which are cornerstones of palladium-catalyzed cross-coupling chemistry. The 1,3-propanediol protecting group confers a favorable balance of stability against premature protodeboronation while allowing for efficient participation in catalytic cycles under appropriate conditions.

The structure consists of a central six-membered dioxaborinane ring, to which a 4-methoxyphenyl (anisyl) group is attached at the boron atom.

Caption: Chemical structure of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane.

Quantitative Data Summary

The core physicochemical properties of the compound are summarized below for quick reference.

PropertyValueReference
Molecular Formula C₁₀H₁₃BO₃[1]
Molecular Weight 192.02 g/mol [1]
CAS Number 155826-85-0[1]
IUPAC Name 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane
Synonym(s) 4-Methoxyphenylboronic acid 1,3-propanediol ester[1]
Appearance Typically a white to off-white solid

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 4-anisylboronic acid 1,3-propanediol ester is a straightforward and high-yielding esterification reaction. This process involves the condensation of 4-anisylboronic acid with 1,3-propanediol.

Causality of Experimental Choice: The reaction is an equilibrium process. To drive the synthesis towards the desired ester product, the water generated as a byproduct must be removed from the reaction medium. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or hexane. The formation of the stable six-membered dioxaborinane ring provides a strong thermodynamic driving force for the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products BoronicAcid 4-Anisylboronic Acid (C₇H₉BO₃) Reaction Condensation Reaction (Toluene, Reflux) BoronicAcid->Reaction Propanediol 1,3-Propanediol (C₃H₈O₂) Propanediol->Reaction DeanStark Azeotropic Water Removal (Dean-Stark Trap) Reaction->DeanStark drives equilibrium Ester Target Ester (C₁₀H₁₃BO₃) Reaction->Ester Water Water (byproduct) (2 H₂O) Reaction->Water DeanStark->Reaction Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd Pd_II_Complex Ar-Pd(II)-X (Intermediate) OxAdd->Pd_II_Complex Forms Pd(II) species Transmetalation Transmetalation Pd_II_Complex->Transmetalation BoronicEster Anisyl-B(OR)₂ (Reagent) BoronicEster->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boron Pd_II_Diaryl Ar-Pd(II)-Anisyl (Intermediate) Transmetalation->Pd_II_Diaryl Transfers Anisyl group RedElim Reductive Elimination Pd_II_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (Ar-Anisyl) RedElim->Product Forms C-C bond

Sources

Comparative Technical Guide: 1,3,2-Dioxaborinane vs. 1,3,2-Dioxaborolane Derivatives

[1]

Executive Summary

In organoboron chemistry, the choice between 1,3,2-dioxaborolane (5-membered) and 1,3,2-dioxaborinane (6-membered) derivatives is rarely arbitrary.[1] It represents a calculated trade-off between kinetic stability and synthetic reactivity .[1]

While 1,3,2-dioxaborolanes (specifically the pinacol ester) have become the industry standard for shelf-stable building blocks, 1,3,2-dioxaborinanes (such as neopentyl glycol esters) offer distinct thermodynamic advantages and reactivity profiles that are often overlooked. This guide dissects the physicochemical differences, mechanistic implications in cross-coupling, and strategic applications in medicinal chemistry.

Structural Fundamentals & Lewis Acidity

The core difference lies in the ring size derived from the diol precursor: 1,2-diols yield 5-membered dioxaborolanes , while 1,3-diols yield 6-membered dioxaborinanes .[1]

Ring Strain and Hybridization

Boron in these esters is


1
  • 1,3,2-Dioxaborolanes (5-membered): Possess inherent ring strain.[1] The internal O-B-O angle is compressed (~106-110°) relative to the ideal 120°. This strain makes the boron center slightly more Lewis acidic, as coordination with a Lewis base (rehybridization to

    
    ) relieves this angle strain.
    
  • 1,3,2-Dioxaborinanes (6-membered): Adopt a chair-like conformation similar to cyclohexane.[1] The O-B-O angle is closer to the ideal 120°, resulting in a thermodynamically more stable ring with lower Lewis acidity compared to their unsubstituted 5-membered counterparts.

The "Pinacol Effect"

While generic 5-membered rings are strained, the pinacol ester (Bpin) is unique. The four methyl groups provide immense steric bulk around the boron center. This steric shielding overrides the inherent Lewis acidity, rendering Bpin esters kinetically inert to hydrolysis and less reactive in transmetallation than their electronic profile would suggest.

Synthetic Accessibility & Stability Profiles

Thermodynamic vs. Kinetic Stability
  • Thermodynamics: 6-membered rings (neopentyl glycol esters) are generally thermodynamically favored over 5-membered rings due to reduced ring strain.[1]

  • Kinetics (Hydrolysis): Pinacol esters (5-membered) exhibit superior kinetic stability.[1] The steric bulk prevents the approach of water or hydroxide ions to the empty

    
    -orbital, a necessary first step for hydrolysis.
    

Table 1: Stability & Property Comparison

Feature1,3,2-Dioxaborolane (Pinacol)1,3,2-Dioxaborinane (Neopentyl)
Ring Size 5-membered6-membered
Precursor Diol Pinacol (2,3-dimethyl-2,3-butanediol)Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)
Hydrolytic Stability High (Kinetic shielding)Moderate (Thermodynamically stable, kinetically accessible)
Atom Economy Lower (High MW diol)Higher (Lower MW diol)
Crystallinity Often solid, easy to handleOften solid, good crystallization properties
Chromatography Stable on SilicaStable on Silica
Visualization: Synthesis Logic

The following diagram illustrates the condensation pathways and the equilibrium factors involved.

SynthesisLogicBoronicAcidBoronic AcidRB(OH)2Dioxaborolane1,3,2-Dioxaborolane(5-membered)BoronicAcid->Dioxaborolane+ Diol 1,2Dioxaborinane1,3,2-Dioxaborinane(6-membered)BoronicAcid->Dioxaborinane+ Diol 1,3Diol121,2-Diol(e.g., Pinacol)Diol12->DioxaborolaneDiol131,3-Diol(e.g., Neopentyl Glycol)Diol13->DioxaborinaneWaterH2O(Remove via Dean-Stark)Dioxaborolane->WaterByproductDioxaborinane->WaterByproduct

Figure 1: Synthetic pathways for boronic ester formation.[1][2] Removal of water drives the equilibrium forward.

Reactivity in Catalysis (Suzuki-Miyaura)

The reactivity difference in cross-coupling is a critical consideration for method development.

The Transmetallation Bottleneck

The rate-determining step in many Suzuki couplings is transmetallation . For this to occur, the boron center must be activated by a base (forming a boronate 'ate' complex) or the palladium species must displace the protecting group.

  • Boronic Acids: Most reactive species.

  • Dioxaborinanes (Neopentyl): Exhibit higher reactivity than pinacol esters. The 6-membered ring is less sterically hindered, allowing for easier formation of the activated oxo-palladium intermediate (8-B-4 complex).[1]

  • Dioxaborolanes (Pinacol): Least reactive in transmetallation. The steric bulk of the methyl groups hinders the approach of the palladium-oxo complex.

    • Implication: Pinacol esters often require conditions that facilitate in situ hydrolysis to the free boronic acid (presence of water/base) to couple efficiently, whereas neopentyl esters may undergo transmetallation directly or hydrolyze faster.

Visualization: Transmetallation Mechanism

SuzukiMechanismcluster_0Reactivity InsightPd_OxL-Pd(II)-X(Oxidative Addition Complex)TransmetallationTransmetallation(Rate Limiting for Esters)Pd_Ox->TransmetallationBaseBase (OH- / RO-)Ate_ComplexActivated 'Ate' Complex[R-B(OR)3]-Base->Ate_ComplexBpinPinacol Ester(Sterically Hindered)Bpin->Ate_ComplexSlow ActivationBneopNeopentyl Ester(Less Hindered)Bneop->Ate_ComplexFast ActivationAte_Complex->TransmetallationTransfer of R groupProductCoupled ProductTransmetallation->ProductWarningPinacol esters often requirein situ hydrolysis to couple efficiently.

Figure 2: Mechanistic flow of Suzuki coupling highlighting the activation barrier differences.

Medicinal Chemistry Applications

In drug design, these esters are rarely the final active pharmaceutical ingredient (API) but serve as critical prodrugs .

Prodrug Strategy: Ixazomib Citrate

Ixazomib (Ninlaro) is a peptide boronic acid proteasome inhibitor.[1] The free boronic acid is the active species but suffers from poor stability and bioavailability.

  • The Solution: It is formulated as Ixazomib Citrate , a 1,3,2-dioxaborolane derivative.[3][4]

  • Mechanism: The citrate ester forms a macrocyclic 5-membered ring system.[1] Upon contact with physiological fluids (plasma/aqueous media), the ester hydrolyzes rapidly to release the active boronic acid.

  • Why Dioxaborolane? In this specific case, the citrate complex (a modified dioxaborolane) provides a balance of solid-state stability and rapid hydrolytic release that a more stable 6-membered ring might not afford.[1]

ROS-Responsive Prodrugs

Both 5- and 6-membered boronic esters are used to mask fluorophores or cytotoxic agents.[1] They are bio-orthogonal until exposed to Reactive Oxygen Species (ROS) like

Experimental Protocols

Protocol A: Synthesis of Neopentyl Glycol Boronate (Dioxaborinane)

Standard procedure for converting a boronic acid to a stable 6-membered ester.[1]

Reagents:

  • Arylboronic acid (1.0 equiv)[1]

  • Neopentyl glycol (2,2-dimethyl-1,3-propanediol) (1.05 equiv)[1]

  • Solvent: Toluene or Benzene (Reagent Grade)[1]

  • Catalyst: None usually required; mild acid catalyst (pTsOH, 1 mol%) optional for sluggish substrates.

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Dissolution: Suspend the arylboronic acid and neopentyl glycol in Toluene (0.2 M concentration).

  • Reflux: Heat the mixture to vigorous reflux. Water will azeotrope with toluene and collect in the trap.

  • Monitoring: Monitor reaction progress via TLC or

    
    H NMR (disappearance of diol peaks). Reaction is typically complete within 2–4 hours.
    
  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold hexanes. If soluble, concentrate the solvent in vacuo.

  • Purification: Most neopentyl esters are sufficiently pure for use. If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

Protocol B: Suzuki Coupling of Pinacol Esters (Difficult Substrates)

Optimized for sterically hindered pinacol esters where standard conditions fail.[1]

Reagents:

  • Aryl-Bpin (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (3.0 equiv) or 
    
    
    (for anhydrous conditions)[1]
  • Solvent: 1,4-Dioxane /

    
     (4:1 ratio)[1]
    

Methodology:

  • Degassing: Sparge solvents with Argon/Nitrogen for 15 minutes. Oxygen inhibition is fatal to this cycle.

  • Assembly: In a reaction vial, combine Aryl-Bpin, Aryl Halide, Base, and Catalyst.

  • Solvation: Add the degassed solvent mixture.

  • Reaction: Seal and heat to 80–100°C .

    • Expert Insight: The presence of water is crucial here. It facilitates the partial hydrolysis of the Bpin to the more reactive boronic acid/ate-complex in situ.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over

    
    , and concentrate.
    

References

  • Kinetics of Transmetallation: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Hydrolytic Stability: Roy, C. D., & Brown, H. C. (2007). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Journal of Organometallic Chemistry, 692(7), 1608-1611. Link

  • Ixazomib Pharmacology: Gupta, N., et al. (2015).[5] Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 57, 1-17. Link[1]

  • Prodrug Strategies: Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Boronic Ester Synthesis: Bull, J. A., et al. (2016). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. Accounts of Chemical Research, 49(3), 634–644. Link[1]

Commercial availability of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane reagents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Commercial Availability and Application of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane Reagents

Executive Summary: The Evolution of Boron Reagents in Cross-Coupling

For decades, the Suzuki-Miyaura cross-coupling reaction has been the cornerstone of carbon-carbon bond formation in pharmaceutical development and materials science. While phenylboronic acids and their pinacol esters (BPin) have historically dominated the landscape due to their bench stability, they are not without limitations. Pinacol esters, heavily shielded by four methyl groups, often exhibit sluggish transmetalation kinetics, particularly in sterically hindered couplings or when employing sustainable, first-row transition metal catalysts (e.g., Fe, Co)[1][2].

Enter 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane and its derivatives. By utilizing a 1,3-propanediol or neopentyl glycol backbone, these reagents strike an optimal balance: they retain the chromatographic and atmospheric stability of pinacol esters while drastically reducing steric bulk around the boron center[3]. This subtle structural modification accelerates the formation of the critical boronate "ate" complex, supercharging transmetalation rates and unlocking new catalytic paradigms[3].

Chemical Identity and Commercial Landscape

To design a robust synthetic route, one must first understand the commercial availability and exact chemical identity of the reagents. The 1,3,2-dioxaborinane class encompasses several structural analogs, primarily differing in the substitution on the aliphatic ring.

Table 1: Commercial Availability and Specifications of 4-Methoxyphenyl Boronic Esters
Reagent / Chemical NameCAS NumberBackboneKey SuppliersPurityApprox. Price (USD)
2-(4-Methoxyphenyl)-1,3,2-dioxaborinane 155826-85-01,3-PropanediolLabSolutions, BLD Pharm≥98%$30 - $45 / gram[4][5]
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 213596-33-9Neopentyl GlycolSigma-Aldrich, BuyChemJapan≥97%$40 - $60 / gram[6][7]
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (BPin Reference)171364-79-7PinacolSigma-Aldrich, TCI≥97%$15 - $25 / gram[8][9]

Note: While the pinacol ester is marginally cheaper, the kinetic advantages of the 1,3,2-dioxaborinane often result in lower catalyst loading requirements, offsetting the initial reagent cost at scale.

Mechanistic Causality: Why 1,3,2-Dioxaborinanes Outperform Pinacol Esters

The success of a Suzuki-Miyaura coupling hinges on the transmetalation step. To understand why 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is superior in challenging environments, we must examine the causality of the catalytic cycle.

  • Lewis Acidity and Steric Accessibility: The B-O bonds in a pinacol ester are highly shielded. In contrast, the 1,3,2-dioxaborinane ring (especially the unsubstituted 1,3-propanediol variant) exposes the empty p-orbital of the boron atom[3].

  • "Ate" Complex Formation: Before transmetalation can occur, a nucleophile (typically a base like alkoxide or hydroxide) must attack the boron to form a tetrahedral boronate anion[3]. The reduced steric hindrance of the 1,3,2-dioxaborinane allows this nucleophilic attack to occur orders of magnitude faster than with BPin[3].

  • First-Row Transition Metal Compatibility: Palladium readily undergoes transmetalation, but sustainable metals like Cobalt and Iron often stall at the oxidative addition complex when paired with BPin[2]. Research has demonstrated that switching to a less hindered boronic ester is mandatory to achieve catalytic turnover with Co(II) and Fe(II) systems[1][2].

CatalyticCycle Pd0 Active Catalyst Pd(0) / Fe(I) / Co(I) OxAdd Oxidative Addition Complex (M-Ar-X) Pd0->OxAdd Aryl Halide TransMet Transmetalation Complex (M-Ar-Ar') OxAdd->TransMet Ate Boronate 'Ate' Complex [Ar-B(OR)2(OH)]- (Fast with 1,3,2-Dioxaborinane) Ate->TransMet Rapid Transfer RedElim Reductive Elimination (Biaryl Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Mechanistic pathway of Suzuki-Miyaura coupling emphasizing "ate" complex formation.

Table 2: Reactivity Comparison (1,3,2-Dioxaborinane vs. Pinacol Ester)
ElectrophileCatalyst SystemBoron ReagentYield (%)Time (h)Ref
p-Tolyl TosylatePdCl2(XPhos)2 (2 mol%)5,5-dimethyl-1,3,2-dioxaborinane84%12[10]
p-Tolyl TosylatePdCl2(XPhos)2 (2 mol%)Pinacol ester (BPin)72%12[10]
Aryl ChlorideFeBr3 / NHC (5 mol%)1,3,2-dioxaborinane derivative>80%24[1]
Aryl ChlorideFeBr3 / NHC (5 mol%)Pinacol ester (BPin)<10%24[1]

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. The inclusion of water is a deliberate mechanistic choice: it dissolves the inorganic base and generates the hydroxide necessary to form the reactive "ate" complex with the 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane.

Standard Operating Procedure: Base-Mediated Cross-Coupling

  • Preparation & Stoichiometry: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (1.00 mmol, 1.0 equiv), 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane (1.20 mmol, 1.2 equiv), and anhydrous K3PO4 (2.00 mmol, 2.0 equiv).

    • Causality: A slight excess of the boronic ester compensates for trace protodeboronation, while 2.0 equivalents of base ensure complete activation of the boron center.

  • Catalyst Addition: Add the precatalyst, e.g., XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Solvent Introduction & Degassing: Add 5.0 mL of a pre-degassed THF/H2O mixture (10:1 v/v).

    • Validation Step: Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent homocoupling of the boronic ester (yielding 4,4'-dimethoxybiphenyl), which acts as a parasitic side reaction.

  • Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir at 60 °C for 8 hours.

  • Quench & Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and quench with saturated aqueous NH4Cl (10 mL).

    • Causality: A mild NH4Cl quench prevents the degradation of any unreacted boronic ester, allowing for accurate mass-balance analysis via GC-MS.

  • Purification: Separate the organic layer, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Assembly (Glovebox: Ar-X, Boron Reagent, Base) Step2 2. Solvent Addition (THF/H2O 10:1 v/v) Step1->Step2 Step3 3. Rigorous Degassing (Freeze-Pump-Thaw x3) Step2->Step3 Step4 4. Thermal Activation (60 °C, 8 hours) Step3->Step4 Step5 5. In-Process Control (GC-MS/TLC Aliquot Check) Step4->Step5 Step5->Step4 If Conversion <95% Step6 6. Mild Quench (Sat. NH4Cl + EtOAc) Step5->Step6 If Conversion >95% Step7 7. Isolation & Purification (Flash Chromatography) Step6->Step7

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion & Future Outlook

The commercial availability of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane and its neopentyl glycol derivatives provides process chemists with a powerful tool to overcome the kinetic limitations of traditional pinacol esters. By understanding the causality between steric hindrance and transmetalation rates, researchers can rationally design highly efficient, low-catalyst-loading processes. As the pharmaceutical industry continues to pivot toward sustainable, earth-abundant metal catalysis (Fe, Co, Ni), the utilization of highly reactive 1,3,2-dioxaborinane reagents will transition from a specialized technique to an industry standard.

References

  • [1] Bedford, R. B., et al. The iron-catalysed Suzuki coupling of aryl chlorides. ResearchGate (University of Bristol). Available at: [Link]

  • [2] Neely, J. M., et al. Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Publications. Available at: [Link]

  • [3] Royal Society of Chemistry (RSC). Preparations and Applications of Hexyleneglycol Organoboronic Esters | Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Available at: [Link]

  • [10] National Institutes of Health (PMC). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides. Available at: [Link]

  • [6] BuyChemJapan. 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. Available at: [Link]

  • [9] BuyersGuideChem. 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suppliers. Available at: [Link]

Sources

The Pivotal Role of the 4-Methoxy Group in Arylboronic Esters: An In-depth Technical Guide to their Electronic Properties and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Arylboronic acids and their corresponding esters are indispensable reagents in modern organic chemistry, with their utility spanning from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to advanced materials science and medicinal chemistry. The electronic nature of substituents on the aryl ring profoundly influences the reactivity, stability, and functionality of these organoboron compounds. This technical guide provides an in-depth exploration of the electronic properties of 4-methoxy substituted arylboronic esters. The potent electron-donating nature of the para-methoxy group, a consequence of p-π conjugation, significantly enhances the nucleophilicity of the ipso-carbon, thereby accelerating key steps in catalytic cycles and modulating the optical and electrochemical characteristics of these molecules. This guide will delve into the fundamental principles governing these electronic effects, present quantitative data to substantiate these claims, provide detailed experimental protocols for their characterization, and showcase their diverse applications for researchers, scientists, and drug development professionals.

The Electronic Influence of the 4-Methoxy Substituent

The 4-methoxy group (-OCH₃) is a strong electron-donating group that enriches the electron density of the benzene ring through a resonance effect (p-π conjugation).[1] This electronic perturbation has a profound impact on the chemical and physical properties of the arylboronic ester.

Resonance and Inductive Effects

The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect is most pronounced at the ortho and para positions, leading to a significant increase in electron density at the carbon atom bonded to the boron moiety (the ipso-carbon). This increased nucleophilicity is a cornerstone of the enhanced reactivity of these compounds in cross-coupling reactions.

Hammett Parameters: A Quantitative Measure

The electronic effect of a substituent can be quantified using Hammett parameters (σ). For the 4-methoxy group, the Hammett constant (σₚ) is approximately -0.27, indicating its strong electron-donating character through resonance. This value is a powerful predictor of reaction rates and equilibria.

Hammett_Effect

Impact on Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1] The electronic properties of the arylboronic ester play a critical role in the efficiency of this reaction.

The Catalytic Cycle and the Role of Transmetalation

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Electron-donating groups on the arylboronic acid, such as the 4-methoxy group, have been shown to accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1] This is because the increased electron density on the ipso-carbon enhances its ability to transfer from the boron atom to the palladium center.[1]

Suzuki_Miyaura_Cycle

Physicochemical Properties and Characterization

The electronic nature of 4-methoxy substituted arylboronic esters influences their acidity, redox potential, and spectroscopic properties.

Acidity (pKa)

The pKa of 4-methoxyphenylboronic acid is approximately 8.96.[1] The electron-donating methoxy group decreases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of these compounds. The electron-rich nature of the 4-methoxyphenyl group makes the arylboronic ester easier to oxidize compared to its electron-deficient counterparts. This property is valuable in the design of electrochemical sensors and organic electronic materials.

Spectroscopic Analysis

UV-Vis spectroscopy reveals characteristic absorption bands for 4-methoxyphenylboronic acid, with theoretical calculations suggesting an absorption maximum around 379 nm in DMSO.[3] This is a result of π-π* transitions within the aromatic system, which are modulated by the electron-donating methoxy group.

PropertyValue/ObservationSignificance
Hammett Constant (σₚ) ~ -0.27Quantifies strong electron-donating character.
pKa ~ 8.96[1]Indicates decreased Lewis acidity.
Redox Potential Lower oxidation potentialFacile oxidation due to electron-rich nature.
UV-Vis λmax ~379 nm (in DMSO)[3]Characteristic π-π* transitions.

Experimental Protocols

Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester

This protocol provides a general method for the synthesis of arylboronic acid pinacol esters from the corresponding boronic acid.

Materials:

  • 4-Methoxyphenylboronic acid

  • Pinacol

  • Anhydrous magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether or other suitable aprotic solvent

  • Argon or nitrogen atmosphere

Procedure:

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add 4-methoxyphenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).

  • Add anhydrous diethyl ether via cannula and stir the resulting suspension at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude material can be further purified by recrystallization or column chromatography on silica gel to afford the pure 4-methoxyphenylboronic acid pinacol ester.

Synthesis_Workflow

Characterization by Cyclic Voltammetry

This protocol outlines a general procedure for the electrochemical analysis of 4-methoxy substituted arylboronic esters.

Materials:

  • 4-Methoxyphenylboronic acid pinacol ester

  • Anhydrous acetonitrile or other suitable electrochemical solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode electrochemical cell (working, reference, and counter electrodes)

  • Potentiostat

Procedure:

  • Prepare a solution of the 4-methoxyphenylboronic acid pinacol ester (e.g., 1 mM) in the electrolyte solution.

  • Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), reference electrode (e.g., Ag/AgCl), and counter electrode (e.g., platinum wire) immersed in the solution.

  • Connect the electrodes to the potentiostat.

  • Perform the cyclic voltammetry scan over a suitable potential range, starting from the open-circuit potential and scanning towards positive potentials to observe oxidation.

  • Record the resulting voltammogram, which will show the oxidation peak potential of the compound.

Applications in Research and Development

The unique electronic properties of 4-methoxy substituted arylboronic esters make them valuable in various fields.

Medicinal Chemistry

These compounds are key building blocks in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy and antimalarial drugs.[1] The 4-methoxyphenyl moiety is a common structural motif in biologically active molecules.

Materials Science

The electron-rich nature of these compounds makes them suitable for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). They can also be incorporated into polymers to enhance thermal stability and mechanical strength.

Fluorescent Sensors

The boronic acid functionality can reversibly bind to diols, and this interaction can be coupled with a fluorescent reporter. The electronic properties of the 4-methoxyphenyl group can be used to tune the photophysical properties of such sensors, enabling the detection of biologically important molecules like carbohydrates.

Conclusion

The 4-methoxy group imparts a distinct and powerful electronic signature to arylboronic esters. Its strong electron-donating ability, primarily through resonance, enhances the nucleophilicity of the aryl system, leading to accelerated rates in cross-coupling reactions and modulating the electrochemical and spectroscopic properties of the molecule. This in-depth understanding of the electronic effects is crucial for the rational design of new synthetic methodologies, advanced materials, and therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of these versatile chemical building blocks.

References

  • Shanghai Lizhuo Pharmaceutical Technology Co., Ltd. 4-Methoxyphenylboronic acid: An “electron donor” and a multifunctional chemical building block in organic synthesis.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Sundari, S., Muthuraja, A., & Rajkumar, P. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Molecular Crystals and Liquid Crystals, 1-20.
  • Taylor & Francis Online. (2022). Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation. Available from: [Link]

  • ResearchGate. UV-visible spectra: experimental and theoretical of 4MPBA. Available from: [Link]

  • PubChem. (4-Methoxyphenyl)boronic acid. Available from: [Link]

  • Organic Syntheses. boronic esters. Available from: [Link]

  • iGEM. Protocol for cyclic voltammetry. Available from: [Link]

  • JoVE. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Available from: [Link]

  • Stenutz. Hammett substituent constants. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available from: [Link]

  • ACS Publications. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Available from: [Link]

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]

  • PMC. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Available from: [Link]

  • PMC. Recent development of boronic acid-based fluorescent sensors. Available from: [Link]

  • RSC Publishing. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Available from: [Link]

  • ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?. Available from: [Link]

  • RSC Publishing. A novel naphthalimide derivative bearing a monoboronic acid group for selective fluorescent sensing of Cu2+ in living cells. Available from: [Link]

  • PMC. A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. Available from: [Link]

  • RSC Publishing. Fluorescent molecularly imprinted nanoparticles with boronate affinity for selective glycoprotein detection. Available from: [Link]

Sources

Safe Handling & Application Guide: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Compound Profile & Strategic Utility

Chemical Identity

  • IUPAC Name : 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane[1]

  • CAS Number : 155826-85-0[1]

  • Molecular Formula : C₁₀H₁₃BO₃

  • Molecular Weight : 192.02 g/mol [1]

  • Structure Description : A cyclic boronic ester formed by the condensation of 4-methoxyphenylboronic acid and 1,3-propanediol.

Technical Context In drug discovery and organic synthesis, this compound serves as a protected form of 4-methoxyphenylboronic acid. Unlike the free acid, which can suffer from protodeboronation or anhydride formation (trimerization to boroxines) upon storage, the 1,3,2-dioxaborinane ring offers enhanced stability against atmospheric moisture and oxidation. It is a critical reagent for Suzuki-Miyaura cross-coupling reactions , enabling the introduction of the p-anisyl moiety into complex pharmacophores.

Strategic Advantage : The 6-membered dioxaborinane ring provides a "Goldilocks" stability profile—it is robust enough to survive purification and storage but sufficiently reactive (or easily hydrolyzed in situ) to participate efficiently in palladium-catalyzed cycles under basic aqueous conditions.

Hazard Architecture & Risk Assessment

While specific toxicological data for this exact CAS is limited, the Precautionary Principle dictates treating it as a functional analogue to 4-methoxyphenylboronic acid and other aryl boronic esters.

GHS Classification (Derived via SAR Analysis)
  • Signal Word : WARNING

  • Hazard Statements :

    • H315 : Causes skin irritation.[2][3][4][5]

    • H319 : Causes serious eye irritation.[2][3][4][5]

    • H335 : May cause respiratory irritation.[2][4][5]

Quantitative Hazard Data
ParameterValue / LimitContext
Physical State Solid (Powder/Crystalline)Inhalation risk during weighing.
Melting Point 40–60 °C (Estimated)Low melting point; store away from heat sources.
Flash Point >110 °C (Predicted)Combustible but not flammable.
Reactivity Moisture SensitiveHydrolyzes to release 1,3-propanediol and boronic acid.
Incompatibility Strong Oxidizers, Strong AcidsExothermic decomposition risk.

Operational Protocols: Self-Validating Systems

A. Receipt & Storage Workflow
  • Validation Step : Upon receipt, check the container for internal pressure or crystalline buildup on the seal (signs of hydrolysis).

  • Protocol :

    • Log : Enter into chemical inventory with expiration set to 12 months.

    • Seal : Parafilm is insufficient. Use electrical tape or store in a secondary desiccated container.

    • Environment : Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen) if possible. Cold storage retards hydrolysis kinetics.

B. Safe Handling & Weighing (The "Zero-Dust" Method)

To mitigate H335 (Respiratory Irritation), use this closed-loop weighing technique:

  • Tare : Place the reaction vessel (with stir bar) on the balance inside the fume hood.

  • Transfer : Use an anti-static spatula. Do not pour from the source bottle.

  • Seal : Cap the reaction vessel immediately after addition.

  • Clean : Wipe the spatula with a solvent-dampened Kimwipe inside the hood before removing it.

C. Emergency Response Matrix
IncidentImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min.Do not use solvents (increases absorption).
Eye Contact Rinse with water for 15 min; lift lids.Seek medical attention if redness persists.
Spill (Solid) Dampen with inert oil/water to suppress dust.Sweep into a dedicated "Boron Waste" container.

Experimental Context: Reaction Safety & Stability

Stability in Solution

The 1,3,2-dioxaborinane ring is susceptible to hydrolysis.

  • Solvent Choice : Stable in anhydrous THF, DCM, and Toluene.

  • Problematic Solvents : Methanol or Ethanol (transesterification risk), Water (hydrolysis).

Diagram: Hydrolysis & Reactivity Pathway

This diagram illustrates the chemical fate of the compound when exposed to moisture or Suzuki coupling conditions.

G Compound 2-(4-Methoxyphenyl)- 1,3,2-dioxaborinane Hydrolysis Hydrolysis (Equilibrium) Compound->Hydrolysis Slow (Storage) Suzuki Suzuki Coupling (Pd(0), Base) Compound->Suzuki Direct Activation Moisture Atmospheric Moisture (H2O) Moisture->Hydrolysis Acid 4-Methoxyphenyl- boronic acid Hydrolysis->Acid Degradation Diol 1,3-Propanediol Hydrolysis->Diol Acid->Suzuki In-situ Activation Product Biaryl Product Suzuki->Product C-C Bond Formation

Figure 1: Chemical fate pathways showing storage degradation (top) vs. synthetic utility (bottom).

Standard Operating Procedure (SOP) for Suzuki Coupling

Objective : Couple 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane with an aryl halide.

  • Inerting : Flame-dry the reaction flask and cool under Argon.

  • Charging : Add the boronate ester (1.1 equiv), aryl halide (1.0 equiv), and Pd catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent : Add degassed solvent (e.g., 1,4-Dioxane).

  • Activation : Add base (e.g., K₂CO₃, 2.0 equiv) as an aqueous solution or solid.

    • Note: The addition of water/base will hydrolyze the ester in situ to the active boronate species. This is expected and safe.

  • Thermal Control : Heat to 80–100 °C. Ensure a reflux condenser is active to prevent solvent escape (flammability/inhalation risk).

Toxicological & Ecological Insight

Boron Toxicity Mechanisms

While specific data for this ester is sparse, the toxicity is driven by the boron moiety.

  • Mechanism : Boric acid and boronic acids can inhibit serine proteases and accumulate in the testes (reproductive toxicity risk in high doses).

  • Metabolism : The ester hydrolyzes in the gut/bloodstream to release 1,3-propanediol (low tox) and the boronic acid.

  • Excretion : Primarily renal.

Ecological Fate
  • Persistence : Boron is an elemental impurity; it does not degrade but cycles. The organic moiety (anisole derivative) is biodegradable.

  • Disposal : Do NOT pour down the drain. Boron compounds can be phytotoxic to plants at low concentrations. Collect in "Heavy Metal/Boron" waste streams for incineration.

References

  • PubChem. (n.d.).[3] 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane (Compound).[1][3][5][6][7][8][9][10] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General grounding on boronate ester stability). [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Boronic acids. (Toxicological grounding). [Link][3]

Sources

Methodological & Application

Synthesis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane from 4-methoxyphenylboronic acid

[1]

Abstract & Introduction

This application note details the protocol for synthesizing 2-(4-methoxyphenyl)-1,3,2-dioxaborinane (CAS: 155826-85-0) via the condensation of 4-methoxyphenylboronic acid with 1,3-propanediol.

Boronic esters are critical intermediates in medicinal chemistry, primarily serving as robust coupling partners in Suzuki-Miyaura cross-coupling reactions. While pinacol esters (4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) are ubiquitous, the 1,3,2-dioxaborinane (six-membered ring) derivatives offer distinct advantages:

  • Atom Economy: Derived from inexpensive 1,3-propanediol rather than pinacol.

  • Crystallinity: These esters often exhibit higher crystallinity than their pinacol counterparts, facilitating purification without chromatography.

  • Reactivity Modulation: The six-membered ring exhibits slightly different hydrolytic stability and Lewis acidity compared to five-membered analogs, offering alternative reactivity profiles in transmetallation steps.

This guide provides two validated workflows: a Dean-Stark Dehydration for gram-scale synthesis and a Magnesium Sulfate Dehydration for rapid, small-scale preparation.

Reaction Mechanism & Strategy

The formation of the boronic ester is a reversible condensation reaction driven by entropy and the removal of water. The six-membered ring formation is thermodynamically favored, but the presence of water can hydrolyze the ester back to the acid. Therefore, water removal is the critical process control parameter (CPP).

Reaction Scheme Visualization

ReactionSchemeBA4-MethoxyphenylboronicAcidInterTetrahedralIntermediateBA->Inter+ DiolDiol1,3-PropanediolDiol->InterProd2-(4-Methoxyphenyl)-1,3,2-dioxaborinaneInter->Prod- H₂O(Entropy Driven)WaterH₂O(Removed)Inter->Water

Caption: Figure 1. Condensation pathway. The reaction is an equilibrium process requiring continuous water removal to drive conversion to the dioxaborinane product.

Materials & Equipment

Reagent / MaterialCAS NumberPurity RequirementRole
4-Methoxyphenylboronic acid5720-07-0>97%Starting Material
1,3-Propanediol504-63-2>98% (Anhydrous)Reagent / Ligand
Toluene108-88-3ACS GradeSolvent (Azeotrope)
Magnesium Sulfate (MgSO₄)7487-88-9AnhydrousDesiccant (Method B)
Dichloromethane (DCM)75-09-2HPLC GradeSolvent (Method B)

Equipment:

  • Method A: 250 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Heating mantle, Magnetic stir bar.

  • Method B: 50 mL RBF, Nitrogen line, Fritted glass funnel (medium porosity).

Experimental Protocols

Method A: Dean-Stark Dehydration (Recommended for >1g Scale)

This method utilizes azeotropic distillation to physically remove water, driving the equilibrium to completion.

  • Setup: Equip a 250 mL RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 4-methoxyphenylboronic acid (3.04 g, 20.0 mmol) and 1,3-propanediol (1.67 g, 22.0 mmol, 1.1 equiv) to the flask.

    • Note: A slight excess of diol ensures complete consumption of the boronic acid.

  • Solvent: Add Toluene (60 mL). The solids may not dissolve completely at room temperature.

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~120-130°C). Ensure the toluene is condensing rapidly and filling the trap.

  • Monitoring: Continue reflux for 2–4 hours. Water droplets will separate and collect at the bottom of the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases and the solution becomes clear (homogenous).

  • Workup:

    • Cool the reaction to room temperature.

    • Wash the toluene solution with water (2 x 20 mL) to remove excess 1,3-propanediol. Note: Rapid separation is required to prevent hydrolysis.

    • Dry the organic layer over anhydrous MgSO₄ for 10 minutes.

    • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

  • Purification: Recrystallize from minimal hot hexanes or a hexane/EtOAc mixture if necessary.

Method B: MgSO₄ Scavenging (Recommended for <500mg Scale)

This method uses a chemical drying agent to shift the equilibrium at room temperature, suitable for thermally sensitive substrates.

  • Dissolution: In a 50 mL flask, dissolve 4-methoxyphenylboronic acid (304 mg, 2.0 mmol) in DCM or THF (10 mL).

  • Addition: Add 1,3-propanediol (167 mg, 2.2 mmol) and Anhydrous MgSO₄ (1.2 g, ~5 equiv).

  • Reaction: Stir vigorously at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Workup: Filter the mixture through a fritted glass funnel or Celite pad to remove the hydrated MgSO₄.

  • Isolation: Evaporate the solvent in vacuo to obtain the product.

Process Control & Characterization[2]

In-Process Monitoring (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Visualization: UV (254 nm). Boronic esters often streak less than the free acid.

    • Rf (Acid): ~0.1–0.2 (Streaking)

    • Rf (Ester): ~0.5–0.6 (Distinct spot)

Expected Analytical Data

The following data represents the expected spectral signature for 2-(4-methoxyphenyl)-1,3,2-dioxaborinane.

  • Physical State: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.75 (d, J = 8.5 Hz, 2H, Ar-H  ortho to B)
      
    • 
       6.90 (d, J = 8.5 Hz, 2H, Ar-H  meta to B)
      
    • 
       4.16 (t, J = 5.5 Hz, 4H, -OCH ₂-)
      
    • 
       3.83 (s, 3H, -OCH ₃)
      
    • 
       2.05 (quint, J = 5.5 Hz, 2H, -CH₂CH ₂CH₂-)
      
  • ¹¹B NMR:

    
     ~26–30 ppm (Characteristic of dialkoxyboranes).
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete water removalEnsure Dean-Stark is functioning or increase MgSO₄ load.
Hydrolysis on TLC Silica gel acidity/moistureAdd 1% Triethylamine to the TLC eluent to stabilize the ester.
Oily Product Excess Diol contaminationWash the organic layer with water or brine rapidly before drying.

Stability and Storage

Boronic esters, particularly the six-membered 1,3,2-dioxaborinanes, are generally more stable than their acyclic counterparts but less sterically hindered than pinacol esters.

  • Hydrolytic Stability: Susceptible to hydrolysis in the presence of acidic moisture.

  • Storage: Store in a tightly sealed vial, preferably under an inert atmosphere (Argon/Nitrogen) at 4°C.

  • Handling: Can be weighed in air for short periods but should not be left exposed to high humidity.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • PubChem Compound Summary. (n.d.). 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane.[1][2][3][4][5]

  • BenchChem. (2025).[6] Comparative Analysis of 13C NMR Spectral Data.

Application Note: Protocol for Esterification of Boronic Acids with 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for converting boronic acids into their corresponding 1,3-propanediol esters (1,3,2-dioxaborinanes). While pinacol esters are ubiquitous for their high stability, 1,3-propanediol esters offer a strategic alternative: they provide sufficient stability for purification and handling (often transforming oily boronic acids into crystalline solids) while retaining higher lability for subsequent hydrolysis or transesterification compared to the sterically hindered pinacol system. This note covers two primary synthetic workflows: Dehydrative Esterification (MgSO₄) for sensitive substrates and Azeotropic Distillation (Dean-Stark) for scale-up.

Introduction & Strategic Rationale

Boronic acids are critical intermediates in Suzuki-Miyaura cross-couplings, but they suffer from distinct handling issues:

  • Instability: They are prone to protodeboronation and oxidation.

  • Variable Stoichiometry: They exist as equilibrium mixtures of free acid, trimeric boroxines, and hydrates, complicating precise molar dosing.

  • Purification Difficulty: Their polarity and amphoteric nature make silica gel chromatography difficult (streaking, non-specific adsorption).

The 1,3-Propanediol Solution: Converting the boronic acid to a 1,3-propanediol ester forms a 1,3,2-dioxaborinane . This 6-membered ring system offers a "Goldilocks" stability profile:

  • More Stable than the free acid (prevents boroxine formation, simplifies chromatography).

  • Less Stable than pinacol esters (easier to remove/hydrolyze post-purification).

Mechanistic Insight

The reaction is a reversible condensation driven by the removal of water. Unlike pinacol, which forms a rigid 5-membered ring, 1,3-propanediol forms a 6-membered ring. The lack of steric bulk (compared to pinacol's four methyl groups) and the ring's conformational flexibility (chair/boat) make the boron center more accessible to nucleophiles, explaining its tunable hydrolytic profile.

Mechanism BA Boronic Acid RB(OH)2 TS Tetrahedral Intermediate BA->TS + Diol Diol 1,3-Propanediol HO-(CH2)3-OH Diol->TS Ester Boronic Ester (1,3,2-Dioxaborinane) TS->Ester - H2O Water 2 H2O (Must be removed) TS->Water Ester->BA Hydrolysis (+H2O)

Figure 1: Equilibrium mechanism of boronic ester formation. Driving the reaction to completion requires active water sequestration.

Materials & Equipment

ComponentSpecificationNotes
Boronic Acid >95% PuritySubstrate.
1,3-Propanediol >98% PurityReagent. Viscous liquid.
Dichloromethane (DCM) ACS GradeSolvent for Method A.
Toluene AnhydrousSolvent for Method B (Azeotrope).
MgSO₄ Anhydrous, PowderDesiccant for Method A.
Pentane/Hexanes ACS GradeFor precipitation/crystallization.
Glassware Round bottom flasks25 mL - 500 mL depending on scale.

Experimental Protocols

Method A: Dehydrative Esterification (MgSO₄)

Best for: Small scale (<5 g), thermally sensitive substrates, or rapid screening.

Protocol:

  • Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the Boronic Acid (1.0 equiv).

  • Solvent: Add DCM (approx. 5–10 mL per mmol of substrate). The boronic acid may not dissolve completely yet.

  • Reagent: Add 1,3-Propanediol (1.05 – 1.1 equiv).

  • Desiccant: Add Anhydrous MgSO₄ (2.0 – 5.0 equiv). This acts as both the water scavenger and a physical abrasive to break up solids.

  • Reaction: Stir vigorously at Room Temperature for 2–16 hours.

    • Monitoring: Check by TLC.[1] The ester is usually less polar (higher R_f) than the acid. Stain with KMnO₄ (boronic acids/esters do not always UV absorb strongly).

  • Workup:

    • Filter the mixture through a fritted glass funnel or a pad of Celite to remove hydrated MgSO₄.

    • Wash the filter cake with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure (Rotavap).

  • Purification:

    • The residue is often a clean oil or solid.

    • If solid: Recrystallize from Pentane/Ether or Hexanes/DCM.

    • If oil: High vacuum drying is usually sufficient to remove excess diol traces.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Large scale (>5 g), stable substrates, and cost-efficiency.

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charge: Add Boronic Acid (1.0 equiv) and 1,3-Propanediol (1.05 equiv).

  • Solvent: Add Toluene (approx. 5 mL per mmol). Fill the Dean-Stark trap with Toluene.

  • Reaction: Heat to Reflux (bath temp ~120°C).

    • Monitor water accumulation in the trap.

    • Reflux until water generation ceases (typically 2–4 hours).

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the toluene solution under reduced pressure.

    • Optional: If the product is crystalline, cooling the concentrated toluene solution may induce precipitation directly.

  • Isolation: Filter the precipitate or dry the residue under high vacuum.

Workflow Decision Matrix

Use this logic flow to determine the optimal processing path for your specific substrate.

Workflow Start Start: Boronic Acid Substrate Thermal Is the substrate thermally stable (>100°C)? Start->Thermal Scale Scale > 5 grams? Thermal->Scale Yes MethodA Method A: MgSO4/DCM (Room Temp) Thermal->MethodA No Scale->MethodA No MethodB Method B: Dean-Stark/Toluene (Reflux) Scale->MethodB Yes Workup Concentrate & Analyze MethodA->Workup MethodB->Workup Cryst Crystallization (Hexanes/Ether) Workup->Cryst If Solid

Figure 2: Decision matrix for selecting the esterification protocol.

Comparative Data: Ester Stability

Understanding the stability hierarchy is crucial for choosing the right protecting group.

Boronic SpeciesRing SizeRelative Hydrolytic StabilityAtom EconomyUsage Case
Boronic Acid N/ALow (Equilibrium)HighActive species for coupling; difficult to purify.
1,3-Propanediol Ester 6Medium GoodPurification handle ; easier to hydrolyze back to acid than Pinacol.
Pinacol Ester 5HighPoorPermanent protecting group; standard for commercial reagents.
MIDA Boronate BicyclicVery HighVery PoorSlow-release coupling; orthogonal purification.

Key Insight: The 1,3-propanediol ester is approximately 10x more susceptible to hydrolysis than the pinacol ester in aqueous/organic mixtures [1]. This makes it the superior choice when you need to purify a boronic acid intermediate but intend to remove the ester group later without harsh oxidative conditions.

Troubleshooting & Optimization

Issue: Incomplete Conversion
  • Cause: Water is not being removed effectively.

  • Solution (Method A): Add fresh MgSO₄ or switch to molecular sieves (3Å or 4Å).

  • Solution (Method B): Ensure vigorous reflux and that the Dean-Stark trap is functioning (water separating clearly).

Issue: Product is an Oil (Non-crystalline)
  • Cause: Impurities or excess diol.

  • Solution: Perform a "phase switch" wash. Dissolve the oil in Ether/Hexanes and wash rapidly with water (to remove excess 1,3-propanediol) or brine. Note: Work quickly to avoid hydrolyzing the ester.

  • Solution: Triturate with cold pentane.

Issue: Instability on Silica[5]
  • Cause: Acidic silica sites catalyzing hydrolysis.

  • Solution: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidity, or use neutral alumina.

References

  • Stability of Boronic Esters: Gravel, M., Touré, B. B., & Hall, D. G. (2004). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer of Boronic Acids. Journal of the American Chemical Society.Link

  • Mechanistic Studies: Berrée, F., et al. (2010). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH.Link

  • Purification Strategies: Hinkes, S. P. A., et al. (2020).[4][5][6] The design and synthesis of high efficiency adsorption materials for 1,3-propanediol.Link

  • General Esterification Protocols: Organic Syntheses, Coll. Vol. 10, p. 277 (2019).Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reagent Profile

This guide details the optimized protocols for utilizing 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura Cross-Coupling (SMC). Unlike free boronic acids, which are prone to trimerization (boroxine formation) and protodeboronation, this cyclic trimethylene glycol ester offers enhanced shelf-stability and improved solubility in non-polar organic solvents.

However, this stability introduces a kinetic barrier: the 6-membered dioxaborinane ring is less Lewis acidic than its 5-membered counterparts (e.g., pinacol esters). Successful coupling requires specific activation strategies to facilitate transmetallation.[1][2]

Key Chemical Properties[3][4][5][6][7][8]
  • Reagent: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

  • Role: Nucleophilic coupling partner (Aryl donor)

  • Electronic Character: Electron-Rich (4-Methoxy group). The electron-donating effect increases the nucleophilicity of the aryl ring but decreases the Lewis acidity of the boron center, making base activation the rate-determining factor.

  • Stability: High resistance to atmospheric moisture; lower susceptibility to protodeboronation compared to the free acid.

Mechanistic Insight: The Activation Gate

To achieve high yields, one must understand the "Activation Gate" . The neutral dioxaborinane ester does not undergo transmetallation with the Palladium(II) intermediate. It must first be converted into a reactive species via one of two pathways:

  • Hydrolytic Pathway (Standard): The ester is hydrolyzed in situ by water/base to the free boronic acid, which then reacts with the hydroxo-palladium complex.

  • Anhydrous "Ate" Pathway: A strong Lewis base (alkoxide or fluoride) attacks the boron center directly, forming a tetrahedral boronate anion intermediate that transfers the aryl group.

Diagram: Activation & Catalytic Cycle

The following diagram illustrates the dual-pathway activation required for this specific reagent.

SMC_Mechanism cluster_Activation Activation Gate (Critical Step) Start 2-(4-Methoxyphenyl)- 1,3,2-dioxaborinane (Stable Precursor) Hydrolysis Path A: Hydrolysis (Requires H2O/Base) Start->Hydrolysis Aqueous Conditions AteComplex Path B: Ate-Complex (Requires F- or RO-) Start->AteComplex Anhydrous Conditions BoronicAcid Free Boronic Acid Ar-B(OH)2 Hydrolysis->BoronicAcid ActivatedSpecies Activated Boronate [Ar-B(OR)3]- BoronicAcid->ActivatedSpecies + Base (OH-) AteComplex->ActivatedSpecies Transmetal Transmetallation ActivatedSpecies->Transmetal Aryl Transfer Pd_Cycle Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Cycle->Transmetal Electrophile Input Product Biaryl Product Transmetal->Product Reductive Elimination

Caption: Dual activation pathways for dioxaborinane esters. Path A (Hydrolysis) is preferred for general synthesis; Path B is for hydrolytically sensitive substrates.

Standard Protocol (Hydrolytic Conditions)

This protocol utilizes the hydrolytic pathway, which is generally faster for 1,3,2-dioxaborinanes due to the relief of ring strain upon hydrolysis.

Applicability: Standard aryl bromides/iodides; substrates stable to aqueous base.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Aryl Halide 1.0ElectrophileAryl Bromide or Iodide
Boron Reagent 1.2 - 1.5Nucleophile2-(4-Methoxyphenyl)-1,3,2-dioxaborinane
Catalyst 0.03 (3 mol%)CatalystPd(dppf)Cl₂·DCM or Pd(PPh₃)₄
Base 3.0ActivatorK₂CO₃ or K₃PO₄
Solvent [0.2 M]Medium1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Halide (1.0 equiv) and 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[3]·DCM (3 mol%). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for sterically hindered substrates due to its large bite angle.

  • Base Activation: Add K₂CO₃ (3.0 equiv).[4]

  • Solvent System: Add a mixture of 1,4-Dioxane and degassed Water (4:1 ratio).

    • Critical: The presence of water is mandatory to hydrolyze the dioxaborinane ring. Anhydrous conditions will stall the reaction unless specific promoters (fluorides) are used.

  • Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Monitoring: Check TLC.[5][6] The boronic ester (usually higher R_f) should disappear, transiently forming the boronic acid (streaking/lower R_f) before product formation.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine.[5] Dry over Na₂SO₄ and concentrate.

Advanced Protocol (Anhydrous/Sensitive Substrates)

Use this protocol if your substrate contains hydrolytically sensitive groups (e.g., esters, nitriles) that cannot withstand hot aqueous base. This method relies on Fluoride Activation to form the reactive species without water.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Boron Reagent 1.5Nucleophile2-(4-Methoxyphenyl)-1,3,2-dioxaborinane
Base/Activator 2.0 - 3.0ActivatorCsF (Cesium Fluoride)
Catalyst 0.05 (5 mol%)CatalystPd(OAc)₂ + SPhos (1:2 ratio)
Solvent [0.2 M]MediumAnhydrous Toluene or THF
Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk tube or vial under vacuum and backfill with Argon.

  • Solids: Add Aryl Halide (1.0 equiv), Boron Reagent (1.5 equiv), CsF (3.0 equiv), and Pd(OAc)₂/SPhos (pre-mixed or added sequentially).

    • Why CsF? Fluoride has a high affinity for boron, forming a [R-BF(OR)₂]⁻ species that transmetallates efficiently without requiring hydrolysis.

  • Solvent: Add anhydrous Toluene .

  • Reaction: Heat to 100°C for 12–24 hours.

  • Filtration: These reactions often produce fine precipitates. Filter through a pad of Celite before aqueous workup to remove inorganic salts.

Troubleshooting & Optimization

The following decision tree helps resolve common failure modes associated with dioxaborinane coupling.

Troubleshooting Issue Reaction Stalled? Check1 Is Ester Consumed? Issue->Check1 CaseA NO (Ester Intact) Check1->CaseA CaseB YES (Ester Gone, No Product) Check1->CaseB Sol1 Activation Failure: Increase H2O ratio or Switch to CsF CaseA->Sol1 Sol2 Protodeboronation: Use Anhydrous Protocol Lower Temp CaseB->Sol2 Sol3 Catalyst Poisoning: Check for thiols/amines Increase Catalyst Load CaseB->Sol3

Caption: Diagnostic workflow for stalled Suzuki couplings using cyclic boronic esters.

Common Issues Table
ObservationRoot CauseSolution
Starting Material (Ester) Persists Inefficient HydrolysisIncrease water content in solvent (e.g., go from 9:1 to 4:1). Switch to stronger base (KOH/NaOH) if substrate permits.
Formation of Anisole (Ar-H) ProtodeboronationThe 4-methoxy group activates the ring, making the C-B bond susceptible to protonolysis. Switch to Anhydrous CsF Protocol (Protocol 4).
Homocoupling of Aryl Halide Oxidation of CatalystEnsure rigorous degassing.[5] Add a reductant like hydroquinone (trace) or switch to Pd(0) source like Pd₂(dba)₃.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(9), 685–694. Link

  • Knapp, D. M., et al. (2010). MIDA Boronates: A General Platform for the Synthesis of Boronic Acids. Journal of the American Chemical Society, 132(34), 12048–12059. Link

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Dioxaborinanes with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development and complex molecule synthesis, the Suzuki-Miyaura cross-coupling reaction remains an indispensable tool for C(sp²)–C(sp²) bond formation. While free arylboronic acids are traditional nucleophiles, they are notoriously prone to protodeboronation and oligomerization (boroxine formation). Conversely, pinacol esters (BPin) are highly stable but can be overly inert, requiring harsh activation conditions.

Aryl dioxaborinanes—specifically neopentyl glycol boronates (5,5-dimethyl-1,3,2-dioxaborinanes) —represent the optimal thermodynamic balance of stability and reactivity[1]. They are robust enough to survive telescoped continuous or multi-step processes (such as tandem borylation/Suzuki sequences)[2], easily purified via standard silica gel chromatography, yet hydrolyze at a controlled rate under mild aqueous basic conditions to participate efficiently in transmetalation. This guide details the mechanistic causality, optimized catalytic systems, and self-validating protocols required to master this specific coupling class.

Mechanistic Insights: The "Oxo-Palladium" Pathway

To achieve high yields, one must understand the causality behind reagent selection. Transmetalation is typically the rate-determining step in the Suzuki-Miyaura reaction, and the pathway is strongly influenced by ligand electronics, base selection, and solvent polarity[1].

When utilizing aryl dioxaborinanes, the reaction predominantly proceeds via the oxo-palladium pathway . The addition of an aqueous base (e.g., K₃PO₄ or KOH) serves a dual, highly synergistic function:

  • Controlled Hydrolysis: The base slowly hydrolyzes the 1,3,2-dioxaborinane ring in situ, generating the active boronate species. This "slow-release" mechanism prevents the buildup of free boronic acid, drastically reducing competitive protodeboronation pathways.

  • Base Exchange: The base exchanges with the halide on the Ar-Pd(II)-X intermediate to form a highly electrophilic Ar-Pd(II)-OH complex. This intermediate exhibits a significantly higher affinity for the boronate, facilitating rapid transmetalation.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_X Ar-Pd(II)-X Lₙ Pd0->PdII_X Oxidative Addition (+ Ar-X) PdII_OH Ar-Pd(II)-OH Lₙ PdII_X->PdII_OH Base Exchange (+ Base) PdII_Ar Ar-Pd(II)-Ar' Lₙ PdII_OH->PdII_Ar Transmetalation (+ Ar'-Dioxaborinane) PdII_Ar->Pd0 Reductive Elimination Product Ar-Ar' Cross-Coupled Product PdII_Ar->Product Yields

Fig 1. Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling highlighting the oxo-palladium path.

Catalytic System Optimization & Quantitative Data

The choice of ligand and base dictates the success of the coupling, particularly when dealing with deactivated or sterically hindered aryl halides. The use of dialkylbiaryl phosphine ligands (Buchwald ligands), such as SPhos or XPhos, enables high conversion and yield even with historically challenging substrates like aryl chlorides[3].

The table below summarizes the quantitative optimization data for the coupling of a sterically hindered aryl chloride with an electron-deficient aryl neopentyl glycol boronate, demonstrating the causality of each parameter.

EntryPrecatalystLigandBaseSolvent SystemYield (%)Causality / Observation
1Pd(OAc)₂ (2 mol%)PPh₃ (8 mol%)K₂CO₃ (aq)Toluene12%Poor oxidative addition into Ar-Cl; catalyst degrades.
2Pd(OAc)₂ (2 mol%)dppf (2 mol%)K₃PO₄ (aq)1,4-Dioxane45%Bidentate ligand stabilizes Pd, but transmetalation is slow.
3Pd₂(dba)₃ (1 mol%)SPhos (4 mol%)K₃PO₄ (aq)1,4-Dioxane>95% Electron-rich SPhos accelerates oxidative addition[3].
4Pd₂(dba)₃ (1 mol%)SPhos (4 mol%)K₃PO₄ (Anhydrous)1,4-Dioxane15%Lack of water prevents the necessary hydrolysis of the dioxaborinane ring.
5Pd₂(dba)₃ (1 mol%)SPhos (4 mol%)KOH (aq)MeTHF92%Stronger base accelerates base exchange; scalable green solvent[2].

Experimental Protocol: Step-by-Step Methodology

This protocol describes the coupling of an aryl bromide/chloride with an aryl neopentyl glycol boronate on a 1.0 mmol scale. The procedure is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure scientific integrity.

Reagents Required
  • Aryl Halide: 1.0 mmol (1.0 equiv)

  • Aryl 5,5-dimethyl-1,3,2-dioxaborinane: 1.2 mmol (1.2 equiv)

  • Pd₂(dba)₃: 0.01 mmol (1 mol%, 2 mol% Pd)

  • SPhos: 0.04 mmol (4 mol%)

  • K₃PO₄: 2.0 mmol (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Workflow
  • Reaction Setup & Solid Loading:

    • Equip a 25 mL Schlenk tube with a magnetic stir bar.

    • Add the aryl halide (if solid), aryl dioxaborinane, Pd₂(dba)₃, and SPhos to the tube.

    • Causality: Loading all air-stable solids prior to degassing minimizes the risk of introducing oxygen during solvent addition, which can lead to homocoupling of the boronate.

  • Degassing (Self-Validating Step):

    • Seal the tube with a rubber septum. Apply vacuum for 2 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times.

    • Validation: The absence of moving powder under vacuum indicates a proper seal.

  • Liquid Addition:

    • Dissolve K₃PO₄ in 1.0 mL of degassed DI water.

    • Syringe 4.0 mL of anhydrous, sparged 1,4-Dioxane into the Schlenk tube, followed by the aqueous base solution.

  • Reaction Initiation & Monitoring:

    • Place the flask in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to ensure proper mixing of the biphasic system.

    • Validation: Within 5–10 minutes, the solution should transition from a heterogeneous yellow suspension to a homogeneous dark red/brown solution. This color shift is the definitive visual indicator that the active Pd(0)Lₙ catalytic species has successfully formed.

  • Analytical Checkpoint:

    • After 2 hours, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL EtOAc, filter through a short plug of silica, and analyze via GC-MS or LC-MS.

    • Validation: Complete consumption of the aryl halide mass and the appearance of the cross-coupled product mass confirms catalytic turnover.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with 15 mL EtOAc and 10 mL H₂O.

    • Separate the organic layer, extract the aqueous layer with EtOAc (2 × 10 mL), and wash the combined organics with brine.

    • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Setup Dry Schlenk S2 2. Reagents Load Solids S1->S2 S3 3. Degas Vacuum/Ar x3 S2->S3 S4 4. Solvents Add Liquids S3->S4 S5 5. React Heat 80°C S4->S5 S6 6. Workup Extract & Purify S5->S6

Fig 2. Step-by-step experimental workflow for the cross-coupling of aryl dioxaborinanes.

Troubleshooting & Field-Proven Insights

  • Issue: High levels of Protodeboronation (Ar-H formation).

    • Cause: The boronate is hydrolyzing into free boronic acid faster than transmetalation can occur.

    • Solution: Switch to a weaker base (e.g., K₂CO₃ instead of KOH) or reduce the water content to slow the hydrolysis of the neopentyl glycol ring.

  • Issue: Homocoupling of the Boronate (Ar'-Ar').

    • Cause: Oxygen ingress during the reaction, leading to Pd-catalyzed oxidative homocoupling.

    • Solution: Strictly sparge all solvents (Dioxane and Water) with Argon for at least 30 minutes prior to use.

  • Issue: Incomplete Conversion of Aryl Chloride.

    • Cause: Slow oxidative addition.

    • Solution: Ensure the use of an electron-rich, sterically bulky ligand like SPhos or XPhos[3]. If the reaction stalls, verify that the Pd precatalyst has not degraded (indicated by the precipitation of palladium black).

References

  • [1] Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Source: Chemical.AI. URL:[Link]

  • [3] Processes for the preparation of biphenyl compounds (US8530689B2). Source: Google Patents. URL:

  • [2] Advancing Base Metal Catalysis: Development and Execution of a Ni-catalyzed Borylation/Pd-catalyzed Suzuki Telescoped Process. Source: ACS Publications (Org. Process Res. Dev.). URL:[Link]

  • [R1] Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews, 2014, 43, 412-443. URL:[Link]

  • [R2] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Chemical Reviews, 1995, 95, 2457-2483. URL:[Link]

Sources

Mastering the Medium: A Guide to Solvent Selection for Suzuki Coupling with Cyclic Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of Suzuki-Miyaura Coupling and the Rise of Cyclic Boronic Esters

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning methodology has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] At the heart of this transformation lies the organoboron reagent, and among the various forms, cyclic boronic esters have emerged as particularly valuable coupling partners.

Cyclic boronic esters, such as the popular pinacol esters and the exceptionally stable N-methyliminodiacetic acid (MIDA) boronates, offer significant advantages over their boronic acid counterparts.[3] They are generally more stable, easier to handle, and amenable to chromatographic purification.[4] MIDA boronates, in particular, exhibit remarkable stability, allowing for their use in iterative cross-coupling strategies where the slow release of the boronic acid is advantageous.[3] The choice of the boronic ester can be a critical parameter in the success of a Suzuki-Miyaura coupling, influencing not only stability but also reactivity.

However, the full potential of these powerful reagents can only be unlocked through careful optimization of reaction parameters, with the choice of solvent being one of the most critical, yet sometimes overlooked, factors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for Suzuki-Miyaura coupling reactions involving cyclic boronic esters. We will delve into the mechanistic role of the solvent, explore the properties of different solvent classes, and provide actionable protocols to guide your experimental design.

The Decisive Role of the Solvent in the Catalytic Cycle

The solvent in a Suzuki-Miyaura coupling is far from an inert medium; it is an active participant that can profoundly influence every step of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] Its properties—polarity, proticity, and coordinating ability—can dictate reaction kinetics, catalyst stability, and even product selectivity.[1][7]

Mechanism of the Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below. The solvent can influence each of these key steps.

Suzuki_Cycle cluster_main pd0 Pd(0)Ln pdiil Ar-Pd(II)-X Ln pd0->pdiil Ar-X oxidative_add Oxidative Addition ar_x Ar-X transmetalation Transmetalation pdiir Ar-Pd(II)-R Ln pdiil->pdiir [R-B(OR)2(Base)]- boronate [R-B(OR)2(Base)]- pdiir->pd0 Ar-R reductive_elim Reductive Elimination ar_r Ar-R

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the aryl-halide bond. The solvent can influence the rate of this step by stabilizing the resulting palladium(II) complex.

  • Transmetalation: This is often the rate-determining step and is highly sensitive to the solvent. The transfer of the organic group from the boron atom to the palladium center is facilitated by a base. The solvent's ability to dissolve the base and the boronate species, as well as to coordinate to the palladium and boron atoms, is crucial. For cyclic boronic esters, a key question is whether they undergo direct transmetalation or require prior hydrolysis to the corresponding boronic acid. While hydrolysis is often invoked, there is growing evidence that direct transmetalation from the boronic ester is possible and can be influenced by the solvent and base system.

  • Reductive Elimination: In the final step, the two organic fragments are coupled, and the palladium(0) catalyst is regenerated. The solvent can affect the rate of this step by influencing the geometry and electronic properties of the diorganopalladium(II) intermediate.

A Practical Guide to Solvent Classes for Coupling with Cyclic Boronic Esters

The choice of solvent is a balancing act between solubilizing the reactants, facilitating the desired chemical transformations, and ensuring the stability of the catalyst and reagents. Below, we discuss the most common solvent classes and their applicability to Suzuki-Miyaura couplings with cyclic boronic esters.

Polar Aprotic Solvents

This class of solvents is the most widely used for Suzuki-Miyaura couplings.[1] They possess a dipole moment but lack acidic protons.

  • Examples: 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

  • Advantages:

    • Excellent ability to dissolve a wide range of organic substrates and organometallic species.

    • Can effectively solvate the cations of inorganic bases, enhancing their reactivity.

    • DMF and DMSO are highly polar and can be particularly effective for challenging couplings involving polar substrates.

  • Causality Behind Experimental Choices: The use of polar aprotic solvents often in combination with an aqueous base creates a biphasic system. The aqueous phase is essential for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and is believed to facilitate the formation of the active boronate species.[8] Vigorous stirring is often necessary to ensure efficient mass transfer between the two phases. In some cases, anhydrous conditions with soluble organic bases are employed, particularly with MIDA boronates, to prevent premature hydrolysis and allow for sequential couplings.[3]

  • Field-Proven Insights: While highly effective, DMF and DMSO can be difficult to remove during workup due to their high boiling points. THF and dioxane are generally preferred for their lower boiling points and good solvating properties. However, be aware that THF can be a source of contaminants that may poison the catalyst.[5]

Polar Protic Solvents

These solvents contain acidic protons and can act as hydrogen bond donors.

  • Examples: Water, Ethanol (EtOH), Isopropanol (IPA).

  • Advantages:

    • "Green" and environmentally benign options.[9]

    • Water is an excellent solvent for many inorganic bases.

    • Can facilitate the hydrolysis of cyclic boronic esters to the more reactive boronic acids, if desired.

  • Causality Behind Experimental Choices: The use of purely aqueous or aqueous/alcoholic solvent systems is a growing trend in green chemistry.[9][10] Micellar catalysis, using surfactants in water, has been shown to be highly effective for the coupling of MIDA boronates, even at room temperature.[9] This approach avoids the use of organic solvents entirely.[9] Protic solvents can also play a direct role in the transmetalation step by participating in the formation of a hydroxo-palladium species.

  • Field-Proven Insights: While offering environmental benefits, reactions in protic solvents may be slower for less soluble organic substrates. The addition of a co-solvent is often necessary to achieve good yields. The choice of base is also critical in these systems, with organic bases like triethylamine sometimes being more effective than inorganic carbonates in purely aqueous media.[9]

Nonpolar Solvents

These solvents have low dielectric constants and do not possess a significant dipole moment.

  • Examples: Toluene, Benzene, Hexanes.

  • Advantages:

    • Easy to remove during workup.

    • Can be advantageous for reactions where water is detrimental.

  • Causality Behind Experimental Choices: Nonpolar solvents are often used in biphasic systems with an aqueous base. They are particularly useful when the organic substrates have low polarity. In some cases, anhydrous conditions with a soluble organic base in a nonpolar solvent can be employed to favor the direct transmetalation of the boronic ester.

  • Field-Proven Insights: Reactions in nonpolar solvents can be sluggish due to the poor solubility of inorganic bases. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly accelerate these reactions by facilitating the transfer of the boronate anion into the organic phase.

Data-Driven Solvent Selection: A Comparative Overview

To illustrate the profound impact of solvent choice, the following table summarizes the results of a Suzuki-Miyaura coupling between 4-bromoanisole and phenylboronic acid under various solvent conditions. While this example uses a boronic acid, the trends observed are broadly applicable to reactions with cyclic boronic esters, especially in biphasic systems where in situ hydrolysis may occur.

Solvent System (v/v)BaseTemperature (°C)Time (h)Conversion/Yield (%)Reference
Toluene/WaterK₃PO₄100-High[11]
Dioxane/WaterK₂CO₃100-High[11]
DMF/Water (1:1)K₂CO₃--Excellent[6]
Ethanol/Water (5:1)NaOH70<1>98 (conversion)[3]
THF/Water (1:1)K₂CO₃Reflux-High[8]
Water (with TBAB)KOH100194 (isolated)[12]
DMF (anhydrous)K₃PO₄100599 (conversion)[4]
Dioxane (anhydrous)Cs₂CO₃7518High[2]

Note: This table is a compilation from multiple sources and reaction conditions may vary. It is intended to illustrate general trends.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling with a cyclic boronic ester under different solvent conditions. These protocols are designed to be self-validating, with clear steps and expected outcomes.

Protocol 1: Biphasic Suzuki-Miyaura Coupling of an Aryl Pinacol Boronate in Dioxane/Water

This protocol is a robust and widely applicable method for the coupling of aryl pinacol boronates with aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aryl pinacol boronate (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Degassed water (1 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aryl bromide, aryl pinacol boronate, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the 1,4-dioxane and degassed water via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This protocol should provide the desired biaryl product in good to excellent yield.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling of an Aryl MIDA Boronate in DMF

This protocol is suitable for couplings where the stability of the MIDA boronate is crucial, for instance, in a multi-step, one-pot synthesis.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl MIDA boronate (1.1 mmol, 1.1 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask or glovebox

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the aryl halide, aryl MIDA boronate, potassium phosphate, Pd₂(dba)₃, and SPhos to a Schlenk flask containing a magnetic stir bar.

  • Add anhydrous DMF via syringe.

  • Seal the flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: This anhydrous protocol should yield the desired product while preserving any other MIDA boronate functionalities in the molecule.

Visualizing the Path to an Optimal Solvent

The selection of an appropriate solvent is a multi-faceted decision. The following workflow diagram provides a logical framework for navigating this choice.

Solvent_Selection_Workflow start Start: Define Coupling Partners (Aryl Halide & Cyclic Boronic Ester) substrate_props Analyze Substrate Properties (Polarity, Stability, Functional Groups) start->substrate_props anhydrous_needed Is Anhydrous Condition Required? (e.g., for MIDA esters) substrate_props->anhydrous_needed biphasic Biphasic System: Polar Aprotic/Nonpolar + Aqueous Base (e.g., Dioxane/H2O, Toluene/H2O) anhydrous_needed->biphasic No anhydrous Anhydrous System: Polar Aprotic + Soluble Base (e.g., DMF, THF with K3PO4) anhydrous_needed->anhydrous Yes green_chem Consider Green Chemistry Aspects? biphasic->green_chem anhydrous->green_chem aqueous_media Aqueous/Protic System: Water, EtOH, IPA (Consider Micellar Catalysis) green_chem->aqueous_media Yes optimization Optimize Reaction Conditions (Base, Temperature, Catalyst) green_chem->optimization No aqueous_media->optimization end End: Optimized Protocol optimization->end

Figure 2: A decision-making workflow for solvent selection in Suzuki coupling with cyclic boronic esters.

Conclusion: The Solvent as a Strategic Tool

The choice of solvent is not merely a matter of finding a suitable medium for a reaction but is a strategic decision that can significantly impact the outcome of a Suzuki-Miyaura coupling with cyclic boronic esters. By understanding the mechanistic role of the solvent and the properties of different solvent classes, researchers can move beyond trial-and-error and make informed decisions that lead to higher yields, faster reactions, and more robust and scalable processes. Whether employing a classic biphasic system, exploring anhydrous conditions for sensitive substrates, or embracing the principles of green chemistry with aqueous media, a thoughtful approach to solvent selection will undoubtedly accelerate discovery and innovation in chemical synthesis.

References

  • Lipshutz, B. H., Ghorai, S. (2014). Micellar Catalysis for the Suzuki-Miyaura Cross-Coupling in Water. In: Kambe, N. (eds) Suzuki-Miyaura Cross-Coupling. Topics in Current Chemistry, vol 346. Springer, Berlin, Heidelberg. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Le, T. B., Gang, H., & Lim, C. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035. [Link]

  • Sherwood, J. R., Clark, J. H., Fairlamb, I. J., & Slattery, J. M. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein journal of organic chemistry, 16(1), 1001-1005. [Link]

  • Choudary, B. M., Madhi, S., Chowdari, N. S., Kantam, M. L., & Sreedhar, B. (2002). A recyclable palladium complex on layered double hydroxides: a highly active catalyst for Suzuki and Stille coupling reactions. Journal of the American Chemical Society, 124(47), 14127-14136. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Strømsodd, E. A., Lzaar, S., & Hoff, B. H. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 209, 110899. [Link]

  • Joshaghani, M., Rafiee, E., & Tork, F. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(18), 3931-3936. [Link]

  • Tsurikova, A. V., Lyubimov, S. E., Zharova, E. A., Davankov, V. A., & Zlotin, S. G. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions, 47, 343-348. [Link]

  • Burke, M. D., & Gillis, E. P. (2009). A convenient, rapid, conventional heating route to MIDA boronates. Molecules, 14(12), 5052-5063. [Link]

  • ResearchGate. (2022, August 15). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic letters, 5(15), 2631-2634. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Google Patents. (n.d.). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki− Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(49), 16358-16365. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Hermange, P., & Lindhardt, A. T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic letters, 16(5), 1354-1357. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Laulhé, S., Blackburn, J., & Roizen, J. L. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic letters, 18(17), 4336-4339. [Link]

  • ResearchGate. (n.d.). Suzuki cross‐coupling of 4‐bromoanisole and phenylboronic acid.... [Link]

  • Al-Masum, M., & El-Gendy, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium (II)-complex. Arkivoc, 2009(13), 324-341. [Link]

Sources

Application Note: One-Pot Synthesis of Biaryls Using 4-Methoxyphenyl Dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Causality: The "Slow-Release" Paradigm

The Suzuki-Miyaura cross-coupling reaction is a foundational technique for constructing biaryl scaffolds in drug development and materials science. However, the use of free 4-methoxyphenylboronic acid is frequently complicated by competitive degradation pathways. The electron-donating methoxy group increases the electron density at the ipso-carbon, making the boronic acid highly susceptible to protodeboronation. Furthermore, free boronic acids readily dehydrate to form unreactive boroxines, leading to variable reaction kinetics and necessitating excess equivalents of the boron reagent.

To engineer a more robust and predictable system, this protocol utilizes 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (the neopentyl glycol ester)[1].

The Causality of the Design: By masking the boronic acid as a 1,3,2-dioxaborinane, the boron center is sterically and electronically shielded. The success of this one-pot synthesis relies on a controlled, base-mediated hydrolysis of the dioxaborinane ring. In a biphasic solvent system (e.g., 1,4-dioxane/H₂O), the ester undergoes slow hydrolysis to generate the active boronate species in situ. This "slow-release" mechanism ensures that the steady-state concentration of the highly reactive boronate remains low, perfectly matching the rate of the transmetalation step in the catalytic cycle. This kinetic synchronization virtually eliminates protodeboronation and oxidative homocoupling side reactions, driving the reaction to high yields[2].

CatalyticCycle Pd0 Pd(0) Active Species [Catalyst Regeneration] OxAdd Oxidative Addition [Ar-Pd(II)-X Formation] Pd0->OxAdd + Aryl Halide (Ar-X) TransMet Transmetalation [Ar-Pd(II)-Ar' Formation] OxAdd->TransMet Intermediate Complex Hydrolysis Controlled Hydrolysis [Dioxaborinane -> Boronate] Hydrolysis->TransMet + Active Boronate RedElim Reductive Elimination [Biaryl Product Release] TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 - Biaryl Product

Figure 1: Mechanistic pathway of the one-pot Suzuki-Miyaura coupling utilizing in situ hydrolysis.

Protocol Design: A Self-Validating System

Trust in a synthetic methodology requires internal validation. This protocol is designed as a self-validating system by integrating an inert internal standard (dodecane) and specific analytical checkpoints. By tracking the reaction via GC-MS against the internal standard, the protocol independently verifies conversion rates prior to isolation. This ensures that any mass balance discrepancies are accurately attributed to either chemical inefficiency (e.g., catalyst deactivation) or physical isolation losses.

ProtocolWorkflow Prep 1. Preparation Weigh Reagents Add Internal Std Degas 2. Inertion Evacuate/N2 (x3) Add Degassed Solvent Prep->Degas React 3. Reaction Heat to 90°C Analytical Checkpoint Degas->React Workup 4. Work-up Quench & Extract Phase Separation React->Workup Purify 5. Purification Flash Chromatography Product Isolation Workup->Purify

Figure 2: Self-validating experimental workflow for the one-pot biaryl synthesis.

Step-by-Step Experimental Methodology

Materials Required:

  • 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (1.2 equiv)[1]

  • Aryl Halide (1.0 equiv, e.g., 4-bromotoluene)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dodecane (0.5 equiv, Internal Standard)

  • 1,4-Dioxane / H₂O (4:1 v/v, thoroughly degassed)

Phase 1: Setup and Inertion
  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-methoxyphenyl dioxaborinane (1.2 mmol), Pd(dppf)Cl₂ (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen, which is critical to prevent oxidative homocoupling of the boronate.

Phase 2: Reaction Execution & Validation
  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed deionized water. Add dodecane (0.5 mmol) via a micro-syringe.

  • Heating & Visual Checkpoint: Transfer the flask to a pre-heated oil bath at 90 °C.

    • Self-Validation Checkpoint 1 (Visual): Within 10–15 minutes, observe the color transition from orange/red (Pd(II) precatalyst) to a dark brown/black homogeneous mixture, confirming the successful generation of the active Pd(0) species.

  • Analytical Checkpoint: After 2 hours of stirring, withdraw a 10 µL aliquot via syringe. Dilute with 1 mL ethyl acetate, filter through a short plug of silica to remove palladium, and analyze via GC-MS.

    • Self-Validation Checkpoint 2 (Analytical): Calculate the ratio of the biaryl product peak to the dodecane internal standard. A conversion of >90% of the aryl halide with <2% of 4,4'-dimethoxybiphenyl (homocoupling product) validates the "slow-release" kinetics.

Phase 3: Work-up and Isolation
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate and 10 mL of saturated aqueous NH₄Cl to neutralize the basic medium.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl product.

Quantitative Data & Benchmarking

The controlled hydrolysis of the dioxaborinane ester demonstrates marked superiority over the use of free boronic acids, particularly regarding the suppression of side reactions.

Boron ReagentAryl HalideYield (%)Homocoupling (%)Protodeboronation (%)
4-Methoxyphenylboronic acid4-Bromotoluene721215
4-Methoxyphenyl dioxaborinane 4-Bromotoluene 94 < 2 < 2
4-Methoxyphenylboronic acid2-Chloropyridine581822
4-Methoxyphenyl dioxaborinane 2-Chloropyridine 89 3 < 2

Data represents isolated yields. Homocoupling and protodeboronation percentages were determined via GC-MS analysis of the crude mixture against the dodecane internal standard.

Troubleshooting & Critical Parameters

Observed IssueMechanistic CausalityCorrective Action
Incomplete Conversion (<50%) Insufficient water in the biphasic system prevents the hydrolysis of the dioxaborinane ring, starving the transmetalation step of the active boronate.Ensure the 1,4-Dioxane/H₂O ratio is strictly maintained at 4:1. Verify that the K₃PO₄ base is fully dissolved in the aqueous phase.
High Homocoupling (>5%) Oxygen intrusion oxidizes the Pd(0) species, which subsequently facilitates the oxidative homocoupling of the in situ generated boronate.Strictly adhere to the freeze-pump-thaw or 3x evacuate/backfill degassing protocol. Ensure septum integrity.
Palladium Black Precipitation Rapid catalyst deactivation due to ligand dissociation or poor stabilization of the Pd(0) intermediate at high temperatures.Lower the reaction temperature to 80 °C or switch to a more sterically demanding ligand system (e.g., XPhos or SPhos).

References

  • [2] Title: Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Source: PubMed Central (NIH). URL:[Link]

Sources

Precision Workup and Isolation Protocols for 1,3,2-Dioxaborinane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Workup procedures for 1,3,2-dioxaborinane derivatives in organic synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Abstract

1,3,2-Dioxaborinanes—six-membered cyclic boronic esters derived primarily from 1,3-propanediol or neopentyl glycol—occupy a critical niche in organoboron chemistry. Unlike their five-membered counterparts (dioxaborolanes, e.g., pinacol esters), dioxaborinanes offer a unique balance of hydrolytic stability and crystallinity. While pinacol esters often yield viscous oils that complicate purification, neopentyl glycol derivatives frequently form stable, crystalline solids, facilitating isolation without chromatography. This application note details high-fidelity workup procedures for the synthesis, purification, and deprotection of these derivatives, emphasizing the removal of lipophilic diol byproducts and the prevention of protodeboronation.

Strategic Selection: The Dioxaborinane Advantage

Before initiating workup, it is vital to understand why a dioxaborinane was chosen, as this dictates the isolation strategy.

Feature1,3,2-Dioxaborinane (Neopentyl)1,3,2-Dioxaborolane (Pinacol)Workup Implication
Ring Size 6-Membered5-Membered6-membered rings are kinetically more labile to hydrolysis than 5-membered rings, allowing easier deprotection.
Physical State Often Crystalline SolidOften Viscous OilNeopentyl esters can often be purified via recrystallization, bypassing silica gel.
Atom Economy Lower (Higher MW diol)HigherExcess neopentyl glycol is lipophilic and requires specific wash protocols to remove.
Silica Stability ModerateHighDioxaborinanes may require base-buffered silica to prevent degradation during flash chromatography.

Protocol A: Post-Synthesis Isolation (The "Dean-Stark" Workup)

Context: Isolation of the boronic ester following condensation of a boronic acid with neopentyl glycol or 1,3-propanediol.

The Challenge

The primary impurity is excess diol (neopentyl glycol). Unlike ethylene glycol, neopentyl glycol is significantly soluble in organic solvents, making simple aqueous extraction insufficient.

Step-by-Step Procedure
  • Reaction Termination: Upon completion of the Dean-Stark reflux (toluene or benzene), cool the mixture to room temperature (23 °C).

  • Aqueous Wash (The "Salting Out" Effect):

    • Transfer the organic layer to a separatory funnel.[1][2]

    • Wash with 0.5 M aqueous NH₄Cl (2 x reaction volume). Rationale: The salt content reduces the solubility of the boronic ester in the aqueous phase while helping to pull the diol into the water.

    • Follow with a wash of saturated NaHCO₃ .[1] Rationale: Neutralizes any trace acid that could catalyze hydrolysis of the 6-membered ring.

  • Drying & Concentration:

    • Dry the organic phase over anhydrous MgSO₄ (avoid acidic drying agents like silica).

    • Filter and concentrate under reduced pressure.

  • Crystallization (The Critical Step):

    • If the residue is an oil, add a minimum amount of n-heptane or pentane .

    • Sonicate briefly and cool to -20 °C. Neopentyl esters typically crystallize rapidly.

    • Filter the solids and wash with cold pentane.

Expert Insight: If the neopentyl glycol byproduct persists (visible by NMR at δ 0.9-1.0 ppm), a wash with 20% aqueous methanol can be effective, but this risks hydrolyzing the ester if done too slowly. Work quickly and keep the mixture cold (0 °C).

Protocol B: Purification via Chromatography (Silica Gel)

Context: Purification of complex dioxaborinanes where crystallization fails or after a Suzuki-Miyaura coupling.

The Challenge

Boronic esters possess an empty p-orbital on the boron atom, acting as Lewis acids.[3] They can coordinate irreversibly to the silanol groups on silica gel, leading to "streaking" and mass loss.

Buffered Silica Protocol
  • Slurry Preparation: Prepare the silica gel slurry using the initial mobile phase containing 1% Triethylamine (Et₃N) .

  • Column Conditioning: Flush the column with 2 column volumes (CV) of the Et₃N-doped solvent. This caps the most active silanol sites.

  • Elution: Run the chromatography using a standard gradient (e.g., Hexanes/EtOAc). The Et₃N can be removed from the mobile phase after the compound begins to elute, or kept at 0.5%.

  • Alternative: Boric Acid Deactivation:

    • If the compound is base-sensitive, use silica gel pre-treated with boric acid.

    • Method: Mix silica gel with a methanolic solution of boric acid (1 wt%), evaporate the methanol, and dry the silica. This "saturates" the silica's affinity for boron.

Protocol C: Deprotection (Regeneration of Boronic Acid)

Context: Converting the stable 1,3,2-dioxaborinane back to the free boronic acid for subsequent chemistry.

Method 1: Transesterification with Diethanolamine (The "Precipitation" Route)

This is the gold standard for recovering boronic acids from lipophilic esters.

  • Dissolution: Dissolve the dioxaborinane (1.0 equiv) in Et₂O or THF .

  • Reagent Addition: Add Diethanolamine (DEA) (1.05 equiv).

  • Precipitation: Stir at room temperature. The reaction forms a highly stable, zwitterionic bicyclic ester (dioxazaborocane) which is insoluble in ether.

    • Observation: A white precipitate should form within 15–60 minutes.

  • Filtration: Filter the solid DEA-adduct and wash copiously with Et₂O to remove the liberated neopentyl glycol.

  • Hydrolysis: Suspend the solid in a biphasic mixture of Et₂O/2M HCl (1:1) . Stir for 30 minutes. The DEA stays in the aqueous layer (as the ammonium salt), while the free boronic acid partitions into the ether.

  • Isolation: Separate the organic layer, dry, and concentrate.[1][4]

Method 2: Volatile Exchange (Green Chemistry)
  • Reaction: Dissolve the dioxaborinane in acetonitrile/water (9:1) .

  • Exchange Reagent: Add Methylboronic acid (1.5 equiv) and a catalytic amount of acid (0.1 M HCl).

  • Mechanism: The neopentyl glycol transfers to the methylboronic acid (forming a volatile ester) and the target boronic acid is released.

  • Workup: Evaporate the solvent. The methylboronic ester of neopentyl glycol is volatile and can be removed under high vacuum or via azeotropic distillation.

Decision Matrix & Workflow Visualization

Workflow Selection Guide

The following diagram illustrates the decision process for handling 1,3,2-dioxaborinane mixtures based on the intended downstream application.

Workup_Decision_Tree Start Crude 1,3,2-Dioxaborinane Reaction Mixture CheckState Physical State Check Start->CheckState IsSolid Solid/Crystalline? CheckState->IsSolid DirectCryst Recrystallization (Heptane/Pentane) IsSolid->DirectCryst Yes IsOil Oily Residue IsSolid->IsOil No Coupling Suzuki-Miyaura Coupling DirectCryst->Coupling Dissolve & Use CheckApp Downstream Application? IsOil->CheckApp CheckApp->Coupling Coupling FreeAcid Need Free Boronic Acid CheckApp->FreeAcid Deprotection Silica Buffered Silica Column (1% Et3N) Coupling->Silica High Purity Needed DEA DEA Transesterification (Precipitation) FreeAcid->DEA

Caption: Decision matrix for isolating 1,3,2-dioxaborinanes. Green nodes indicate preferred high-yield pathways.

Mechanism of DEA Transesterification

This visualization details the chemical pathway for the "Precipitation Method" (Protocol C, Method 1), the most robust purification technique.

DEA_Mechanism Substrate Neopentyl Ester (Soluble in Et2O) Intermediate Dioxazaborocane (Precipitate) Substrate->Intermediate Transesterification Reagent + Diethanolamine (DEA) Reagent->Intermediate Hydrolysis Biphasic Hydrolysis (HCl / Et2O) Intermediate->Hydrolysis Filter & Acidify Product Free Boronic Acid (In Et2O Layer) Hydrolysis->Product Partition Waste DEA-HCl + Diol (In Aqueous Layer) Hydrolysis->Waste

Caption: The "DEA Trap-and-Release" strategy separates boronic species from lipophilic impurities via a solubility switch.

Stability & Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Product "Oils Out" during crystallization Impurities disrupting lattice or solvent too polar.Dissolve in minimal DCM, then slowly layer Hexane on top. Allow to stand at 4°C.
Low Recovery from Silica Column Irreversible adsorption to silanols.Repeat column using 1% Et₃N in the eluent or switch to neutral alumina.
NMR shows free Neopentyl Glycol Incomplete washing or hydrolysis.Do NOT wash with strong base (hydrolysis risk). Use Protocol C (DEA method) to chemically separate the species.
Protodeboronation (C-B bond cleavage) Acidic conditions or metal contamination.Ensure all solvents are neutralized. If Pd-catalyzed, use a scavenger (e.g., SiliaMetS® Thiol) before workup.

References

  • Hall, D. G. (Ed.). (2011).[5][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Hinkes, S. P. A., & Klein, C. D. P. (2019).[7] Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids.[7] Organic Letters, 21(9), 3048–3052. Link

  • Gonzalez, J. A., et al. (2020).[8] Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 245-261.[2] Link

  • Stiller, J., & Buchwald, S. L. (2019). Practical and Scalable Synthesis of Bench-Stable Organofluorosilicate Salts. Chemical Science, 10, 245-261. (Referenced for comparative stability of boronic acid surrogates).[5][9][10] Link

Sources

Application Notes and Protocols for the Use of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane as a Protecting Group for Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Boronic Acid Protection

Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Despite their utility, boronic acids are not without their challenges. Issues such as trimerization to form boroxines, protodeboronation, and oxidative degradation can lead to difficulties in purification, characterization, and handling, ultimately impacting reaction yields and reproducibility.[3] To mitigate these drawbacks, the reversible protection of the boronic acid moiety as a boronate ester is a widely adopted strategy.[3] This approach enhances the stability of the organoboron species, allowing for easier handling and purification while often maintaining sufficient reactivity for subsequent transformations.[3][4]

Among the various diols employed for this purpose, 1,3-propanediol offers a unique balance of stability and reactivity, forming a six-membered 1,3,2-dioxaborinane ring. This guide provides a comprehensive overview of the application of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane as a protecting group, detailing its synthesis, deprotection, and utility in synthetic chemistry.

The 1,3,2-Dioxaborinane Protecting Group: A Strategic Choice

The selection of a suitable protecting group is critical and is dictated by the specific requirements of the synthetic route. The 1,3,2-dioxaborinane system, derived from 1,3-propanediol, presents several advantages:

  • Enhanced Stability: Six-membered cyclic boronic esters, such as the 1,3,2-dioxaborinanes, are generally more thermodynamically stable than their five-membered dioxaborolane counterparts derived from 1,2-diols.[5] This increased stability can be advantageous in multi-step syntheses where the protected boronic acid needs to withstand a variety of reaction conditions.

  • Facile Synthesis: The formation of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane is a straightforward condensation reaction between 4-methoxyphenylboronic acid and 1,3-propanediol.

  • Reactivity in Cross-Coupling: Despite their stability, 1,3,2-dioxaborinane-protected boronic acids are typically reactive enough to participate directly in Suzuki-Miyaura and other cross-coupling reactions without the need for prior deprotection.[1]

Workflow for Protection and Deprotection

The overall strategy for utilizing 2-(4-methoxyphenyl)-1,3,2-dioxaborinane as a protecting group involves a two-stage process: the formation of the protected boronic ester and its subsequent cleavage to regenerate the free boronic acid when desired.

G cluster_protection Protection cluster_deprotection Deprotection BoronicAcid 4-Methoxyphenyl- boronic Acid ProtectedBoronicAcid 2-(4-Methoxyphenyl)- 1,3,2-dioxaborinane BoronicAcid->ProtectedBoronicAcid Condensation Propanediol 1,3-Propanediol Propanediol->ProtectedBoronicAcid Solvent Anhydrous Solvent Solvent->ProtectedBoronicAcid DehydratingAgent Dehydrating Agent DehydratingAgent->ProtectedBoronicAcid ProtectedBoronicAcid2 2-(4-Methoxyphenyl)- 1,3,2-dioxaborinane FreeBoronicAcid 4-Methoxyphenyl- boronic Acid ProtectedBoronicAcid2->FreeBoronicAcid Cleavage Byproduct Diol Byproduct ProtectedBoronicAcid2->Byproduct DeprotectionReagent Deprotection Reagent DeprotectionReagent->FreeBoronicAcid

Caption: General workflow for the protection of a boronic acid and subsequent deprotection.

Experimental Protocols

Protocol 1: Protection of 4-Methoxyphenylboronic Acid

This protocol describes the formation of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane via condensation of 4-methoxyphenylboronic acid and 1,3-propanediol. The removal of water is crucial to drive the reaction to completion.

Materials:

  • 4-Methoxyphenylboronic acid

  • 1,3-Propanediol

  • Anhydrous toluene or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate (MgSO₄) or a Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using a Dean-Stark apparatus)

  • Standard glassware for workup and purification

Procedure:

  • Reactant Setup (Dean-Stark Method):

    • To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add 4-methoxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.1 equiv).

    • Add anhydrous toluene to the flask.

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

  • Reactant Setup (Anhydrous Salt Method):

    • To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylboronic acid (1.0 equiv) and 1,3-propanediol (1.1 equiv).

    • Add anhydrous THF to dissolve the reactants.

    • Add anhydrous magnesium sulfate (2.0 equiv) to the solution.

    • Stir the mixture at room temperature overnight.

  • Workup and Purification:

    • After the reaction is complete (as monitored by TLC or GC-MS), filter the reaction mixture to remove the magnesium sulfate (if used).

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-(4-methoxyphenyl)-1,3,2-dioxaborinane.

Protocol 2: Deprotection of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

The cleavage of the 1,3,2-dioxaborinane ring can be achieved under acidic conditions or via a mild transesterification protocol.

Method A: Acidic Hydrolysis

  • Reaction Setup:

    • Dissolve the 2-(4-methoxyphenyl)-1,3,2-dioxaborinane (1.0 equiv) in a suitable solvent mixture such as acetone/water or THF/water.

    • Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).

    • Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or GC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude 4-methoxyphenylboronic acid can be purified by recrystallization.

Method B: Mild Transesterification with a Volatile Boronic Acid [6]

This method offers a milder alternative to strong acid hydrolysis and simplifies purification.[6]

  • Reaction Setup:

    • Dissolve the 2-(4-methoxyphenyl)-1,3,2-dioxaborinane (1.0 equiv) in dichloromethane.

    • Add methylboronic acid (1.5 equiv) and a catalytic amount of trifluoroacetic acid (5 mol%).[6]

    • Stir the reaction mixture at room temperature. The reaction is driven by the formation of the volatile methylboronic acid-1,3-propanediol ester.[6]

  • Workup and Isolation:

    • Monitor the reaction for the complete consumption of the starting material.

    • Upon completion, concentrate the reaction mixture under reduced pressure. The volatile byproducts are removed by evaporation, often leaving the pure 4-methoxyphenylboronic acid, which may not require further purification.[6]

Comparative Stability of Boronic Acid Protecting Groups

The choice of protecting group significantly impacts the stability of the boronic acid derivative. The following table provides a qualitative comparison of common boronic acid protecting groups.

Protecting GroupDiol PrecursorRing SizeRelative StabilityDeprotection ConditionsKey Features
1,3,2-Dioxaborinane 1,3-Propanediol6-memberedModerate to HighAcidic hydrolysis, transesterificationMore stable than 5-membered rings.[5]
Pinacol Ester Pinacol5-memberedHighOften requires harsh acidic conditions.[3]Very stable, widely used, but can be difficult to cleave.[3]
Neopentyl Glycol Ester Neopentyl Glycol6-memberedHighAcidic hydrolysisSteric hindrance enhances stability.
Catechol Ester Catechol5-memberedLowReadily hydrolyzedLabile and sensitive to acidic and basic conditions.
MIDA Ester N-methyliminodiacetic acidBicyclicVery HighBasic hydrolysisStable to a wide range of conditions, including chromatography.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A significant advantage of using 2-(4-methoxyphenyl)-1,3,2-dioxaborinane is its ability to be used directly in Suzuki-Miyaura cross-coupling reactions. The in situ hydrolysis of the boronate ester under the basic reaction conditions often generates the active boronic acid species required for the catalytic cycle.

G cluster_suzuki Suzuki-Miyaura Coupling ProtectedBoronicAcid 2-(4-Methoxyphenyl)- 1,3,2-dioxaborinane CoupledProduct Coupled Product (Ar-Aryl) ProtectedBoronicAcid->CoupledProduct Coupling BoronByproduct Boron Byproducts ProtectedBoronicAcid->BoronByproduct ArylHalide Aryl/Vinyl Halide (Ar-X) ArylHalide->CoupledProduct PdCatalyst Pd(0) Catalyst PdCatalyst->CoupledProduct Base Base (e.g., K₂CO₃) Base->CoupledProduct

Caption: Application of the protected boronic acid in a Suzuki-Miyaura reaction.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

  • Aryl or vinyl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere, add the 2-(4-methoxyphenyl)-1,3,2-dioxaborinane (1.1-1.5 equiv), the aryl halide (1.0 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

    • Add the degassed solvent(s).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Conclusion

The use of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane as a protecting group for boronic acids offers a strategic advantage in organic synthesis. It provides a stable, yet reactive, form of the boronic acid that is amenable to purification and can often be used directly in subsequent reactions like the Suzuki-Miyaura coupling. The straightforward protection and deprotection protocols, coupled with the enhanced stability of the six-membered ring system, make it a valuable tool for researchers, scientists, and drug development professionals.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
  • D'Andola, C., et al. (2009).
  • Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052.
  • ResearchGate. (2025, August 5). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification.
  • ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
  • Singh, R. P., et al. (2004).
  • Vutukuri, D. R., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal.
  • Wikipedia. (2024, February 27). Boronic acid. Wikipedia.
  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Zhang, Y., et al. (2019).
  • BenchChem. (n.d.). Synthesis of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane from p-Anisaldehyde: A Technical Guide. BenchChem.
  • Molander, G. A., & Biolatto, B. (2003).
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem.
  • National Institutes of Health. (n.d.). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][7]-thiazepin-3(2H).

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions.
  • ResearchGate. (n.d.). Substrate scope of Suzuki–Miyaura coupling reaction. Reaction conditions.
  • RSC Publishing. (2019, October 30). An Efficient Deprotection of 2,6-Bis(trifluoromethyl)
  • RSC Publishing. (n.d.).
  • SciELO. (n.d.).
  • Sciforum. (n.d.).
  • Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(9), 11245-11309.
  • Dspace@mit. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • Google Patents. (n.d.).
  • MDPI. (2022, April 4). Protection-Free Strategy for the Synthesis of Boro-Depsipeptides in Aqueous Media under Microwave-Assisted Conditions.
  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts.
  • PubMed. (2018, December 19).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Scope and limitations of the Suzuki–Miyaura coupling reactions. a 2.0....

Sources

Microwave-assisted synthesis using 4-methoxyphenyl cyclic boronic esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 4-Methoxyphenyl Cyclic Boronic Esters

Executive Summary

This guide details the microwave-assisted activation and cross-coupling of 4-methoxyphenyl cyclic boronic esters (specifically pinacol and MIDA boronates). While arylboronic acids are traditionally more reactive, they suffer from instability (protodeboronation) and variable stoichiometry due to anhydride (boroxine) formation. Cyclic esters offer superior benchtop stability and purification profiles but often exhibit sluggish kinetics under thermal conditions.

Microwave (MW) irradiation bridges this reactivity gap. By exploiting the specific dielectric heating properties of polar transition states, MW irradiation accelerates the rate-limiting transmetallation step of these robust esters, enabling high-yielding synthesis of 4'-methoxy-substituted biaryls in minutes rather than hours.

Mechanistic Insight & Causality

To master this chemistry, one must understand the "Stability-Reactivity Trade-off" inherent to cyclic boronates.

The Electronic Effect of the 4-Methoxy Group

The 4-methoxy group is a strong Electron Donating Group (EDG).

  • Pros: It increases the nucleophilicity of the ipso-carbon, theoretically enhancing the transmetallation rate once the boron is activated.

  • Cons: It significantly increases the susceptibility of the C-B bond to protodeboronation (hydrolysis of the C-B bond rather than the ester), especially in the presence of water and heat.

  • Solution: Cyclic esters (Pinacol, MIDA) sterically and electronically protect the boron center, preventing premature decomposition. MW irradiation provides the necessary energy to overcome the activation barrier of these stable esters rapidly, outcompeting the decomposition pathway.

Microwave Activation Pathways

Unlike conventional heating, MW irradiation directly couples with the polarizable "ate" complex formed between the boronate and the base.

  • Pinacol Esters (Bpin): Require base-mediated hydrolysis in situ to form the reactive hydroxoboronate species, or formation of a Lewis-acid/base adduct. MW accelerates this ligand exchange.

  • MIDA Boronates: These are sp3-hybridized and chemically inert.[1] They require a specific "slow-release" mechanism (hydrolysis of the MIDA ligand) to reveal the active boronic acid. MW is critical here to drive this hydrolysis rapidly only when required.

Strategic Visualization

Figure 1: Activation Pathways of Cyclic Boronates

Caption: Mechanistic divergence between Pinacol (Direct/Base-Activated) and MIDA (Hydrolysis-Dependent) pathways under MW irradiation.

G Start_Pin 4-MeO-Ph-Bpin (sp2, Lewis Acidic) Inter_Pin [Ar-B(OR)2(OH)]- Activated 'Ate' Complex Start_Pin->Inter_Pin Fast Complexation (MW Accelerated) Start_MIDA 4-MeO-Ph-BMIDA (sp3, Inert) Inter_MIDA Hydrolysis of MIDA (Slow Release) Start_MIDA->Inter_MIDA Aqueous Base + MW Heat Base Base (OH- / CO3--) Base->Inter_Pin Pd_Cycle Pd(II)-Ar'-X (Transmetallation) Inter_Pin->Pd_Cycle Transfer Ar Active_Species Ar-B(OH)2 / [Ar-B(OH)3]- Inter_MIDA->Active_Species Unmasking Active_Species->Pd_Cycle Transfer Ar Product Biaryl Product (Ar-Ar') Pd_Cycle->Product Reductive Elimination

Experimental Protocols

Protocol A: Rapid Coupling of 4-Methoxyphenylboronic Acid Pinacol Ester

Best for: Standard library synthesis, robust substrates.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boronate: 4-Methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for stability and resistance to oxidation.

  • Base: 2M Aqueous K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (or Dioxane/Water 4:1)

Step-by-Step Workflow:

  • Vial Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol) and 4-methoxyphenylboronic acid pinacol ester (0.6 mmol, 140 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 20 mg). Note: If using an air-sensitive catalyst like Pd(PPh3)4, add this last in a glovebox or under N2 stream.

  • Solvent & Base: Add 1,4-Dioxane (4 mL) and 2M aq. K₂CO₃ (0.75 mL).

  • Degassing: Cap the vial and purge with Nitrogen/Argon for 2 minutes (via needle through septum) to remove dissolved O₂. Critical: Oxygen causes homocoupling of the boronate.

  • MW Irradiation:

    • Temp: 100°C - 110°C

    • Time: 15 - 20 minutes

    • Mode: Dynamic (High absorption setting if available).

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.

Protocol B: "Slow-Release" Coupling of 4-Methoxyphenyl MIDA Boronate

Best for: Difficult substrates where protodeboronation is a major side reaction.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronate: 4-Methoxyphenyl MIDA boronate (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) - Highly active precatalyst.

  • Base/Hydrolysis: K₃PO₄ (3.0 equiv) in Water (1 part)

  • Solvent: THF or Dioxane (4 parts)

Step-by-Step Workflow:

  • Dissolution: In the MW vial, suspend the MIDA boronate (0.75 mmol) and Aryl Halide (0.5 mmol) in THF (4 mL).

  • Activation: Add the aqueous K₃PO₄ solution (1 mL, 3M). Note: The water is essential to hydrolyze the MIDA backbone.

  • Irradiation:

    • Temp: 100°C

    • Time: 30 minutes

    • Ramp: 2 minutes (Prevent pressure spikes).

  • Mechanism Check: The MIDA ester hydrolyzes slowly, releasing the boronic acid at the same rate it is consumed by the catalyst. This keeps the concentration of free boronic acid low, minimizing decomposition.

Data Presentation & Optimization

Table 1: Solvent & Base Screening for 4-Methoxyphenyl Pinacol Ester (Model Reaction: Coupling with 4-bromoacetophenone)

EntrySolvent SystemBase (3 eq)CatalystMW Cond.[3]Yield (%)Notes
1DMFK₂CO₃Pd(PPh₃)₄120°C, 10m65%Significant deborylation observed.
2Dioxane / H₂O (4:1) K₂CO₃ Pd(dppf)Cl₂ 110°C, 15m 94% Optimal conditions. Clean profile.
3Ethanol / H₂OCs₂CO₃Pd(OAc)₂/SPhos100°C, 10m88%Good, but SPhos is expensive.
4Toluene (Anhydrous)K₃PO₄Pd(dppf)Cl₂110°C, 30m<10%Failure: Water is required to activate the pinacol ester.

Troubleshooting Guide

Issue: Protodeboronation (Loss of Boron)
  • Symptom: Recovery of Anisole (Ph-OMe) instead of biaryl product.

  • Cause: The electron-rich 4-methoxy ring makes the C-B bond labile. High pH and high temp accelerate this.

  • Fix:

    • Switch to Protocol B (MIDA) to lower the standing concentration of free acid.

    • Use a milder base (e.g., K₃PO₄ instead of Carbonates/Hydroxides).

    • Reduce MW temperature to 80°C and extend time.

Issue: Low Conversion of Chloride Substrates
  • Cause: Oxidative addition into Ar-Cl is slow.

  • Fix: Switch catalyst to Pd-PEPPSI-iPr or XPhos Pd G2 and increase MW temp to 120°C.

References

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids/Esters. Source: Journal of Organic Chemistry (Leadbeater et al.) URL:[Link]

  • Slow-Release Strategy using MIDA Boronates in Cross-Coupling. Source: Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[1][4]2007 , 129, 6716. URL:[Link]

  • Comparison of Boronic Acids and Esters in Microwave Synthesis. Source: Organic Process Research & Development URL:[Link]

  • Microwave-Assisted Synthesis of Borneol Esters (Usage of 4-OMe-Ph Boronates). Source: Natural Product Research URL:[Link]

  • General Protocol for Microwave Suzuki Coupling. Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Suzuki Coupling with Electron-Rich Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket: Optimization of Suzuki-Miyaura Coupling (SMC) for Electron-Rich Nucleophiles

Introduction: The "Lazy Boron" Paradox

Welcome to the technical support center. You are likely here because your Suzuki coupling failed, despite using a "standard" protocol.

When working with electron-rich boronic esters (e.g., alkyl boronates, 2-heteroaryl boronates, or electron-rich aryl boronates like anisole derivatives), you face two opposing failure modes that do not exist with simple phenylboronic acids:

  • The Transmetallation Blockade: Electron-rich boron centers are less Lewis acidic. They are reluctant to accept the base (hydroxide/alkoxide) required to form the active "ate" complex. Without this, transmetallation to Palladium is kinetically stalled.

  • The Protodeboronation Trap: Conversely, once activated, electron-rich species (especially heteroaryls like 2-pyridyl) are prone to rapid hydrolytic cleavage (protodeboronation) before they can couple.

This guide provides the protocols to navigate this narrow stability/reactivity window.

Module 1: Diagnostic & Mechanistic Logic

Before changing reagents, identify your specific bottleneck using the decision matrix below.

Workflow: Troubleshooting Decision Tree

Suzuki_Troubleshooting Start Start: Low Yield with Electron-Rich Boronate Check_SM Check Crude NMR/LCMS: Is Boronate remaining? Start->Check_SM Consumed Boronate Consumed Check_SM->Consumed Yes Intact Boronate Intact (Unreacted) Check_SM->Intact No Prod_Check Is Protodeboronated product (Ar-H) present? Consumed->Prod_Check Deboronation Issue: Protodeboronation (Hydrolysis) Prod_Check->Deboronation Yes SideRxn Issue: Homocoupling or Oxidation Prod_Check->SideRxn No Sol_MIDA Solution: Switch to MIDA Boronate (Slow Release) Deboronation->Sol_MIDA Trans_Issue Issue: Failed Transmetallation (Boron too inert) Intact->Trans_Issue Sol_Anhydrous Solution: Anhydrous Fluoride Activation (CsF/Toluene) Trans_Issue->Sol_Anhydrous

Caption: Diagnostic flow to distinguish between hydrolytic instability (protodeboronation) and kinetic inertness (transmetallation failure).

Module 2: The "Slow-Release" Strategy (MIDA Boronates)

Problem: You are using unstable electron-rich heteroaryls (e.g., 2-pyridyl, 2-furanyl). Under standard basic aqueous conditions, the C-B bond breaks faster than the C-Pd bond forms. Solution: Use N-methyliminodiacetic acid (MIDA) boronates.[1][2] These are air-stable and hydrolyze slowly, keeping the concentration of the active (but unstable) boronic acid low, thereby favoring coupling over decomposition.

Protocol A: MIDA Boronate "Slow Release" Coupling

Best for: 2-pyridyl, vinyl, and cyclopropyl boronates.

ComponentReagentEquiv.[3][4][5][6][7][8][9][10][11][12]Notes
Catalyst Pd(OAc)₂0.05Simple Pd source is often sufficient.[11]
Ligand SPhos (or XPhos)0.10SPhos is critical for heteroaryl coupling.
Boron MIDA Boronate1.2 - 1.5Must be the MIDA ester, not pinacol.
Base K₃PO₄ (anhydrous)5.0 - 7.5Excess base drives the slow hydrolysis.
Solvent 1,4-Dioxane : H₂O5 : 1Water is required for release.
Temp 60 - 100 °C-Higher temp = faster release rate.

Step-by-Step:

  • Charge a vial with MIDA boronate (1.5 equiv), Aryl Halide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (7.5 equiv).[2]

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed 1,4-Dioxane and degassed Water (5:1 ratio). Concentration should be ~0.1 M.

  • Heat to 60 °C. Monitor by LCMS. If conversion is slow, increase to 100 °C to accelerate MIDA hydrolysis.

Why this works: The MIDA ligand protects the boron p-orbital. Base/Water slowly hydrolyzes the MIDA ester to the boronic acid in situ. The "free" boronic acid is immediately trapped by the highly active Pd-SPhos complex before it can decompose [1].

Module 3: Anhydrous Fluoride Activation

Problem: Your substrate contains base-sensitive groups (esters, glutarimides) or your boronic ester is sterically hindered and refuses to transmetallate with weak bases like carbonate. Solution: Use Fluoride (F⁻) instead of Hydroxide (OH⁻).[4] Fluoride has a high affinity for Boron (forming a reactive fluoroborate species) but is less nucleophilic toward organic electrophiles and does not require water.

Protocol B: Anhydrous Fluoride Activation

Best for: Base-sensitive substrates, sterically hindered pinacol esters.

ComponentReagentEquiv.[3][4][5][6][7][8][9][11][12]Notes
Catalyst Pd(OAc)₂ / XPhos0.05Or Buchwald G3/G4 Precatalysts.
Boron Pinacol Ester / Trifluoroborate1.2
Activator CsF or TBAF2.0 - 3.0Cesium Fluoride is preferred (less hygroscopic than TBAF).
Solvent Toluene or THF-Must be anhydrous .
Temp 80 - 100 °C-

Step-by-Step:

  • Flame-dry reaction vessel and cool under Argon.

  • Add Aryl Halide (1.0 equiv), Boronic Ester (1.2 equiv), CsF (2.0 equiv), and Pd-Precatalyst (e.g., XPhos Pd G4) (2-5 mol%).

  • Add anhydrous Toluene (0.2 M).

  • Stir vigorously at 80-100 °C.

Why this works: Fluoride activates the boronic ester by forming a [R-B(pin)F]- species. This intermediate is highly reactive toward transmetallation but stable against protodeboronation in the absence of water [2].

Module 4: Alkyl Boronates (sp3-sp2 Coupling)

Problem: Alkyl boronates (e.g., B-alkyl-9-BBN) suffer from


-hydride elimination after transmetallation, leading to alkene byproducts (isomerization) rather than the coupled product.
Solution:  Use bidentate ligands with large bite angles (dppf) or bulky electron-rich phosphines (PCy3, P(t-Bu)3) to accelerate reductive elimination over $\beta-elimination.
Protocol C: The "Gregory Fu" Condition

Best for: Primary and Secondary Alkyl Boronates (9-BBN or alkyl-9-BBN).

ComponentReagentEquiv.[3][4][5][6][7][8][9][11][12]Notes
Catalyst Pd(OAc)₂0.05
Ligand PCy₃ or P(t-Bu)₂Me0.10Electron-rich alkyl phosphines are essential.
Base K₃PO₄3.0
Solvent THF or Toluene/H₂O-
Temp 60 °C-

Key Modification: If using primary alkyl-9-BBN (generated via hydroboration), do not isolate. Add the Pd catalyst, base, and aryl halide directly to the hydroboration mixture ("one-pot").

Mechanistic Visualization:

Alkyl_Mechanism Pd0 Pd(0)-L2 PdII_Ar L2-Pd(II)-Ar-X Pd0->PdII_Ar Ar-X OxAdd Oxidative Addition PdII_Alk L2-Pd(II)-Ar-Alkyl PdII_Ar->PdII_Alk Alkyl-B + Base TransMet Transmetallation (Rate Limiting) BetaElim FAIL: β-Hydride Elimination PdII_Alk->BetaElim Slow with Bulky Ligands Product Ar-Alkyl (Product) PdII_Alk->Product Fast with Bulky Ligands RedElim Reductive Elimination Product->Pd0 Regenerate

Caption: Bulky ligands (PCy3, P(t-Bu)3) sterically crowd the Pd center, forcing rapid reductive elimination before beta-hydride elimination can occur.

FAQ: Troubleshooting Specific Failures

Q: My electron-rich boronic ester is not reacting, and I see homocoupling of the aryl halide.

  • A: This indicates oxidation of the boronate or catalyst death. Electron-rich phosphines (like P(t-Bu)3) are air-sensitive.

    • Fix: Switch to a Buchwald G3/G4 Precatalyst (e.g., XPhos Pd G4). These are air-stable solids that generate the active species in situ, preventing oxidation during setup [3].

Q: I am using a 2-pyridyl boronate and getting <10% yield.

  • A: 2-Pyridyl boronates are notoriously unstable due to the basic nitrogen facilitating deboronation.

    • Fix: Switch to the MIDA boronate (Protocol A) or use Copper(I) co-catalysis (CuI, 10-50 mol%) which stabilizes the pyridyl-boron species via coordination.

Q: Can I use ethanol or methanol as a co-solvent?

  • A: Avoid protic solvents if protodeboronation is your main issue. Alcohols can accelerate solvolysis of the C-B bond. Stick to THF, Dioxane, or Toluene.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[13] Journal of the American Chemical Society.[6] Link

  • Kini, A. et al. (2024). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives.[4][14] Journal of Organic Chemistry. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-Based Precatalysts for Suzuki–Miyaura Coupling Reactions. Journal of Organic Chemistry. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

Sources

Technical Support Center: Stability & Optimization for Electron-Rich Boronates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Protodeboronation of 4-Methoxyphenyl Boronic Esters Ticket ID: #B-OMe-404 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Root Cause Analysis

Q: I am attempting a Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid pinacol ester, but yields are low. I see a major side product with the same retention time as anisole. What is happening?

A: You are observing protodeboronation (hydrolytic deboronation).[1] The side product is indeed anisole (


), resulting from the cleavage of the Carbon-Boron (

) bond and its replacement by a hydrogen atom.

The Causality: This is an intrinsic issue with electron-rich aryl boronates. The methoxy group (


) is a strong electron-donating group (EDG). Through resonance, it increases the electron density specifically at the ipso-carbon (the carbon attached to boron).

In standard Suzuki conditions (aqueous base), the reaction proceeds via a base-catalyzed mechanism:

  • Complexation: The base (

    
    ) attacks the boron to form a tetrahedral boronate-ate complex.
    
  • Protonolysis: The electron-rich ipso-carbon acts as a nucleophile, attacking a proton source (usually water), leading to

    
     bond cleavage and the formation of anisole.
    
Q: Why does this happen more with 4-methoxy variants than with phenyl or electron-deficient rings?

A: The rate of protodeboronation is directly correlated to the electronic nature of the ring.

  • Electron-Deficient (e.g., 4-CF3): The

    
     bond is strong against electrophilic attack (protonation), though these substrates are susceptible to homocoupling.
    
  • Electron-Rich (e.g., 4-OMe): The resonance effect stabilizes the transition state for protonation at the ipso-position.

Visualizing the Mechanism The following diagram illustrates the pathway leading to the unwanted anisole byproduct.

Protodeboronation_Mechanism Start 4-Methoxyphenyl Boronic Ester AteComplex Tetrahedral Boronate-ate Complex (Activated Species) Start->AteComplex + Base Base Base (OH-) Base->AteComplex TS Ipso-Carbon Protonation AteComplex->TS + H2O (Slow) Coupling Transmetalation to Pd(II) AteComplex->Coupling Desired Pathway (Must be faster than protonation) Product Anisole (Dead End) TS->Product C-B Cleavage

Caption: Base-catalyzed protodeboronation pathway vs. desired transmetalation. The electron-rich ring accelerates the red pathway.

Optimization Strategies (The "How")

Q: Should I just lower the temperature?

A: Not necessarily. While lower temperatures (


) do slow down protodeboronation, they also slow down the transmetalation step (the entry into the catalytic cycle).
  • Recommendation: If your catalyst is highly active (e.g., Pd-SPhos, Pd-XPhos), you can lower the temperature.[2] If you are using a standard catalyst (e.g.,

    
    ), lowering the temperature may stop the cross-coupling entirely while slow deboronation continues.
    
Q: Which base should I use to suppress this?

A: Stop using Hydroxides (


) and Carbonates (

) if you observe significant deboronation. The concentration of free

is the enemy.

Base Selection Matrix:

Base TypeExamplesRisk LevelMechanism of Action
Strong Hydroxide

CRITICAL High

rapidly forms the 'ate' complex and facilitates hydrolysis.
Carbonate

HIGH Generates

in aqueous media. Still risky for 4-OMe substrates.
Phosphate

MODERATE Buffers pH lower than carbonates. Often a good "first fix."
Fluoride

LOW Forms a fluoroborate species (

) which activates the boron for transmetalation without high basicity or high

.
Q: Can I run this under anhydrous conditions?

A: Yes, and you often should. Water is the proton source.[1] By removing it, you eliminate the reagent required for the final step of protodeboronation.

  • Strategy: Use anhydrous toluene or dioxane.

  • Activator: Since Suzuki coupling requires a "base" to activate the boron, use anhydrous CsF or TMSOK (Potassium trimethylsilanolate) . These activate the boronic ester in organic media without introducing protons.

Advanced Substrate Strategy (The "What")

Q: Even with optimization, I have low yields. Is the pinacol ester stable enough?

A: Pinacol esters are more stable than free boronic acids, but for very sensitive substrates, they are insufficient. You should consider switching to MIDA Boronates .[3]

The MIDA Solution (Slow-Release Strategy): N-methyliminodiacetic acid (MIDA) boronates are


-hybridized.[4] The boron p-orbital is occupied by the nitrogen lone pair.
  • Stability: They are immune to protodeboronation in their closed form because the boron has no empty orbital to accept a base.

  • Release: Under reaction conditions (aqueous base), the MIDA hydrolyzes slowly, releasing the active boronic acid in small concentrations.[1]

  • Result: The concentration of the unstable free acid never gets high enough to favor the second-order decomposition pathway, but is high enough for the high-affinity Pd catalyst to grab it.

Validated Protocols

Protocol A: Anhydrous Fluoride-Activated Coupling

Best for: Substrates where water must be strictly excluded.

  • Preparation: Flame-dry a Schlenk flask and cool under Argon.

  • Reagents:

    • Aryl Halide (

      
       equiv)[2][3][5]
      
    • 4-Methoxyphenylboronic acid pinacol ester (

      
       equiv)
      
    • Cesium Fluoride (CsF) (

      
       equiv) – Must be anhydrous/finely ground.
      
    • Catalyst:

      
       (
      
      
      
      ) + SPhos (
      
      
      ) or XPhos .
  • Solvent: Anhydrous 1,4-Dioxane or Toluene (

    
    ).
    
  • Execution:

    • Add solids, evacuate/backfill with Argon (

      
      ).
      
    • Add solvent.[2][3][6]

    • Heat to

      
      .
      
  • Why it works: CsF activates the boronate to form

    
    . This species transmetalates to Palladium but lacks the 
    
    
    
    group required for rapid protonolysis.
Protocol B: MIDA Boronate "Slow Release"

Best for: Scale-up and extremely unstable substrates.

  • Reagents:

    • Aryl Halide (

      
       equiv)[2][3][5]
      
    • 4-Methoxyphenyl MIDA boronate (

      
       equiv)
      
    • Base:

      
       (
      
      
      
      equiv) or
      
      
      (specifically for MIDA hydrolysis).
    • Catalyst:

      
       or Pd-XPhos Gen 2.
      
  • Solvent: THF:Water (

    
    ) or Dioxane:Water (
    
    
    
    ).
  • Execution:

    • Heat to

      
      .
      
  • Why it works: The base slowly cleaves the MIDA protecting group. The rate of release (

    
    ) is tuned to match the rate of transmetalation (
    
    
    
    ), preventing the accumulation of the unstable free acid.

Troubleshooting Logic Tree

Use this workflow to diagnose and solve your specific issue.

Troubleshooting_Tree Issue Low Yield with 4-OMe Boronate CheckLCMS Check LCMS: Is Anisole Present? Issue->CheckLCMS NoAnisole No Anisole: Catalyst Failure CheckLCMS->NoAnisole No YesAnisole Yes: Protodeboronation Confirmed CheckLCMS->YesAnisole Yes CheckBase Current Base? YesAnisole->CheckBase StrongBase NaOH / KOH / Na2CO3 CheckBase->StrongBase WeakBase K3PO4 / Fluoride CheckBase->WeakBase Action1 Switch to K3PO4 or Anhydrous CsF StrongBase->Action1 CheckSolvent Solvent System? WeakBase->CheckSolvent Aqueous Aqueous (Dioxane/H2O) CheckSolvent->Aqueous Anhydrous Anhydrous CheckSolvent->Anhydrous Action2 Switch to Anhydrous (Protocol A) Aqueous->Action2 Action3 Switch to MIDA Boronate (Protocol B) Anhydrous->Action3

Caption: Decision matrix for optimizing reaction conditions based on side-product analysis.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society.

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.

  • Knauber, T., Arikan, F., Röschenthaler, G. V., & Gooßen, L. J. (2011). "Pd-catalyzed cross-coupling of functionalized fluoroarenes with arylboronic acids." Chemistry – A European Journal. (Demonstrating fluoride activation).

Sources

Technical Support Center: Purification of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane on Silica Gel

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane and related aryl boronate esters using silica gel chromatography. The content is structured to address common challenges and frequently asked questions, ensuring both scientific accuracy and practical, field-tested advice.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that can arise during the silica gel chromatography of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane, providing explanations for the underlying causes and actionable solutions.

Issue 1: Product Streaking on TLC Plate and Poor Recovery from the Column

  • Question: My TLC analysis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane shows significant streaking, and when I run the column, my product recovery is very low. What is causing this and how can I fix it?

  • Answer: This is a classic and frequently encountered problem when purifying boronate esters, particularly pinacol (Bpin) and related derivatives, on standard silica gel.[1][2] The issue stems from the interaction between the Lewis acidic boron atom of the dioxaborinane ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to several undesirable outcomes:

    • Hydrolysis: Residual water on the silica gel can facilitate the hydrolysis of the boronate ester back to the more polar 4-methoxyphenylboronic acid.[3][4] Boronic acids are notoriously difficult to purify by standard silica gel chromatography as they tend to stick irreversibly to the stationary phase or streak badly.[1][5]

    • Adsorption: The empty p-orbital on the boron atom can coordinate with the lone pairs of the oxygen atoms in the silanol groups, leading to strong adsorption and tailing on the TLC plate, which translates to poor recovery from a column.

    Solutions:

    • Silica Gel Deactivation: Before packing your column, you can deactivate the silica gel. A common method is to slurry the silica gel in your starting eluent system and add a small amount of a non-polar tertiary amine, such as triethylamine (NEt₃), dropwise while stirring.[6] This will neutralize the most acidic sites on the silica.

    • Use of Boric Acid-Impregnated Silica Gel: For TLC analysis, preparing plates with boric acid-impregnated silica gel can sometimes mitigate streaking.[1]

    • Alternative Stationary Phases: If the problem persists, consider using a less acidic stationary phase like neutral alumina.[7]

    • Alternative Protecting Groups: Research has shown that boronic esters derived from more sterically hindered diols, such as 1,1,2,2-tetraethylethylene glycol (Epin), exhibit enhanced stability on silica gel and can be purified with near-quantitative recovery.[1][8][9][10][11] If your synthesis allows, consider using an alternative diol for the esterification.

Issue 2: Co-elution with Unreacted Starting Material or Byproducts

  • Question: I'm having trouble separating my desired 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane from unreacted 4-methoxyphenylboronic acid and other polar impurities. How can I improve the separation?

  • Answer: Achieving good separation requires optimizing your mobile phase (eluent system) and potentially modifying your work-up procedure.

    Solutions:

    • Solvent System Optimization: A systematic approach to selecting your eluent is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A common starting point for aryl boronate esters is a 5-10% ethyl acetate in hexanes mixture.[1] Use TLC to find a solvent system that gives your product an Rf value between 0.2 and 0.4, while maximizing the separation from impurities.

    • Gradient Elution: For complex mixtures, a gradient elution on your column can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving the more polar impurities on the column.

    • Aqueous Work-up: Before attempting chromatography, a carefully planned aqueous work-up can remove many polar impurities, including residual boronic acid. An extraction with a mild aqueous base can sometimes help, but be cautious as some boronate esters can be sensitive to hydrolysis under strongly basic conditions.[8]

    • Alternative Purification Techniques: If chromatography proves challenging, consider recrystallization or trituration.[7][12] Boronate esters can often be crystallized from solvents like diethyl ether or a mixture of ethyl acetate and hexanes.[2]

Issue 3: Inability to Visualize the Product on a TLC Plate

  • Question: My 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is not UV active, and I can't see it on my TLC plate. How can I visualize it?

  • Answer: While the 4-methoxyphenyl group should provide some UV activity, it's possible the concentration is too low or the response is weak. Fortunately, there are several staining methods that are effective for boronic acid derivatives.

    Solutions:

    • Ceric Ammonium Molybdate (CAM) Stain: This is a general-purpose stain that is highly effective for visualizing boron-containing compounds, which often appear as blue spots.[2][9]

    • Potassium Permanganate (KMnO₄) Stain: This stain is useful for compounds that can be oxidized, which may include your product.

    • Iodine Chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as brown spots.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane.

  • Q1: What is a good starting solvent system for the TLC analysis of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane?

    • A1: A good starting point is a mixture of ethyl acetate and hexanes. Begin with a low concentration of ethyl acetate (e.g., 5-10%) and gradually increase it to achieve the desired separation.[1] Other solvent systems that have been used for boronate esters include dichloromethane, hexanes/ether, and toluene.[2]

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: The most definitive methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B NMR) and mass spectrometry.[13][14][15][16][17] The ¹H NMR spectrum should show characteristic peaks for the methoxy group, the aromatic protons, and the protons of the dioxaborinane ring. ¹¹B NMR is particularly useful for confirming the presence of the boronate ester, which typically shows a signal around 30 ppm.[18]

  • Q3: Are there any alternatives to silica gel chromatography for purifying boronate esters?

    • A3: Yes, several alternatives exist.

      • Recrystallization: This is often a very effective method for obtaining highly pure material, provided your compound is a solid.[2][7][12]

      • Neutral Alumina Chromatography: As mentioned earlier, neutral alumina is a less acidic alternative to silica gel and can prevent product degradation.[7]

      • Reversed-Phase Chromatography (C18): While less common for this class of compounds, it can be an option, particularly for more polar derivatives.[5]

      • Derivatization: In some cases, the boronate ester can be temporarily converted to another derivative, such as a diethanolamine adduct, which can be more easily purified.[5] The original boronate ester can then be regenerated.

  • Q4: How should I store my purified 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane?

    • A4: Boronate esters are susceptible to hydrolysis, so it is important to store them in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column with Deactivated Silica

  • Determine the amount of silica gel needed: A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight.

  • Prepare the slurry: In a beaker, add the calculated amount of silica gel. Add your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) until the silica is fully wetted and a pourable slurry is formed.

  • Deactivate the silica (optional but recommended): While stirring the slurry, add triethylamine dropwise (approximately 1% of the total solvent volume).

  • Pack the column: Secure your column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid in this process.

  • Settle the packing: Gently tap the side of the column to dislodge any air bubbles and ensure a uniform packing. Open the stopcock and allow some solvent to drain, which will help to compact the silica bed.

  • Add a layer of sand: Once the silica has settled, carefully add a thin layer (0.5-1 cm) of sand to the top of the silica bed to prevent disruption when you load your sample.

  • Equilibrate the column: Run 2-3 column volumes of your initial eluent through the column before loading your sample.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, carefully spot your sample onto the baseline of the TLC plate. Also, spot your starting materials and any available standards for comparison.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen eluent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by using a chemical stain (e.g., CAM or iodine).

  • Calculate the Rf value: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is crucial for determining your column chromatography conditions.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)Typical Rf Range for Aryl Boronate EstersNotes
5% Ethyl Acetate in Hexanes0.1 - 0.3Good starting point for many aryl boronate esters.
10% Ethyl Acetate in Hexanes0.2 - 0.5Increase polarity for slightly more polar compounds.
20% Dichloromethane in Hexanes0.1 - 0.4An alternative non-polar system.
5% Diethyl Ether in Hexanes0.1 - 0.3Diethyl ether is more polar than ethyl acetate.

Visualizations

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up A->B Remove Water-Soluble Impurities C TLC Analysis (Solvent System Optimization) B->C Develop Separation Method D Silica Gel Column Chromatography (Gradient Elution) C->D Scale-up Purification E Fraction Collection & TLC Analysis D->E Isolate Fractions F Combine Pure Fractions & Evaporate Solvent E->F Identify Pure Product G Pure 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane F->G Obtain Final Product Degradation_Pathway cluster_silica On Silica Gel Surface Dioxaborinane 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane Boronic_Acid 4-Methoxyphenylboronic Acid (Highly Polar, Sticks to Silica) Dioxaborinane->Boronic_Acid Hydrolysis Silanol Si-OH (Acidic Sites) Silanol->Dioxaborinane Lewis Acid-Base Interaction (Adsorption/Streaking) Water H₂O (Residual Moisture)

Caption: Potential degradation pathway on silica gel.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Maghchiche, A. (2024). Answer to "How to purify boronate esters?". ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. PubChem. [Link]

  • Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Various Authors. (2024). Trouble purifying my boronate ester compound. Reddit. [Link]

  • Poster Board #1276. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

  • Molander, G. A., & Trice, S. L. J. (2013). Synthesis of boronic esters and boronic acids using grignard reagents.
  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Rowsell, E. (2024). Rowsell_Nature_Catalysis_2024/NMR data/NMR Characterization data/Starting Materials/2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane/12/pdata/1. data.bris. [Link]

  • Bio, M. M., & Jones, C. P. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 12(5), 934–936. [Link]

  • Various Authors. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]

  • Rahmani, R., Djafri, A., Chouaih, A., Djafri, A., Hamzaoui, F., & Krallafa, A. M. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N'(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl) allylidene) thiazolidin-4-one. SciELO. [Link]

  • Various Authors. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article. [Link]

  • Kabalka, G. W., & Mohammad, A. R. (2010). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

  • Nguyen, J. D., Matsuura, B. S., & Stephenson, C. R. J. (n.d.). A Photochemical Strategy for Lignin Degradation at Room Temperature - Supporting Information. [Link]

  • SpectraBase. (n.d.). (E)-2-(4-methoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Optional[13C NMR]. [Link]

  • LabSolutions. (n.d.). 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane. [Link]

  • ResearchGate. (2025). The Synthesis and Characterization of Bemotrizinol Impurities. [Link]

  • El-Shall, H., & El-Sheikh, S. M. (2015). Stabilization of Silica Gel against Hydrolysis by Doping with Fˉ or Zr(IV). ResearchGate. [Link]

  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary. [Link]

Sources

Overcoming slow reaction rates with 1,3,2-dioxaborinane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1,3,2-Dioxaborinane Optimization Topic:

Executive Summary: The Stability-Reactivity Paradox

1,3,2-dioxaborinanes (specifically neopentyl glycol and 1,3-propanediol esters) are valued for their exceptional crystalline stability and resistance to protodeboronation compared to boronic acids or pinacol esters. However, this stability creates a kinetic bottleneck. In standard Suzuki-Miyaura couplings, the rate-determining step often shifts to the transmetallation phase because these 6-membered rings are sterically bulkier and less Lewis acidic than their 5-membered counterparts (dioxaborolanes).

This guide provides two distinct protocols to overcome this:

  • The Hydrolytic Path: Forcing in situ hydrolysis to the active boronic acid.

  • The Anhydrous Path (TMSOK Method): Leveraging silanolate activators for rapid, direct coupling.

Module 1: Diagnostic & Triage

Before altering your protocol, determine if the reaction is stalled by activation failure or catalyst deactivation .

TroubleshootingFlow Start Issue: Low Conversion with Dioxaborinane CheckSM Analyze Reaction Mixture (LCMS/NMR) Start->CheckSM Result1 Borinane Intact Halide Intact CheckSM->Result1 No Reaction Result2 Borinane Consumed (Protodeboronation) CheckSM->Result2 Side Products Result3 Homocoupling Observed CheckSM->Result3 Oxidative Issue Sol1 Diagnosis: Activation Failure See Protocol A (Hydrolytic) or Protocol B (TMSOK) Result1->Sol1 Sol2 Diagnosis: Unstable Intermediate Switch to Anhydrous Path (Protocol B) Result2->Sol2 Sol3 Diagnosis: O2 Contamination Degas Solvents Switch to Pd(0) source Result3->Sol3

Figure 1: Diagnostic logic for stalling Suzuki couplings involving cyclic boronic esters.

Module 2: The Protocols

Protocol A: The Hydrolytic Activation (Standard Aqueous)

Best for: Reactions tolerant of water; substrates where the boronic acid is stable.

The Mechanism: 1,3,2-dioxaborinanes are "masked" boronic acids. They must hydrolyze to the boronic acid (


) or form a hydroxy-boronate complex (

) to transmetallate. In anhydrous conditions with weak bases (e.g.,

in Toluene), this reaction will not proceed .

Optimization Steps:

  • Water Stoichiometry: You must add water explicitly. A ratio of 5:1 (Water:Boron) is the minimum activation threshold.

  • Base Selection: Switch from Carbonates to Hydroxides or Phosphates.

    • Recommendation:

      
        (finely ground) or 
      
      
      
      . Barium hydroxide is particularly effective for sterically hindered borinanes due to the "barium effect" which accelerates transmetallation.
  • Solvent System: Use a water-miscible co-solvent (Dioxane, DMF, or THF) to ensure phase transfer of the hydroxide ion.

ParameterStandard Condition (Slow)Optimized Condition (Fast)
Base

/


(3-5 equiv) or

Water Incidental / NoneExplicit 4:1 to 9:1 v/v (Org:Aq)
Temp 60-80 °C90-110 °C (Required for hydrolysis)
Protocol B: The Anhydrous Acceleration (TMSOK Method)

Best for: Neopentyl glycol esters; acid-sensitive substrates; rapid library synthesis.

The Mechanism: This method bypasses the slow hydrolysis step entirely. The base Potassium Trimethylsilanolate (TMSOK) acts as a soluble, anhydrous activator. It forms a highly reactive lipophilic silicate-boronate species that transmetallates orders of magnitude faster than the hydrolytic pathway.

Step-by-Step Workflow:

  • Reagents:

    • Base: TMSOK (Potassium Trimethylsilanolate) - Must be stored in a glovebox or desiccator; moisture sensitive.

    • Ligand: AntPhos or SPhos . (AntPhos is specifically optimized for neopentyl esters).

    • Solvent: Anhydrous THF or Toluene.

  • Procedure:

    • Combine Aryl Halide (1.0 equiv) and Neopentyl Borinane (1.1 equiv).

    • Add Pd catalyst (e.g., Pd(OAc)2/AntPhos or Pd-SPhos G3) at 1-2 mol%.

    • Add TMSOK (1.5 - 2.0 equiv).

    • Stir at 25 °C to 60 °C .

  • Expected Result: Reaction completion often in < 1 hour , compared to 12-24 hours for aqueous methods.

Critical Note: Do not add water to this system. Water hydrolyzes TMSOK to KOH and HMDS, reverting the system to the slower "Protocol A" kinetics.

Module 3: Frequently Asked Questions (Technical)

Q1: Why does my neopentyl ester reaction stall at 50% conversion even with fresh catalyst? A: This is likely product inhibition or boronate sequestration . The neopentyl glycol byproduct released during transmetallation can re-complex with the boron species or poison the catalyst.

  • Fix: Ensure you are using Protocol B (TMSOK) . The trimethylsilyl group effectively "caps" the glycol byproduct, preventing it from interfering with the reaction equilibrium.

Q2: I see significant protodeboronation (Ar-B -> Ar-H). How do I stop this? A: Protodeboronation is accelerated by high temperatures and aqueous high-pH environments (Protocol A).

  • Fix: Switch to Protocol B . The anhydrous conditions and lower reaction temperature (often room temp) significantly suppress the protodeboronation pathway.

Q3: Can I use 1,3-propanediol esters interchangeably with neopentyl glycol esters? A: Chemically yes, but kinetically no. Neopentyl glycol esters are more sterically hindered but lack acidic


-hydrogens on the ring, making them more robust. 1,3-propanediol esters are less stable and may hydrolyze faster, but they are also more prone to oxidative degradation. For difficult couplings, neopentyl glycol esters + TMSOK  is the superior combination.

Module 4: Mechanistic Visualization

Understanding the activation pathway is crucial for troubleshooting.

ActivationPathways Borinane 1,3,2-Dioxaborinane (Stable/Inactive) Hydrolysis Hydrolysis Step (Rate Limiting) Borinane->Hydrolysis Path A Silanolate Silanolate Activation (Fast) Borinane->Silanolate Path B Water + H2O / OH- Acid Boronic Acid Ar-B(OH)2 Hydrolysis->Acid BoronateAq Hydroxy-Boronate [Ar-B(OH)3]- Acid->BoronateAq +Base PdCycle Transmetallation to Pd(II) BoronateAq->PdCycle TMSOK + TMSOK (Anhydrous) BoronateAn Silyl-Boronate [Ar-B(OR)2(OSiMe3)]- Silanolate->BoronateAn BoronateAn->PdCycle Rapid

Figure 2: Comparison of the slow hydrolytic pathway (Path A) vs. the rapid silanolate activation pathway (Path B).

References

  • Denmark, S. E., & Bock, M. J. (2024).[1] "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters." Journal of Organic Chemistry.

  • Carrow, B. P., & Hartwig, J. F. (2011).[2] "Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • Organic Syntheses. (2020).[3] "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate." Org.[1][3] Synth.

Sources

Stability of 4-methoxyphenyl boronic esters in aqueous base conditions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Navigating Stability in Aqueous Base Conditions

Welcome to the technical support center for 4-methoxyphenyl boronic esters. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving these valuable reagents, particularly concerning their stability in aqueous basic conditions commonly employed in cross-coupling reactions. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and extensive field experience to ensure your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability and handling of 4-methoxyphenyl boronic esters.

Q1: Why is the stability of my 4-methoxyphenyl boronic ester a concern in aqueous basic conditions?

A1: Aqueous basic conditions, essential for many cross-coupling reactions like the Suzuki-Miyaura coupling, can promote two primary degradation pathways for boronic esters: hydrolysis and protodeboronation.[1][2][3] Hydrolysis is the reversible cleavage of the boronic ester back to the corresponding boronic acid and diol.[4][5] While often a necessary step for transmetalation in some catalytic cycles, uncontrolled or premature hydrolysis can be problematic.

More detrimental is protodeboronation, an irreversible process where the C-B bond is cleaved, replacing the boronic ester functionality with a hydrogen atom.[2] This leads to the formation of anisole from your 4-methoxyphenyl boronic ester, a common and often frustrating byproduct that reduces the yield of your desired product. The electron-donating nature of the methoxy group in the para position can make the aryl group more susceptible to protodeboronation under certain basic conditions.[6]

Q2: I am using a pinacol ester of 4-methoxyphenyl boronic acid. Isn't that supposed to be stable?

A2: Pinacol esters (Bpin) are indeed more stable than the corresponding boronic acids and are widely used to improve shelf-life and handling.[7][8] They offer protection against premature decomposition and are generally more resistant to homocoupling.[7][9] However, their stability is not absolute, especially under vigorous aqueous basic conditions.[1][2] While they are more resistant to protodeboronation than many other boronic esters, they can still undergo hydrolysis to the boronic acid, which may then be susceptible to degradation.[1][2] The choice of base, temperature, and reaction time are all critical factors that can influence the stability of even pinacol esters.

Q3: What is the role of the base in the Suzuki-Miyaura reaction, and how does it affect the stability of my boronic ester?

A3: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. It is generally believed to activate the boronic acid (or its ester, following hydrolysis) by forming a more nucleophilic boronate species, which then facilitates the key transmetalation step with the palladium catalyst.[10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH).

However, the basicity of the medium is a double-edged sword. Stronger bases and higher pH can accelerate the desired transmetalation but also significantly increase the rate of undesired protodeboronation.[2] The choice of base is therefore a critical parameter to optimize for each specific reaction.

Q4: Can I avoid using water in my Suzuki-Miyaura coupling to prevent hydrolysis and protodeboronation?

A4: While it may seem intuitive to run the reaction under anhydrous conditions to prevent these water-mediated side reactions, a small amount of water is often beneficial or even necessary for many Suzuki-Miyaura couplings.[7] Water can aid in the dissolution of the base and facilitate the formation of the active boronate species. Some modern protocols have been developed for anhydrous conditions, often employing specific ligands or boronic ester derivatives like MIDA boronates.[7][11] However, for standard couplings with 4-methoxyphenyl boronic pinacol ester, a carefully controlled amount of water in a mixed aqueous/organic solvent system is common practice.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when using 4-methoxyphenyl boronic esters in aqueous basic conditions.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low yield of desired product and significant formation of anisole. Protodeboronation of the 4-methoxyphenyl boronic ester. This is often exacerbated by: • Strong base (high pH) • High reaction temperature • Prolonged reaction time • Presence of excess water1. Optimize the Base: • Switch to a milder base. For example, if you are using NaOH, try K₂CO₃ or K₃PO₄. • Use the minimum effective amount of base. 2. Control the Temperature: • Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 3. Monitor Reaction Progress: • Follow the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed. 4. Solvent System: • Reduce the amount of water in your solvent system. A ratio of 10:1 organic solvent to water is a good starting point.
Incomplete conversion of starting materials. 1. Inefficient transmetalation. 2. Catalyst deactivation. 3. Insufficiently basic conditions. 1. Enhance Transmetalation: • While avoiding excessively strong bases, ensure your chosen base is sufficiently strong to promote the formation of the boronate species. K₃PO₄ is often a good balance. • Ensure adequate water is present to dissolve the base and facilitate the reaction. 2. Protect the Catalyst: • Thoroughly degas your reaction mixture to remove oxygen, which can deactivate the palladium catalyst.[9] • Consider using a more robust palladium catalyst or ligand system. 3. Increase Temperature Cautiously: • If the reaction is sluggish, a moderate increase in temperature may be necessary, but monitor for an increase in protodeboronation.
Formation of significant amounts of 4,4'-dimethoxybiphenyl (homocoupling product). Presence of oxygen or Pd(II) species at the start of the reaction. Homocoupling of the boronic ester can be catalyzed by palladium in the presence of an oxidant.[7][9]1. Rigorous Degassing: • Degas the solvent and the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution.[9] 2. Use a Pd(0) Pre-catalyst: • If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the initial oxidative processes that can lead to homocoupling.[9]
Difficulty in purifying the product from residual boronic acid. Incomplete reaction or hydrolysis of the boronic ester during workup. 1. Optimize Reaction: • Ensure the reaction goes to completion to consume the boronic ester. 2. Workup Procedure: • Perform an aqueous wash with a mild base (e.g., dilute NaOH solution) to extract the more polar 4-methoxyphenyl boronic acid into the aqueous layer. Be mindful that a strong base wash could potentially cleave other functional groups in your product. • Alternatively, a wash with a dilute solution of a diol (like pinacol) can sometimes help to re-esterify the boronic acid and facilitate its removal during chromatography.

Experimental Protocols

To provide a practical context, here is a standard protocol for a Suzuki-Miyaura coupling reaction, highlighting critical steps for maintaining the stability of the 4-methoxyphenyl boronic ester.

Step-by-Step Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with 4-Methoxyphenyl Boronic Pinacol Ester

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromotoluene (1.0 equiv), 4-methoxyphenyl boronic pinacol ester (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition and Degassing:

    • Add a degassed solvent mixture. A common choice is a 10:1 mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

    • Expert Tip: The level of degassing is critical. For sensitive substrates, three freeze-pump-thaw cycles are recommended. For routine couplings, sparging the solvent with argon for 15-20 minutes is often sufficient.[9]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Causality: Vigorous stirring is important to ensure proper mixing of the multiphasic system, which can enhance reaction rates and minimize localized heating that could promote degradation.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the limiting reagent is consumed, cool the reaction to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Trustworthiness: A consistent and reproducible workup procedure is key. If residual boronic acid is an issue, a wash with a dilute aqueous base can be incorporated here.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway of 4-methoxyphenyl boronic esters and a typical experimental workflow.

DegradationPathways 4-Methoxyphenyl Boronic Ester 4-Methoxyphenyl Boronic Ester 4-Methoxyphenyl Boronic Acid 4-Methoxyphenyl Boronic Acid 4-Methoxyphenyl Boronic Ester->4-Methoxyphenyl Boronic Acid Hydrolysis (+H₂O, Base) 4-Methoxyphenyl Boronic Acid->4-Methoxyphenyl Boronic Ester Esterification (-H₂O) Anisole (Protodeboronation Product) Anisole (Protodeboronation Product) 4-Methoxyphenyl Boronic Acid->Anisole (Protodeboronation Product) Protodeboronation (+H⁺)

Caption: Degradation pathways of 4-methoxyphenyl boronic esters.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Ester - Catalyst - Base solvent Add Degassed Solvent reagents->solvent heating Heat and Stir solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Extraction monitoring->extraction purification Column Chromatography extraction->purification Pure Product Pure Product purification->Pure Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Internal and External Catalysis in Boronic Ester Networks. ChemRxiv. [Link]

  • Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Is aryl boronic pinacol ester stable to basic conditions?. ResearchGate. [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]

  • 4-Methoxyphenylboronic acid - High purity. Georganics. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

Sources

Technical Support Center: Boronic Ester Synthesis & Purification

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Removing Unreacted 1,3-Propanediol

From the Desk of the Senior Application Scientist In the synthesis of boronic esters, 1,3-propanediol is frequently employed as a robust, inexpensive diol to protect boronic acids. However, its removal post-synthesis is a notorious bottleneck. Unlike pinacol, which is a solid and relatively non-polar, 1,3-propanediol is a highly viscous, water-miscible liquid. The fundamental challenge lies in its thermodynamics: while it is highly hydrophilic, its hydrogen-bonding capacity allows it to easily partition into polar organic solvents during workup.

As researchers, we cannot rely on "blind" washing steps. Every purification protocol must be a self-validating system governed by the physical chemistry of the molecules involved. Below is our definitive troubleshooting guide and methodology for isolating pure 1,3-propanediol boronic esters without inducing hydrolysis.

Quantitative Data: Physical Properties Comparison

To design an effective separation strategy, we must first understand the physical properties driving the phase behavior of the diol.

Property1,3-PropanediolPinacol
Boiling Point 210–212 °C[1]174 °C
LogP (Octanol/Water) -1.04[1]1.09
Water Solubility Miscible[1]Soluble in hot water
Physical State (RT) Viscous Liquid[1]Solid
Troubleshooting FAQs

Q1: Why does 1,3-propanediol persist in my organic phase during workup despite its high water solubility? A1: This is a classic partition coefficient failure driven by solvent selection. If your reaction solvent (e.g., THF, 1,4-dioxane, or DMF) is not completely removed prior to extraction, it acts as a phase-transfer agent, dragging the hydrophilic diol into the organic layer. Furthermore, if you extract with Ethyl Acetate (EtOAc), the carbonyl oxygen of EtOAc forms strong hydrogen bonds with the hydroxyl groups of 1,3-propanediol, overriding the diol's natural preference for the aqueous phase. Solution: Always perform a complete solvent exchange to a non-hydrogen-bonding solvent like Methyl tert-butyl ether (MTBE) or Toluene before aqueous washing.

Q2: Can I remove 1,3-propanediol via vacuum distillation or lyophilization? A2: Standard lyophilization will fail because 1,3-propanediol has a boiling point of 210–212 °C[1]. While Kugelrohr distillation under high vacuum (<0.1 mbar) at ~100 °C can remove it, this approach is highly risky. Many boronic esters are thermally labile and will undergo disproportionation or degradation upon prolonged heating. Aqueous partitioning remains the safest and most scalable method.

Q3: My boronic ester requires chromatography, but it streaks heavily and the diol co-elutes. How do I fix this? A3: Standard silica gel possesses active, acidic silanol (Si-OH) groups. These groups coordinate to the Lewis acidic boron atom of your ester, activating it toward hydrolysis by ambient moisture on the column[2]. This continuous hydrolysis releases free 1,3-propanediol as the compound travels down the column, resulting in severe streaking. Solution: You must deactivate the silica. Using neutral alumina or pre-treating your silica gel with boric acid blocks these active sites, preserving the integrity of the boronic ester[3][4].

Mechanism Ester Boronic Ester Complex H-Bonded Intermediate Ester->Complex Adsorption Silica Unmodified Silica Gel (Active Si-OH) Silica->Complex Coordination Acid Boronic Acid (Hydrolyzed) Complex->Acid H2O attack Diol Free 1,3-Propanediol (Streaks on Column) Complex->Diol Diol displacement

Mechanism of boronic ester hydrolysis and diol release on unmodified silica gel.

Experimental Workflows & Methodologies
Protocol A: Optimized Aqueous Workup for Diol Removal

This protocol exploits the negative LogP (-1.04) of 1,3-propanediol[1] by forcing a strict biphasic separation.

  • Solvent Evaporation: Concentrate the crude reaction mixture in vacuo to completely remove all polar aprotic solvents (e.g., DMF, THF, or 1,4-dioxane).

  • Solvent Exchange: Redissolve the crude residue in a non-polar, non-hydrogen-bonding solvent such as MTBE or Toluene (10 mL per gram of crude). Do not use Ethyl Acetate or Dichloromethane.

  • Aqueous Washing: Wash the organic layer with a 5% aqueous LiCl solution (3 × 5 mL).

    • Causality: LiCl drastically increases the ionic strength of the aqueous phase. This breaks any micro-emulsions and "salts out" the organic product, while the highly polar 1,3-propanediol remains trapped in the aqueous layer.

  • Validation Checkpoint: Spot the post-wash organic layer on a TLC plate alongside a pure 1,3-propanediol standard. Stain the plate with Potassium Permanganate (KMnO₄) and heat. Self-Validation: If no bright yellow spot appears at the baseline against the purple background, the diol has been successfully removed.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Boric Acid-Treated Silica Gel Chromatography

If your boronic ester contains non-polar impurities that require column chromatography, use this modified packing method to prevent hydrolysis[3].

  • Silica Preparation: Suspend standard silica gel in a 1% (w/v) solution of boric acid in methanol. Stir for 30 minutes, then remove the methanol in vacuo at 40 °C until a free-flowing powder is obtained[4].

  • Column Packing: Pack the column using the treated silica with a low-polarity eluent system (e.g., 95:5 Hexanes/Diethyl Ether).

  • Loading: Load the crude boronic ester neat or dissolved in a minimum amount of toluene.

  • Elution: Run the column normally.

    • Causality: The boric acid pre-treatment occupies the active silanol sites, eliminating the Lewis acid-base interaction that typically destroys boronic esters on silica[4].

  • Validation Checkpoint: Perform ¹¹B NMR on the concentrated fractions. Self-Validation: A single sharp peak around 30–35 ppm confirms an intact boronic ester. A peak shifting upfield near 20 ppm indicates unwanted hydrolysis to the boronic acid.

Workflow A Crude Mixture (Boronic Ester + 1,3-Propanediol) B Solvent Exchange (Evaporate & Switch to MTBE/Toluene) A->B Removes polar reaction solvents C Aqueous Wash (5% LiCl or Brine) B->C Partitions diol into aqueous phase D TLC / KMnO4 Check C->D Organic layer concentrated E Pure Boronic Ester D->E Diol absent F Scavenger Resin (Polymer-Supported Boronic Acid) D->F Trace diol remains G Boric Acid-Treated Silica Chromatography D->G Non-polar impurities remain F->E G->E

Workflow for the removal of unreacted 1,3-propanediol from boronic ester synthesis.

References
  • 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem - NIH,
  • 2-(3-Ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - Benchchem,
  • (6-(Azepan-1-yl)pyridin-3-yl)boronic Acid - Benchchem,
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole - Benchchem,

Sources

Technical Support Center: Minimizing Homocoupling Side Reactions with Aryl Dioxaborinanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to eliminate homocoupling side reactions when using aryl dioxaborinanes (e.g., pinacol [Bpin] and neopentyl glycol [Bneop] esters) in Suzuki-Miyaura cross-couplings.

Part 1: Mechanistic Deep Dive (The "Why")

Q: Why do my highly stable aryl dioxaborinanes still undergo homocoupling?

A: While dioxaborinanes are highly resistant to protodeboronation compared to free boronic acids, they are still susceptible to homocoupling via two primary mechanistic pathways:

  • Oxidative Homocoupling: Trace oxygen in the reaction vessel reacts with the active Pd(0) catalyst to form a highly oxophilic peroxo-Pd(II) complex. This intermediate rapidly undergoes two successive transmetalations with the aryl dioxaborinane. A subsequent reductive elimination yields the symmetrical Ar-Ar biaryl byproduct[1]. This oxidative reactivity is so robust that it has even been leveraged intentionally to synthesize strained macrocycles from boronic esters[2].

  • Precatalyst Reduction (Disproportionation): If a Pd(II) precatalyst (e.g.,

    
    ) is used without a dedicated reducing agent, the initial reduction to the catalytically active Pd(0) state consumes two equivalents of your boronate via homocoupling[3][4].
    

Mechanism Pd0 Pd(0) Catalyst Peroxo Peroxo-Pd(II) Complex (O2 Contamination) Pd0->Peroxo O2 (Air) OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd Ar'-X Trans1 First Transmetalation (Ar-Bpin) Peroxo->Trans1 Ar-Bpin Trans2 Second Transmetalation (Ar-Bpin) Trans1->Trans2 Ar-Bpin Homo Ar-Ar Homocoupled Product (Undesired) Trans2->Homo Reductive Elimination Cross Ar-Ar' Cross-Coupled Product (Desired) OxAdd->Cross Ar-Bpin, Base

Caption: Divergent pathways: Oxidative homocoupling vs. desired cross-coupling.

Part 2: Troubleshooting Guide (The "How-To")

Q: How can I systematically eliminate oxidative homocoupling? A: The most critical step is rigorous deoxygenation. Standard nitrogen bubbling is often insufficient for sterically hindered or electronically deactivated substrates.

  • Action: Utilize the Freeze-Pump-Thaw method for solvents, or perform a subsurface nitrogen/argon sparge for at least 30 minutes prior to catalyst addition[3][4].

  • Causality: Removing

    
     prevents the formation of the peroxo-Pd(II) complex, entirely shutting down the oxidative pathway at the source[1].
    

Q: How do I prevent homocoupling caused by Pd(II) precatalysts? A: If you must use a Pd(II) source rather than a Pd(0) source (like


 or 

):
  • Action: Add 1-2 equivalents of a mild reducing agent, such as potassium formate, to the reaction mixture[3][4].

  • Causality: Potassium formate rapidly reduces Pd(II) to Pd(0) without interfering with the main catalytic cycle, sparing your valuable aryl dioxaborinane from being sacrificed as the reductant[4].

Q: My transmetalation is slow, leading to increased side reactions. How do I accelerate it? A: Dioxaborinanes can suffer from sluggish transmetalation in standard aqueous base conditions. This increases the lifetime of the Pd(II) intermediate, giving it more time to undergo side reactions.

  • Action: Switch to anhydrous conditions using potassium trimethylsilanolate (TMSOK) as the base, paired with neopentyl glycol esters (Bneop)[5][6].

  • Causality: TMSOK is highly organic-soluble and forms a reactive Pd–O–B pre-transmetalation intermediate. This dramatically accelerates the cross-coupling step, allowing it to kinetically outcompete homocoupling pathways[5].

Quantitative Data & Optimization Matrices

Table 1: Catalyst & Additive Optimization Matrix

VariableHigh Homocoupling RiskLow Homocoupling RiskMechanistic Rationale
Palladium Source

,


,

Pd(0) sources do not require the boronate to act as a reducing agent[3].
Ligand Choice

(Standard)
XPhos, SPhos (Bulky, e-rich)Bulky ligands accelerate reductive elimination, reducing the lifetime of Pd(II) intermediates[7].
Additives NonePotassium FormateActs as a sacrificial reductant for Pd(II) precatalysts[4].

Table 2: Base & Solvent Selection for Dioxaborinanes

Base SystemSolvent SystemTransmetalation RateHomocoupling RiskBest Use Case

(aq)
Toluene /

SlowModerate to HighSimple, unhindered boronic acids.

(aq)
Dioxane /

ModerateLow to ModerateStandard Bpin esters with moderate steric bulk.
TMSOK (anhydrous)THF or TolueneVery FastVery LowSterically hindered Bneop or Bpin esters[6].

Part 3: Validated Experimental Protocol

Anhydrous Suzuki-Miyaura Cross-Coupling of Aryl Dioxaborinanes

This protocol utilizes the Denmark method (TMSOK base) to ensure rapid transmetalation and zero oxidative homocoupling by strictly excluding water and oxygen[6].

Workflow Step1 1. Reagent Loading Charge Ar-X, Ar-Bneop, Pd-cat, Ligand Step2 2. Inert Atmosphere 3x Evacuate/Backfill with Argon Step1->Step2 Step3 3. Solvent & Base Add Degassed Solvent, then TMSOK Step2->Step3 Step4 4. Reaction Stir at RT or Elevated Temp Step3->Step4 Step5 5. Quench & Workup Filter through Celite, Concentrate Step4->Step5

Caption: Step-by-step workflow for anhydrous Suzuki-Miyaura coupling to prevent homocoupling.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon.

  • Reagent Loading: Add the aryl halide (1.0 equiv), the aryl neopentyl glycol boronic ester (Ar-Bneop, 1.1 equiv), and the palladium precatalyst/ligand complex (e.g., Pd-PEPPSI or

    
    /XPhos, 2-5 mol%).
    
  • Atmosphere Purge: Seal the flask. Evacuate and backfill with Argon three times to rigorously exclude oxygen.

  • Solvent Addition: Inject anhydrous, thoroughly degassed THF or Toluene via syringe. Stir to dissolve.

  • Base Addition: In a glovebox or under positive Argon pressure, add solid Potassium Trimethylsilanolate (TMSOK, 1.5 equiv) in one portion. (Note: TMSOK is highly hygroscopic; handle with care).

  • Reaction: Stir the mixture at room temperature (or heat to 60 °C depending on the aryl halide) for 1–4 hours. The homogeneous nature of the TMSOK base ensures rapid conversion.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and insoluble salts. Concentrate under reduced pressure and purify via flash chromatography.

Part 4: Frequently Asked Questions (FAQs)

Q: My homocoupled byproduct has the exact same


 as my desired product. What can I do? 
A:  If separation is impossible via standard silica gel chromatography, you must optimize the reaction to prevent the byproduct from forming in the first place. Switch to a bulky, electron-rich ligand (like SPhos) to accelerate reductive elimination[7], and implement the rigorous subsurface nitrogen sparging technique[4].

Q: Are Bneop esters better than Bpin esters for minimizing homocoupling? A: Yes, in specific contexts. While both are dioxaborinanes, Bneop (neopentyl glycol) esters demonstrate superior reactivity profiles under anhydrous conditions with silanolate bases. They undergo transmetalation significantly faster than Bpin esters in these environments, which minimizes the lifespan of the Pd(II) intermediate and starves the homocoupling pathway of time to occur[6].

Q: Can I just use a large excess of the boronic ester to compensate for the amount lost to homocoupling? A: While adding 1.5–2.0 equivalents of the boronate is a common "brute force" workaround[7], it is not recommended for late-stage functionalization or when using expensive, complex dioxaborinanes. Furthermore, generating large amounts of the homocoupled dimer will severely complicate your downstream purification. It is always better to address the root cause (oxygen or Pd(II) reduction).

Part 5: References

  • Darzi, E. R., White, B. M., Loventhal, L. K., Zakharov, L. N., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. URL:[Link]

  • Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. URL:[Link]

  • Miller, W. D., Fray, A. H., Quatroche, J. T., & Sturgill, C. D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. URL:[Link]

  • Kassel, V. M., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. URL:[Link]

Sources

Recrystallization solvents for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and protocol center for the purification of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane. As a six-membered heterocyclic boronate ester, this compound presents unique stability profiles compared to its acyclic boronic acid or five-membered dioxaborolane counterparts. This guide is designed for drug development professionals and synthetic chemists who require high-fidelity, reproducible purification workflows.

Mechanistic Troubleshooting & FAQs

Q1: Why does my product revert to 4-methoxyphenylboronic acid during recrystallization? Causality & Expert Insight: The 1,3,2-dioxaborinane ring exists in a dynamic thermodynamic equilibrium with its hydrolyzed components (4-methoxyphenylboronic acid and 1,3-propanediol). Although the six-membered ring provides superior stability against hydrolysis compared to five-membered rings due to reduced steric strain and favorable axial interactions[1], applying heat in the presence of adventitious water rapidly shifts the equilibrium toward cleavage. Self-Validating Solution: Always utilize strictly anhydrous solvents. If using ethyl acetate, dry it over 4Å molecular sieves for 24 hours prior to use. A successful anhydrous environment is validated when the hot solution remains completely transparent without the formation of a fine, insoluble white powder (which indicates the precipitation of the free boronic acid).

Q2: What is the optimal solvent system to maximize both yield and purity? Causality & Expert Insight: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane possesses a highly polar methoxy group and a relatively non-polar hydrocarbon backbone. Single-solvent systems typically fail: pure dichloromethane dissolves the compound too readily (preventing crystallization), while pure cold water or methanol can cause rapid, impure precipitation. A binary solvent system such as Hexane/Ethyl Acetate provides an ideal solubility gradient. The non-polar hexane drives crystallization at lower temperatures, while the ethyl acetate ensures complete dissolution at the boiling point[2].

Q3: How do I remove unreacted 1,3-propanediol without losing my boronate ester? Causality & Expert Insight: 1,3-propanediol is highly polar and capable of extensive hydrogen bonding. If it co-precipitates during recrystallization, your solvent system is likely too non-polar to keep the diol solvated. Self-Validating Solution: Implement a pre-crystallization aqueous wash. Partitioning the crude mixture between water and an organic solvent (like diethyl ether) pulls the diol into the aqueous phase, leaving the lipophilic boronate ester in the organic phase. Validation occurs when the subsequent organic layer yields a free-flowing solid upon evaporation, rather than a sticky, diol-rich oil.

Purification Workflow Visualization

G A Crude 2-(4-Methoxyphenyl) -1,3,2-dioxaborinane B Solvent Selection (Hexane/EtOAc) A->B C Dissolution at 70°C (Minimal Volume) B->C D Moisture Present? C->D E Add Molecular Sieves Filter Hot D->E Yes F Cloud-Point Crystallization (Cool to 25°C then 0°C) D->F No E->F G Vacuum Filtration & Cold Hexane Wash F->G H Pure Dioxaborinane G->H

Workflow for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane recrystallization.

Quantitative Solvent Performance Data

Selecting the right solvent dictates the thermodynamic recovery of the dioxaborinane derivative. The table below summarizes the expected outcomes based on empirical solubility profiles.

Solvent SystemRatio (v/v)Boiling Point (°C)Expected Recovery Yield (%)Purity (NMR)Hydrolysis Risk
Hexane / Ethyl Acetate 4:1 to 9:1~6882 - 88%>98%Low (if anhydrous)
Toluene / Heptane 1:3~9575 - 80%>98%Low
Methanol 100%6560 - 70%~95%Moderate
Dichloromethane 100%39< 40% (Too soluble)N/ALow

Step-by-Step Experimental Protocol: Cloud-Point Recrystallization

This methodology relies on the "cloud-point" technique, a self-validating approach that dynamically adjusts to the exact impurity profile of your specific crude batch.

Step 1: Preparation & Initial Solvation

  • Action: Place the crude 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane in an oven-dried round-bottom flask equipped with a reflux condenser. Add a minimum volume of anhydrous Ethyl Acetate (approx. 2 mL per gram of crude).

  • Causality: Oven-drying the glassware eliminates surface moisture that could initiate ring-opening hydrolysis[1].

Step 2: Thermal Dissolution

  • Action: Warm the mixture in an oil bath set to 70°C until the solid completely dissolves.

  • Validation Check: The solution must be completely clear. If a persistent white solid remains, it is likely the hydrolyzed boronic acid. Perform a hot filtration to remove it before proceeding.

Step 3: Anti-Solvent Addition (The Cloud Point)

  • Action: Slowly add hot, anhydrous Hexane dropwise through the condenser while maintaining stirring and heating. Stop adding Hexane the exact moment the solution becomes slightly cloudy and the turbidity persists for more than 5 seconds.

  • Causality: The cloudiness indicates the exact saturation point of the boronate ester at the boiling point of the solvent mixture[2].

Step 4: Clarification

  • Action: Add 1 to 3 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Validation Check: This step ensures that crystallization will not begin until the temperature drops, preventing the entrapment of impurities within rapidly crashing crystals.

Step 5: Controlled Nucleation & Cooling

  • Action: Remove the flask from the heat source. Allow it to cool to room temperature (25°C) completely undisturbed for 2 hours.

  • Causality: Undisturbed cooling promotes the slow growth of large, highly pure crystal lattices, excluding structurally dissimilar impurities.

Step 6: Yield Maximization

  • Action: Transfer the flask to an ice bath (0°C) for an additional 1 hour.

  • Validation Check: The supernatant should appear significantly less concentrated. If the supernatant is still heavily colored or thick, the initial solvent volume was too low.

Step 7: Isolation & Drying

  • Action: Filter the crystals rapidly using a pre-chilled Büchner funnel under vacuum. Wash the filter cake with 5 mL of ice-cold Hexane. Dry the crystals in a vacuum desiccator overnight.

  • Causality: The ice-cold Hexane wash removes residual mother liquor containing concentrated impurities without re-dissolving the purified product.

References

1. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis. SciELO México. 2.[1] 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Wiley-VCH. 1 3.[2] 2,5-Diaryl-1,3,2-dioxaborinanes: A New Series of Liquid Crystals. Oxford University Press. 2

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Characterization of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR characterization of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane , a cyclic boronic ester derived from 4-methoxyphenylboronic acid and 1,3-propanediol. While pinacol esters (Bpin) are the industry standard for stability, the 1,3-propanediol (dioxaborinane) derivatives offer distinct atom-economy advantages and unique reactivity profiles.

This document objectively compares the NMR spectral features of the dioxaborinane against its hydrolytic precursors and its more stable pinacol analog. It addresses the critical challenge of hydrolytic instability during characterization and provides a self-validating protocol to distinguish the intact ester from hydrolysis products.

Chemical Context & Equilibrium

The characterization of 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is complicated by its susceptibility to hydrolysis. Unlike carbon esters, boronic esters exist in a dynamic equilibrium with water.

The Equilibrium Challenge:



  • In wet solvents (e.g., standard CDCl3): The equilibrium shifts toward the free boronic acid, leading to complex spectra containing signals from both the ester and the free acid/diol.

  • In coordinating solvents (e.g., DMSO-d6): DMSO competes for the empty p-orbital on boron, potentially stabilizing the species but altering chemical shifts significantly via rehybridization (

    
     character).
    
Pathway Diagram: Synthesis & Hydrolysis

BoronicEsterPathways Acid 4-Methoxyphenylboronic Acid (Starting Material) Ester 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane (Target Product) Acid->Ester Dehydration (Dean-Stark/MgSO4) Pinacol Pinacol Analog (Alternative) Acid->Pinacol + Pinacol (Higher Stability) Diol 1,3-Propanediol Diol->Ester Dehydration (Dean-Stark/MgSO4) Water H2O (Byproduct) Ester->Water + H2O Hydrolysis Hydrolysis (Wet Solvent) Ester->Hydrolysis Moisture Exposure Hydrolysis->Acid Reversion Hydrolysis->Diol Release

Figure 1: The dynamic equilibrium of boronic ester formation and hydrolysis. Note that the 6-membered dioxaborinane ring is kinetically less stable than the 5-membered pinacol ring.

Comparative 1H NMR Profiling

The following table contrasts the diagnostic signals of the target dioxaborinane with its precursors and the pinacol alternative.

Solvent Note: Data is standardized for CDCl3 (non-coordinating) to reflect the native


 hybridization state.
FeatureTarget: 1,3,2-Dioxaborinane Precursor: Boronic Acid Alternative: Pinacol Ester
Structure 6-membered cyclic esterFree acid5-membered cyclic ester
Ar-H (Ortho)

7.70 – 7.80 (d)

8.05 – 8.15 (d)*

7.75 – 7.80 (d)
Ar-H (Meta)

6.90 – 6.95 (d)

6.95 – 7.00 (d)

6.88 – 6.92 (d)
-OCH3

3.83 (s)

3.85 (s)

3.83 (s)
Ester Backbone

4.15 (t, 4H)

2.05 (quint, 2H)
N/A

1.33 (s, 12H)
Diagnostic Impurity Free 1,3-propanediol:

3.80 (t),

1.85 (quint)
Boroxine (anhydride):Multiple Ar-H setsPinacol:

1.25 (s)

*Note: Boronic acid shifts are highly concentration and water-dependent in CDCl3 due to boroxine formation. In DMSO-d6, the ortho protons of the acid typically appear upfield ~7.7 ppm due to solvent coordination.

Key Spectral Differentiators
  • The Backbone Fingerprint: The most reliable confirmation of the dioxaborinane is the triplet at ~4.15 ppm (O-CH2) and the quintet at ~2.05 ppm (C-CH2-C). If these signals appear as broad multiplets or shift upfield toward 3.8 ppm, hydrolysis has occurred, releasing free 1,3-propanediol.

  • Aromatic Shift: The ortho-protons in the ester are generally shielded relative to the boronic acid (in the absence of boroxine formation).

  • Absence of OH: A pure ester spectrum should lack the broad boronic acid -OH singlets (often visible >5 ppm in dry solvents).

Experimental Protocol: Synthesis & Validation

To ensure accurate characterization, the sample must be prepared under anhydrous conditions.

Step 1: Rapid Synthesis (Micro-scale)
  • Reagents: 4-Methoxyphenylboronic acid (1.0 eq), 1,3-Propanediol (1.05 eq).

  • Solvent: Toluene or CDCl3 (if doing in-situ NMR).

  • Procedure: Mix reagents with anhydrous MgSO4 (to scavenge water) for 30 minutes. Filter directly into an NMR tube.

  • Why: This drives the equilibrium to the right (Ester) without requiring high heat, minimizing boroxine formation.

Step 2: NMR Sample Preparation (Critical)
  • Solvent Choice: Use CDCl3 stored over molecular sieves .

    • Avoid DMSO-d6 for initial purity checks, as it can mask hydrolysis by coordinating to the boron and breaking boroxine aggregates, making the acid and ester look electronically similar.

  • Tube Prep: Flush the NMR tube with Nitrogen/Argon before filling.

  • Acquisition: Run the scan immediately. 1,3-dioxaborinanes are hygroscopic and will hydrolyze with atmospheric moisture over hours.

Step 3: Validation Logic

Use the following decision tree to interpret your spectrum.

ValidationLogic Start Acquire 1H NMR (CDCl3) CheckBackbone Check 4.0-4.2 ppm region Start->CheckBackbone Triplet Sharp Triplet (~4.15 ppm) CheckBackbone->Triplet Found Multiplet Broad/Shifted (~3.8 ppm) CheckBackbone->Multiplet Found CheckAr Check Aromatic Region Triplet->CheckAr ResultHyd FAIL: Hydrolysis Detected Multiplet->ResultHyd Free Diol Present CleanAr One set of doublets CheckAr->CleanAr Yes DirtyAr Multiple/Split doublets CheckAr->DirtyAr No ResultPass PASS: Pure Ester CleanAr->ResultPass ResultMix FAIL: Acid/Ester Mixture DirtyAr->ResultMix

Figure 2: Logic flow for validating the integrity of the dioxaborinane ester.

Performance Comparison: Dioxaborinane vs. Pinacol

Why choose the 1,3-dioxaborinane over the pinacol ester?

Parameter1,3-Dioxaborinane Pinacol Ester (Bpin) Verdict
Atom Economy High (Leaving group MW = 76)Lower (Leaving group MW = 118)Dioxaborinane is greener.
Hydrolytic Stability Moderate (Hydrolyzes in hours/days)High (Stable for months)Pinacol is superior for storage.
Reactivity Higher Lewis AciditySterically hinderedDioxaborinane is better for difficult transmetallations.
Purification Difficult on Silica (streaks/hydrolyzes)Silica StablePinacol is easier to purify.

Application Insight: Use 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane when you need a more reactive boronic species for a difficult Suzuki coupling or when atom economy is paramount in large-scale process chemistry. For general library synthesis and storage, the Pinacol ester remains the robust choice.

References

  • Rowsell, E. (2024). NMR Characterization data for 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. University of Bristol Data Repository. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • PubChem. (2025).[3] 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Compound Summary. National Library of Medicine. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

Sources

11B NMR Chemical Shift Guide: 4-Methoxyphenyl Cyclic Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 4-methoxyphenyl cyclic boronic esters , focusing on their


B NMR chemical shifts  as a diagnostic metric for electronic environment, coordination geometry, and hydrolytic stability.

For drug development professionals, the


B signal is not just a structural confirmation tool; it is a predictive index of reactivity . The shift (

) correlates directly with the hybridization state (

vs.

) and Lewis acidity, which dictates the ester's performance in Suzuki-Miyaura couplings and its stability in biological media.
Quick Reference: Chemical Shift Landscape
SpeciesEster TypeHybridization

(ppm)
Stability Profile
Free Acid Boronic Acid

27 – 29 Equilibrium dependent (monomer/boroxine)
Pinacol Cyclic Glycol

30 – 31 High (Steric bulk prevents hydrolysis)
Neopentyl Cyclic Glycol

26 – 30 High (Similar to Pinacol)
Catechol Cyclic Aryl

/

30 – 33 Low (Lewis acidic, moisture sensitive)
MIDA B-N Coordinated

10 – 15 Very High (Protected "slow-release" reagent)

Part 1: Mechanistic Principles of B Shifts

The


B nucleus (

) is quadrupolar, leading to broad signals, but its chemical shift range is vast (~200 ppm) and highly sensitive to coordination number.
The Geometry Switch ( vs. )

The most critical diagnostic in boron NMR is the coordination shift.

  • Trigonal Planar (

    
    ):  Boron has an empty p-orbital. This paramagnetic contribution deshields the nucleus, resulting in downfield shifts (20 to 35 ppm ).
    
  • Tetrahedral (

    
    ):  Coordination by a Lewis base (e.g., nitrogen in MIDA, or 
    
    
    
    in basic media) fills the p-orbital. This eliminates the paramagnetic term, causing a dramatic upfield shift (0 to 15 ppm ).
The 4-Methoxy Electronic Probe

The 4-methoxyphenyl group acts as an electronic reporter. The electron-donating methoxy group (


) pushes electron density into the aromatic ring and subsequently toward the boron atom via resonance.
  • Effect: Compared to a simple phenyl boronate, the 4-methoxy derivative typically exhibits a shielding effect (upfield shift) of 1–3 ppm .

  • Implication: If your experimental value is significantly lower than expected (e.g., <10 ppm), it indicates accidental tetrahedral intermediate formation (e.g., solvent coordination or contaminant complexation).

Part 2: Comparative Analysis of Cyclic Esters

Pinacol Ester (BPin)[2]
  • Shift:

    
     ppm[1]
    
  • Structure: Five-membered

    
     ring with four methyl groups.
    
  • Performance: The "Gold Standard" for stability. The methyl groups provide steric bulk that blocks the empty p-orbital from nucleophilic attack (water), keeping the boron effectively

    
     but kinetically stable. The shift is sharp and distinct, making it easy to quantify purity against the free acid.
    
Catechol Ester (BCat)
  • Shift:

    
     ppm (in non-coordinating solvents)
    
  • Structure: Five-membered ring fused to a benzene ring.

  • Performance: Highly Lewis acidic due to the anti-aromatic character induced in the

    
     ring.
    
  • Risk Factor: In the presence of moisture or nucleophilic solvents (MeOH, DMSO), BCat species often show broad or multiple peaks. A shift moving toward 12 ppm indicates hydrolysis or solvent coordination, signaling instability.

MIDA Boronate (N-Methyliminodiacetic acid)[4]
  • Shift:

    
     ppm
    
  • Structure: Bicyclic cage with a transannular

    
     bond.
    
  • Performance: The boron is locked in a rigid

    
     hybridization. The upfield shift is the signature of this "protected" state. MIDA boronates are chemically inert to standard hydrolysis, requiring specific basic conditions to "unlock" the reactivity (reverting to 
    
    
    
    species at ~30 ppm).
Visualization: The Shift-Stability Continuum

BoronShift cluster_sp2 sp2 Region (Reactive/Open) cluster_sp3 sp3 Region (Protected/Closed) Boroxine Boroxine (Anhydride) δ ~33 ppm (Trimeric Species) Catechol Catechol Ester δ ~30-33 ppm (High Lewis Acidity) Tetrahedral Boronate Anion δ ~3-10 ppm (Reaction Intermediate) Catechol->Tetrahedral Hydrolysis/Base (Fast) Pinacol Pinacol Ester δ ~30.3 ppm (Sterically Stabilized) MIDA MIDA Boronate δ ~10-15 ppm (B-N Coordination) Pinacol->MIDA Ligand Exchange (Protection) Pinacol->Tetrahedral Activation (Slow) Scale Downfield (Deshielded) <-------------------- Chemical Shift (ppm) --------------------> Upfield (Shielded)

Figure 1: The correlation between coordination geometry, stability, and chemical shift.[1] Note the distinct gap between the reactive sp2 esters and the protected sp3 species.

Part 3: Experimental Protocol

To ensure reproducible


B NMR data, strictly follow this self-validating protocol.
Sample Preparation
  • Solvent Selection: Use

    
      or 
    
    
    
    for observing the native ester state.
    • Warning: Avoid

      
       or wet DMSO unless studying hydrolysis; these solvents can coordinate to Lewis acidic esters (like Catechol), artificially shifting the signal upfield.
      
  • Concentration: Prepare samples at 10–20 mM . High concentrations (>50 mM) can induce dimerization or boroxine formation (shifting signals downfield to ~33 ppm).

  • Tube Material: Use Quartz NMR tubes if possible to eliminate the broad background signal (~0-30 ppm) from borosilicate glass. If using standard glass, acquire a blank spectrum for background subtraction.

Acquisition Parameters
  • Reference: External standard

    
      (0.00 ppm).
    
    • Method: Insert a sealed capillary containing

      
       into the sample tube.
      
  • Pulse Sequence: Standard single-pulse with proton decoupling (

    
    ).
    
  • Relaxation Delay (D1): Boron relaxes quickly (

    
     is short due to quadrupolar relaxation). A D1 of 0.5 – 1.0 seconds  is sufficient.
    
Workflow Diagram

Protocol Start Start: Sample Prep Solvent Choose Solvent: CDCl3 (Preferred) Avoid MeOH/Wet DMSO Start->Solvent Tube Select Tube: Quartz (Best) Borosilicate (Requires Blank) Solvent->Tube Ref Add Reference: BF3·OEt2 Capillary (0 ppm) Tube->Ref Acquire Acquire 11B{1H} Range: +50 to -50 ppm Ref->Acquire Decision Check Peak Position Acquire->Decision ResultSP2 Peak ~30 ppm (Pure Ester) Decision->ResultSP2 30-33 ppm ResultSP3 Peak ~12 ppm (MIDA or Hydrolysis) Decision->ResultSP3 10-15 ppm ResultMix Multiple Peaks? (Partial Hydrolysis/Boroxine) Decision->ResultMix Broad/Multi

Figure 2: Step-by-step workflow for acquiring and interpreting


B NMR data for boronic esters.

References

  • Solid-State 11B NMR and Computational Study of Boronic Acid Esters Source: Journal of Physical Chemistry A (2010) Key Data: Establishes the isotropic chemical shift of pinacol esters at ~30.3 ppm. URL:[Link]

  • 11B NMR Spectroscopy: Structural Analysis of Phenyl Boronic Acid–Diol Condensations Source: Journal of Organic Chemistry (2022) Key Data: Details the shift differences between sp2 (acidic) and sp3 (basic/diol-coordinated) boron species. URL:[Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: Journal of Organic Chemistry (2009) Key Data: Compares hydrolytic stability of pinacol vs. neopentyl vs. other glycols. URL:[Link]

  • Boron NMR Chemical Shifts (SDSU Database) Source: San Diego State University Key Data: General reference for boroxine (~33 ppm) vs. ester (~30 ppm) shifts. URL:[Link]

Sources

Advanced Mass Spectrometry Analysis of 1,3,2-Dioxaborinane Derivatives: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,2-Dioxaborinanes are six-membered cyclic boronic esters widely utilized as stable intermediates in Suzuki-Miyaura cross-coupling reactions, as carbohydrate sensors, and as critical pharmacophores in medicinal chemistry (e.g., protease inhibitors). While they offer superior thermodynamic stability compared to free boronic acids, their mass spectrometry (MS) analysis presents unique challenges. The empty p-orbital on the boron atom makes these derivatives highly susceptible to nucleophilic attack (hydrolysis) during liquid chromatography, while their lack of basic functional groups often results in poor ionization efficiency.

This guide provides an authoritative comparison of three primary mass spectrometry platforms—UPLC-ESI-MS/MS , GC-EI-MS , and MALDI-TOF MS —for the analysis of 1,3,2-dioxaborinanes. By detailing the mechanistic causality behind ionization behaviors and providing self-validating experimental protocols, this guide empowers researchers to select and optimize the correct analytical workflow for their specific boron-containing compounds.

Mechanistic Background: The Chemistry of Boron in the Gas Phase

To successfully analyze 1,3,2-dioxaborinanes, one must account for three fundamental chemical properties:

  • The Isotopic Signature: Boron possesses two stable isotopes:

    
     (approx. 20% abundance) and 
    
    
    
    (approx. 80% abundance)[1]. This naturally occurring 1:4 ratio provides a built-in diagnostic tool. Any intact molecular ion or boron-containing fragment will display a distinct
    
    
    peak at roughly 25% the intensity of the base peak.
  • Hydrolysis and Trimerization Dynamics: In aqueous, acidic environments (such as standard LC-MS mobile phases containing 0.1% formic acid), the 1,3,2-dioxaborinane ring rapidly hydrolyzes back to the free boronic acid. During the desolvation process in an electrospray source, these free boronic acids undergo thermal dehydration to form cyclic trimers known as boroxines[1]. This creates complex, artifact-heavy spectra.

  • Lewis Acidity and Adduct Formation: Because the boron atom is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     hybridized with an empty p-orbital, it acts as a strong Lewis acid. In Electrospray Ionization (ESI), this property can be exploited by introducing Lewis basic mobile phase additives (like acetate or fluoride) to form stable, negatively charged tetrahedral adducts, drastically enhancing ionization efficiency.
    

G A 1,3,2-Dioxaborinane (Intact Analyte) B Free Boronic Acid (Hydrolysis Product) A->B Acidic Mobile Phase (H2O / 0.1% FA) D [M + CH3COO]- (Stable Acetate Adduct) A->D Neutral/Basic Phase (10mM NH4OAc) C Boroxine (Trimerization Artifact) B->C ESI Source Dehydration

Caption: ESI-MS Ionization and Hydrolysis Dynamics of 1,3,2-Dioxaborinanes.

Comparative Analysis of MS Platforms

UPLC-ESI-MS/MS (Electrospray Ionization)

Best for: Polar, high-molecular-weight derivatives, pharmaceutical prodrugs, and reaction monitoring in aqueous media. Mechanistic Insight: Standard positive-ion ESI often fails for 1,3,2-dioxaborinanes unless the molecule contains an independent basic site (e.g., an amine). Furthermore, acidic mobile phases destroy the dioxaborinane ring. The optimal approach utilizes negative-ion mode with 10 mM ammonium acetate. The acetate anion coordinates directly with boron's empty p-orbital, forming a highly stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 adduct. This not only boosts the signal-to-noise ratio by orders of magnitude but also sterically protects the ring from hydrolysis during chromatographic separation.
GC-EI-MS (Electron Ionization)

Best for: Volatile, low-molecular-weight alkyl and aryl-1,3,2-dioxaborinanes. Mechanistic Insight: Unlike free boronic acids, which must be derivatized prior to GC to prevent on-column boroxine formation, 1,3,2-dioxaborinanes are inherently volatile and thermally stable[2]. Under 70 eV electron impact, they yield strong molecular ions (


). For aryl-1,3,2-dioxaborinanes, fragmentation predictably involves the expulsion of trimethylene oxide (loss of 58 Da) to form an 

intermediate, which subsequently undergoes rearrangement to form a highly stable tropylium ion (

91)[3][4].

G M Aryl-1,3,2-dioxaborinane [M]•+ (e.g., m/z 162) F1 [Ar-BO]•+ (e.g., m/z 104) M->F1 - C3H6O (m/z 58) L Trimethylene Oxide (Neutral Loss) M->L Expulsion F2 Tropylium Ion [C7H7]+ (m/z 91) F1->F2 Rearrangement (- BO•)

Caption: EI-MS Fragmentation Pathway of Aryl-1,3,2-dioxaborinanes.

MALDI-TOF MS

Best for: Peptide-boronic acid conjugates and high-throughput library screening. Mechanistic Insight: Traditional MALDI matrices fail because the laser energy induces massive dehydration and boroxine trimerization. However, using 2,5-dihydroxybenzoic acid (DHB) circumvents this. DHB acts as both the energy-absorbing matrix and an in situ derivatizing agent. The 1,3,2-dioxaborinane undergoes a rapid transesterification with the vicinal diol-like motif of DHB on the target plate, forming a highly stable DHB-boronate adduct that flies intact[1][5].

Quantitative Data Comparison

The following table summarizes the performance metrics of each platform based on standardized analytical validation for boronic esters[2][6].

ParameterUPLC-ESI-MS/MS (Negative Mode)GC-EI-MS (70 eV)MALDI-TOF MS (DHB Matrix)
Optimal Analyte Profile Polar, non-volatile, high MWVolatile, thermally stable, low MWPeptides, macromolecules
Sensitivity (LOD) 0.005 – 0.1 ng/mL[6]~200 pg on-column[2]Low picomole range
Primary Diagnostic Ion


and


Risk of Hydrolysis High (if acidic modifiers are used)Low (analyzed in gas phase)Moderate (mitigated by DHB)
Sample Prep Requirement Dilute and shoot (neutral solvent)Liquid extraction (organic solvent)Spotting with DHB matrix
Isotopic Pattern Utility High (confirms adduct formation)High (confirms molecular ion)Moderate (often buried in matrix noise)

Self-Validating Experimental Protocols

Protocol 1: High-Throughput UPLC-ESI-MS/MS for 1,3,2-Dioxaborinanes

This protocol utilizes Lewis-base coordination to prevent column hydrolysis and maximize sensitivity.

Materials & Setup:

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8). Critical: Do NOT adjust pH with formic or acetic acid.

  • Mobile Phase B: 10 mM Ammonium Acetate in LC-MS grade Acetonitrile.

  • MS Mode: Negative Electrospray Ionization (ESI-).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve the 1,3,2-dioxaborinane derivative in 50:50 Water:Acetonitrile (ensure neutral pH). Avoid protic solvents like methanol if transesterification is a concern, though steric hindrance in 1,3,2-dioxaborinanes usually prevents this.

  • Chromatography: Run a fast gradient from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

  • Source Optimization: Set capillary voltage to 2.0 kV (lower than standard to prevent in-source fragmentation of the non-covalent adduct). Set desolvation temperature to 350°C.

  • Data Validation (Self-Check): In the Q1 full scan, locate the mass corresponding to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (which is 
    
    
    
    ). Verify the presence of the
    
    
    isotope peak at
    
    
    at exactly ~25% relative abundance. If you observe a mass at
    
    
    or trimer masses, your mobile phase is too acidic, and hydrolysis/boroxine formation is occurring.
Protocol 2: GC-EI-MS Analysis of Volatile Aryl-1,3,2-Dioxaborinanes

This protocol leverages the thermal stability of the dioxaborinane ring for direct gas-phase analysis without prior derivatization[2].

Materials & Setup:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Mode: Electron Ionization (EI) at 70 eV.

Step-by-Step Workflow:

  • Sample Preparation: Extract or dissolve the analyte in a non-polar, anhydrous solvent (e.g., Hexane or Dichloromethane) to a concentration of 10 µg/mL.

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C.

  • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Data Validation (Self-Check): Examine the mass spectrum at the chromatographic peak. You must observe the molecular ion

    
     with the 1:4 isotopic signature. For aryl-1,3,2-dioxaborinanes, look for the diagnostic loss of trimethylene oxide (
    
    
    
    Da) resulting in the
    
    
    fragment, followed by the highly stable tropylium ion at
    
    
    91[3][4]. If the peak tails severely, the inlet liner may be contaminated with active silanol groups causing partial degradation; replace with a deactivated liner.

References

  • High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System - Waters Corporation.[Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC (NIH).[Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).[Link]

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed (NIH).[Link]

  • Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters - Canadian Science Publishing.[Link]

Sources

Advanced Comparative Guide: Reactivity Profiles of 4-Methoxyphenylboronic Acid vs. 1,3,2-Dioxaborinane Esters in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the strategic selection of organoboron reagents for Suzuki-Miyaura cross-coupling. The choice between a free boronic acid—such as 4-methoxyphenylboronic acid—and its corresponding 1,3,2-dioxaborinane ester is not merely a matter of commercial availability. It fundamentally dictates the reaction's kinetic profile, the stability of the intermediates, and the ultimate yield of the biaryl product[1].

This guide provides an in-depth, objective comparison of these two classes of reagents, grounded in mechanistic causality and validated experimental data, to help researchers optimize their synthetic workflows.

Mechanistic Causality: The Trade-off Between Reactivity and Stability

The Suzuki-Miyaura reaction relies on three core steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is highly dependent on the nature of the boron species and is often the rate-limiting step of the catalytic cycle[2].

4-Methoxyphenylboronic Acid (Free Acid) The free boronic acid possesses a highly accessible, Lewis acidic sp² hybridized boron atom. Under basic aqueous conditions, it rapidly coordinates with a hydroxide or alkoxide ion to form a negatively charged, highly nucleophilic "ate" complex (hydroxyboronate)[3]. This complex readily undergoes transmetalation with the Pd(II) intermediate. However, this high intrinsic reactivity comes at a cost: free boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), oxidation, and dehydration to form variable mixtures of boroxines, which can complicate stoichiometry and reproducibility[4].

1,3,2-Dioxaborinane Ester (6-Membered Cyclic Ester) Esterification of the boronic acid with a 1,3-diol (e.g., 1,3-propanediol, hexylene glycol, or neopentyl glycol) yields a 1,3,2-dioxaborinane. The rigid six-membered ring promotes a coplanar orientation of the oxygen and boron atomic orbitals. This geometry allows for efficient back-bonding from the oxygen lone pairs into the vacant 2p orbital of the boron atom, significantly decreasing its Lewis acidity[5]. Consequently, the ester is highly stable to atmospheric moisture, oxidation, and silica gel chromatography[6].

Because of this electronic and steric stabilization, the intrinsic transmetalation rate of the intact ester is generally slower than that of the free acid. In many aqueous basic conditions, the ester must undergo pre-hydrolysis back to the free boronic acid before transmetalation can efficiently occur[7].

G Pd Pd(II) Aryl Halide Intermediate TM Transmetalation Pd->TM Acid 4-Methoxyphenylboronic Acid (High Lewis Acidity) Ate Hydroxyboronate 'Ate' Complex (Highly Nucleophilic) Acid->Ate Fast (Base) Ester 1,3,2-Dioxaborinane Ester (Low Lewis Acidity) Hydrolysis Pre-Hydrolysis (Rate-Limiting) Ester->Hydrolysis Aqueous Base Ester->TM Direct (Very Slow) Ate->TM Fast Hydrolysis->Acid Slow Product Cross-Coupled Product TM->Product

Caption: Mechanistic pathways for Suzuki-Miyaura transmetalation comparing free acids and esters.

Quantitative Data Comparison

To objectively evaluate performance, we must look at kinetic rate constants and stability metrics. Comparative studies using pre-transmetalation complexes provide a clear hierarchy of reactivity[2][8].

Property / Metric4-Methoxyphenylboronic Acid1,3,2-Dioxaborinane Ester
Intrinsic Reactivity (Transmetalation) HighLow to Moderate
Relative Transmetalation Rate (

)

[2]
Slower (requires hydrolysis) or dependent on diol[8]
Stability (Silica Gel / Storage) Poor (Forms boroxines, degrades)Excellent (Monomeric, purifiable)[6]
Susceptibility to Protodeboronation High (especially at specific pH)[7]Low (Sterically and electronically protected)
Atom Economy HighLower (Diol mass is lost during reaction)
Self-Validating Experimental Protocols
Protocol 1: Kinetic Analysis of Pre-transmetalation via

F NMR

This protocol isolates the transmetalation step by pre-forming a stable Pd(II) complex and monitoring its reaction with the boron species[2][8].

  • Preparation of Pd Complex: In a nitrogen-filled glovebox, dissolve the fluorinated Pd(II) aryl halide complex (0.05 mmol) in 0.5 mL of anhydrous THF-

    
    . Cool the NMR tube to -78 °C.
    
  • Reagent Addition: Add exactly 1.0 equivalent (0.05 mmol) of either 4-methoxyphenylboronic acid or its 1,3,2-dioxaborinane ester to the cooled solution.

  • Base Introduction: Add 1.5 equivalents of a soluble base (e.g., KOtBu) to initiate the formation of the "ate" complex.

  • NMR Acquisition: Transfer the tube to an NMR spectrometer pre-cooled to -30 °C. Acquire

    
    F NMR spectra at 5-minute intervals for 3 hours.
    
  • Data Analysis: Plot the decay of the Pd(II)-ArF starting material peak and the growth of the cross-coupled product peak. Fit the data to a first-order kinetic model to extract the rate constant (

    
    ).
    
    • Causality Check: If the ester shows a sigmoidal kinetic profile rather than a clean first-order decay, it indicates a slow, rate-limiting pre-hydrolysis step prior to transmetalation[8].

Workflow Prep 1. Glovebox Prep Pd(II) in THF-d8 Cool 2. Cryo-Cooling -78 °C Prep->Cool Add 3. Add Boron Reagent & Base Cool->Add NMR 4. 19F NMR Monitoring at -30 °C Add->NMR Analyze 5. Kinetic Fitting (Extract k-obs) NMR->Analyze

Caption: Step-by-step workflow for the kinetic NMR analysis of the transmetalation step.

Protocol 2: Preparative Suzuki-Miyaura Cross-Coupling

This represents a standard benchtop workflow to evaluate practical synthetic utility[1].

  • Reagent Assembly: In a Schlenk flask, combine 4-iodoanisole (1.0 mmol), the boron reagent (1.2 mmol of acid or ester), and Pd(dppf)Cl

    
     (0.03 mmol, 3 mol%).
    
  • Solvent & Base: Add 5 mL of 1,4-dioxane and 2.5 mL of 2M aqueous K

    
    CO
    
    
    
    .
  • Degassing (Critical Step): Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality Check: Oxygen rapidly degrades the Pd(0) active species, leading to homocoupling and catalyst death. A color change to black (Pd black precipitation) indicates failed degassing.

  • Reaction: Heat to 80 °C under vigorous stirring. Monitor by LC-MS until the aryl halide is consumed.

  • Workup: Cool, dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via silica gel chromatography to isolate the biaryl product.
Strategic Recommendations

The choice between 4-methoxyphenylboronic acid and its 1,3,2-dioxaborinane ester is a calculated compromise:

  • Select the free boronic acid when maximum reactivity is required, particularly for sterically hindered or electronically deactivated aryl halides, and when the reagent will be used immediately without prolonged storage[1][4].

  • Select the 1,3,2-dioxaborinane ester when prioritizing shelf-life, ease of purification, and resistance to protodeboronation. The ester is highly recommended for multi-step syntheses where the boron moiety must survive intermediate transformations before the final cross-coupling step[5][6].

References

Sources

Validating Ester Formation via IR Spectroscopy: A Characteristic Band Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating ester formation using IR spectroscopy characteristic bands Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In synthetic organic chemistry and drug development, the esterification of carboxylic acids is a fundamental transformation. While Nuclear Magnetic Resonance (NMR) offers structural certainty, Infrared (IR) Spectroscopy remains the premier method for rapid, real-time kinetic monitoring and functional group validation. This guide provides a technical comparison of spectral characteristics between reactants and products, establishing a self-validating protocol for confirming ester formation based on vibrational mode shifts.

Theoretical Basis: The Vibrational Shift Mechanism

To validate ester formation, one must understand not just where peaks appear, but why they shift. The transformation from a carboxylic acid to an ester alters the electronic environment of the carbonyl group, resulting in predictable wavenumber shifts.[1]

  • Carboxylic Acid (Reactant): The carbonyl carbon is bonded to a hydroxyl group (-OH).[2] The oxygen of the hydroxyl group donates electron density via resonance, weakening the C=O bond character. Additionally, extensive hydrogen bonding (dimerization) significantly lowers the force constant of the carbonyl stretch, typically placing it between 1700–1725 cm⁻¹ .

  • Ester (Product): The hydroxyl hydrogen is replaced by an alkyl or aryl group. The alkoxy oxygen (-OR) is more electronegative than the hydroxyl group and cannot form the same intermolecular hydrogen bond networks. Through the inductive effect (-I) , the alkoxy oxygen withdraws electron density from the carbonyl carbon, shortening the C=O bond and increasing its force constant. Consequently, the C=O stretch shifts to a higher frequency, typically 1735–1750 cm⁻¹ (for saturated aliphatic esters).

Comparative Spectral Analysis

The validation of esterification relies on the "disappearance-appearance" principle. The following table summarizes the critical diagnostic bands required for validation.

Table 1: Characteristic Vibrational Modes (Reactants vs. Product)
Functional GroupVibrational ModeCarboxylic Acid (Reactant)Alcohol (Reactant)Ester (Product)Validation Status
Hydroxyl (-OH) O-H Stretch2500–3300 cm⁻¹ (Broad, "Bearded")3200–3550 cm⁻¹ (Broad, Strong)Absent Primary Indicator
Carbonyl (C=O) C=O[2][3][4][5] Stretch1700–1725 cm⁻¹ (Strong)Absent1735–1750 cm⁻¹ (Strong)Secondary Indicator (Shift)
C-O Single Bond C-O Stretch1210–1320 cm⁻¹1000–1260 cm⁻¹1000–1300 cm⁻¹ (Two distinct bands)Tertiary Indicator
The "Rule of Three" for Esters

For high-confidence validation without NMR, look for the "Rule of Three" pattern in the fingerprint region of the ester spectrum [1]:

  • C=O Stretch: ~1740 cm⁻¹[6]

  • C-C-O Asymmetric Stretch: ~1200 cm⁻¹ (involving the carbonyl carbon)

  • O-C-C Stretch: ~1000–1100 cm⁻¹ (involving the alkyl oxygen)

Visualization: Spectral Shift Logic

The following diagram illustrates the logical flow for interpreting spectral changes during the reaction.

SpectralShift Reactants Reactants (RCOOH + R'OH) Acid_OH Acid O-H (2500-3300 cm⁻¹) Broad/Bearded Reactants->Acid_OH Acid_CO Acid C=O (1700-1725 cm⁻¹) Reactants->Acid_CO Reaction Esterification (-H₂O) Acid_OH->Reaction Bond Cleavage Acid_CO->Reaction Environment Change Product Product (RCOOR') Reaction->Product Ester_CO Ester C=O (1735-1750 cm⁻¹) Blue Shift Product->Ester_CO Inductive Effect Ester_CO_Band C-O Bands (1000-1300 cm⁻¹) Rule of Three Product->Ester_CO_Band No_OH ABSENCE of O-H (3200-3500 cm⁻¹) Product->No_OH Confirmation

Figure 1: Logical flow of spectral shifts verifying the transformation of carboxylic acid and alcohol into an ester.

Experimental Protocol: Self-Validating Monitoring System

This protocol uses Attenuated Total Reflectance (ATR-FTIR) for its ease of use with both liquid and solid samples, eliminating the need for KBr pellets.

Equipment & Parameters
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16–32 scans (sufficient for S/N ratio in routine monitoring).

  • Spectral Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Baseline Acquisition: Clean the crystal with isopropanol.[1] Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

  • Reactant Profiling: Acquire spectra of the pure carboxylic acid and pure alcohol. Note the exact position of the C=O (acid) and O-H bands.

  • Reaction Sampling:

    • Take a 50 µL aliquot of the reaction mixture.

    • Critical Step: If the solvent has strong IR absorption (e.g., toluene), perform a rapid evaporation or background subtraction of the solvent spectrum.

  • Monitoring: Apply sample to ATR crystal.

  • Validation Check:

    • Pass: Significant reduction/disappearance of the broad O-H region (3000+ cm⁻¹) AND a shift of the C=O peak by +15–20 cm⁻¹.

    • Fail: Persistence of broad O-H band or split carbonyl peaks (indicating incomplete reaction or mixed anhydride formation).

Visualization: Monitoring Workflow

Workflow Start Start Monitoring Background Acquire Background (Air/Solvent) Start->Background Sample Apply Aliquot to ATR Crystal Background->Sample Scan Run Scan (4000-600 cm⁻¹, 4 cm⁻¹ res) Sample->Scan Decision Check O-H Region (2500-3500 cm⁻¹) Scan->Decision Result_Acid Broad O-H Present Reaction Incomplete Decision->Result_Acid Yes Result_Ester O-H Absent Proceed to C=O Check Decision->Result_Ester No Result_Acid->Sample Continue Rxn Check_CO Check C=O Shift (>1735 cm⁻¹?) Result_Ester->Check_CO Final_Valid VALIDATED Ester Formed Check_CO->Final_Valid Yes Final_Fail Investigate (Side Products) Check_CO->Final_Fail No

Figure 2: Decision tree for real-time monitoring of esterification using ATR-FTIR.

Performance Comparison: IR vs. Alternatives

While IR is excellent for functional group validation, it is part of a broader analytical toolkit. The table below objectively compares IR against NMR and TLC for this specific application.

FeatureIR Spectroscopy ¹H NMR Spectroscopy Thin Layer Chromatography (TLC)
Primary Utility Functional group ID; Kinetic monitoring.Structural elucidation; Quantification.[7]Purity check; Component separation.
Speed Fastest (< 1 min).Slow (requires workup/solvation).Moderate (5–20 min).
Sample State Solid, Liquid, Gas (Neat).Solution (Deuterated solvent required).Solution.
Quantification Difficult (requires calibration curves).Excellent (Integration of peaks).Poor (Visual/Qualitative).
Specific Advantage Distinguishes C=O environments clearly [2].Identifies alpha-protons (2.0–3.0 ppm) [3].[6]Separates side products visually.
Cost/Access Low cost, benchtop accessible.[7]High cost, centralized facility.Very low cost.[7]
References
  • Spectroscopy Online. (2018). The C=O[5][8][9][10][11] Bond, Part VI: Esters and the Rule of Three.[12] Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Acetic acid, methyl ester (IR Spectrum).[13] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

HPLC method development for analyzing aryl boronic esters

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for analytical chemists, researchers, and drug development professionals.

Aryl boronic acids and their corresponding esters (such as pinacol esters) are indispensable building blocks in modern pharmaceutical synthesis, primarily serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions. However, analyzing these reactive intermediates via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious analytical challenge: on-column hydrolysis .

If you have ever analyzed a pinacol boronic ester and observed a mysterious fronting peak, a split peak, or poor mass balance, you are likely witnessing the in-situ degradation of the ester into its corresponding boronic acid, rather than a true synthetic impurity[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind boronic ester hydrolysis, objectively compare stationary phase technologies, and provide self-validating experimental protocols to ensure your analytical methods are robust, accurate, and scientifically sound.

The Mechanistic Causality of On-Column Hydrolysis

To stop hydrolysis, we must first understand why it happens. Boronate esters possess a boron atom with a vacant p-orbital, making them inherently Lewis acidic. During an HPLC run, three primary factors catalyze the cleavage of the ester bond:

  • Residual Silanol Activity: The unreacted silanol groups (-SiOH) on the silica backbone of the stationary phase act as potent catalysts. The oxygen atom in the silanol group donates electron density into the vacant p-orbital of the boron atom, forming a transient complex that drastically lowers the activation energy for water-mediated hydrolysis[1][2].

  • Mobile Phase pH: Acidic mobile phases (e.g., containing Trifluoroacetic acid or high concentrations of Formic acid) protonate the ester oxygen, accelerating the cleavage of the C-O-B bonds[3].

  • Thermal Energy: The hydrolysis follows pseudo-first-order kinetics. Elevated column temperatures (typically >25°C) exponentially increase the rate of degradation[3].

HydrolysisMechanism cluster_0 On-Column Hydrolysis Pathway Ester Aryl Boronic Ester (Intact Analyte) Acid Aryl Boronic Acid (Degradant) Ester->Acid H2O Hydrolysis Catalysts Hydrolysis Accelerators: 1. Residual Silanols 2. High Temp (>25°C) 3. Acidic pH Catalysts->Ester Catalyzes Mitigation Method Mitigations: 1. Low-Silanol Phase 2. Temp < 15°C 3. Neutral pH Mitigation->Ester Stabilizes

Caption: Mechanistic pathway of boronic ester hydrolysis and the analytical factors that influence its kinetics.

Comparative Analysis of HPLC Column Technologies

The most critical decision in your method development is the selection of the stationary phase[1]. Because residual silanols are the primary culprits for on-column degradation, standard C18 columns are often inadequate. Below is an objective comparison of different column chemistries based on Design of Experiment (DoE) studies evaluating the hydrolysis of pinacol boronic esters[1][2][4].

Table 1: Stationary Phase Performance Comparison for Boronic Esters
Column TechnologyExample ColumnSilanol ActivityHydrolysis Rate (at 35°C, 0.05% FA)Verdict & Application
Standard Silica C18 Agilent Zorbax Eclipse XDBModerate to HighHigh (~10 - 15%)Not Recommended. High risk of artifact generation and inaccurate quantification.
Monolithic Silica Phenomenex Onyx MonolithicHighVery High (>20%)Avoid. The high surface area and silanol density rapidly degrade labile esters.
Hybrid Organic/Inorganic C18 Waters XTerra MS C18Very LowMinimal (< 1%)Highly Recommended. The bridged ethyl hybrid (BEH) particle severely restricts silanol interaction[1].
Metal-Passivated / HSS Waters XSelect Premier HSS T3Low (Metal-Free)MinimalExcellent. Eliminates secondary interactions with metal hardware, ideal for complex mixtures[4][5].

Key Insight: While a hybrid particle column (like XTerra MS C18) inherently prevents hydrolysis, adding Formic Acid (FA) to the mobile phase on a standard silica column increases hydrolysis by a full percentage point. On a hybrid column, the addition of FA does not induce significant hydrolysis, granting the analyst more flexibility in mobile phase design[2].

Alternative Analytical Technologies

While RP-HPLC is the industry workhorse, highly labile boronic esters may require orthogonal techniques to guarantee absolute structural integrity during analysis.

Table 2: RP-HPLC vs. Alternative Techniques[6]
TechniquePrecision (%RSD)ThroughputKey Advantage for Boronic EstersLimitation
RP-HPLC (Optimized) ≤ 2%High (5-15 min)High sensitivity, widely available.Requires strict control of silanol activity and temperature to prevent hydrolysis.
GC-MS ≤ 5%Moderate (20-40 min)Excellent for volatile impurities; definitive MS ID.Analyte must be thermally stable and volatile.
NACE ≤ 3%High (< 5 min)Zero aqueous hydrolysis. Non-Aqueous Capillary Electrophoresis prevents degradation entirely.Lower sensitivity; requires specialized CE equipment.
qNMR ≤ 1%LowAbsolute quantification without identical reference standards.High limit of detection (low sensitivity); expensive.

Step-by-Step Method Development Workflow

To build a self-validating system, you must control the analyte's environment from the moment it enters the sample vial to the moment it hits the detector.

MethodWorkflow Step1 1. Sample Preparation Diluent: 100% ACN or THF (Avoid Aqueous Diluents) Step2 2. Column Selection Hybrid C18 (e.g., XTerra MS C18) (Minimize Silanol Activity) Step1->Step2 Step3 3. Mobile Phase Optimization Neutral pH (Water/ACN) (Avoid TFA; Use FA only if necessary) Step2->Step3 Step4 4. Temperature Control Set Column Oven to 5°C - 15°C (Suppress Kinetic Degradation) Step3->Step4 Step5 5. Method Validation Perform Stop-Flow Kinetic Analysis (Verify Zero On-Column Hydrolysis) Step4->Step5

Caption: Sequential decision tree for developing a robust HPLC method for aryl boronic esters.

Protocol A: Optimized RP-HPLC Method for Pinacol Boronic Esters
  • Sample Diluent (Critical): Do not use 1:1 Acetonitrile:Water. Aqueous diluents initiate hydrolysis in the autosampler vial prior to injection[1]. Prepare all samples and standards in 100% Aprotic Solvent (Acetonitrile or THF) or 100% Methanol.

  • Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm) or equivalent low-silanol hybrid column[1][6].

  • Mobile Phase A: HPLC-Grade Water (Unmodified).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Tailor to analyte lipophilicity, but initiate at a higher organic composition (e.g., >30% B) if possible, as higher aqueous environments early in the gradient promote hydrolysis[3].

  • Column Temperature: 5°C to 15°C. Lowering the temperature from 20°C to 5°C at pH 7 can decrease the hydrolysis rate by up to 91%[3].

Protocol B: Stop-Flow Kinetic Evaluation (Self-Validation)

To prove that your method is free of on-column hydrolysis, you must measure the pseudo-first-order rate constant of your specific analyte on the column[3][7].

  • Equilibration: Equilibrate the column at the starting gradient conditions (e.g., 28% ACN / 72% Water) at your target temperature.

  • Injection: Inject the boronic ester sample at a standard flow rate (e.g., 1.0 mL/min).

  • Flow Arrest: Exactly 0.5 minutes after injection, stop the pump flow . Allow the analyte to sit on the stationary phase for a predetermined time (

    
    ) (e.g., 0, 5, 10, and 20 minutes).
    
  • Elution: Resume flow and immediately trigger a steep gradient (ramp to 90% ACN) to rapidly elute the intact ester and any newly formed boronic acid.

  • Data Analysis: Integrate the peak areas of the Ester (

    
    ) and the Acid (
    
    
    
    ). Plot
    
    
    versus the stop-flow time (
    
    
    ).
  • Interpretation: A linear plot confirms pseudo-first-order on-column hydrolysis. If the slope (rate constant) is negligible at your chosen method conditions, your method is validated against chromatographic artifacts.

Conclusion

The accurate quantification of aryl boronic esters requires analytical chemists to respect the unique Lewis acid chemistry of the boron atom. By abandoning traditional high-silanol silica columns in favor of hybrid particle technologies, strictly avoiding aqueous sample diluents, and utilizing sub-ambient column temperatures, researchers can completely suppress on-column hydrolysis. Implementing the stop-flow kinetic protocol ensures that your resulting data represents the true purity of your synthetic intermediates, safeguarding downstream drug development workflows.

References

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC Journal of Liquid Chromatography & Related Technologies URL:[Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC (Ingenta Connect) Ingenta Connect URL:[Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods Journal of Liquid Chromatography & Related Technologies (Taylor & Francis) URL:[Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Waters Corporation URL:[Link]

Sources

Benchmarking Thermal Resilience: A Comparative Guide to Cyclic Boronic Esters via TGA/DSC

Author: BenchChem Technical Support Team. Date: March 2026

The Stability Conundrum: Why TGA/DSC Matters

In the development of pharmaceutical intermediates—particularly for Suzuki-Miyaura cross-couplings—boronic acids are notorious for their unpredictable physical behavior. Under standard storage conditions, free boronic acids (


) spontaneously dehydrate to form cyclic trimeric anhydrides known as boroxines .[1] This equilibrium fluctuates with humidity and temperature, making accurate stoichiometry in GMP settings nearly impossible.

Cyclic boronic esters were developed to "lock" the boron atom, preventing this trimerization. However, not all esters are created equal. As we scale up from medicinal chemistry (mg) to process chemistry (kg), understanding the thermal limit (


) and phase behavior  (

) of these protecting groups is critical.

This guide benchmarks the three industry-standard cyclic esters—Pinacol (Pin) , Neopentyl Glycol (Npg) , and N-Methyliminodiacetic Acid (MIDA) —using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Comparative Performance Analysis

We classify boronic esters into three tiers of thermal resilience based on their hybridization state and steric protection.

The Stability Hierarchy

The following Graphviz diagram illustrates the stability hierarchy and the structural reasons behind it.

StabilityHierarchy cluster_mechanism Stabilization Mechanism MIDA Tier 1: MIDA Boronates (sp3 Hybridized) Most Stable Pin Tier 2: Pinacol Esters (sp2, Sterically Hindered) High Thermal Stability MIDA->Pin Decreasing Hydrolytic/Thermal Stability MIDA_mech B-N Dative Bond (Occupied p-orbital) MIDA->MIDA_mech Npg Tier 3: Neopentyl Glycol (sp2, Moderate Sterics) Moderate Stability Pin->Npg Pin_mech Tetra-methyl Steric Bulk (Kinetic Protection) Pin->Pin_mech Acid Tier 4: Free Boronic Acid (Unprotected) Unstable (Boroxine Cycle) Npg->Acid

Caption: Hierarchy of boronic ester stability. MIDA boronates achieve superior stability via sp3 hybridization, while Pinacol esters rely on steric bulk.

Quantitative Benchmarks (Representative Data)

The table below summarizes typical thermal transitions observed in TGA and DSC for phenyl-substituted boron species. Note that specific values vary by the R-group attached to the boron.

ParameterMIDA Boronate Pinacol Ester (Bpin) Neopentyl Glycol (Bnpg) Free Boronic Acid
Hybridization

(Tetrahedral)

(Trigonal Planar)

(Trigonal Planar)

Physical State Crystalline SolidLiquid or Low-Melting SolidSolidSolid (variable)
Melting Point (

)
High (>150°C typical)Low (<100°C) or LiquidModerate (100–150°C)Indistinct (Dehydrates)
Decomp. Onset (

)
> 200°C> 150°C (often distillable)120–150°C~100–120°C (Dehydration)
Volatility NegligibleModerate (Sublimes)ModerateLow
Storage Stability Years (Benchtop)Months (Desiccator)Weeks/MonthsDays (Hygroscopic)

Mechanistic Insights: The "Why" Behind the Data

To interpret TGA/DSC curves accurately, one must understand the decomposition pathways.

MIDA: The sp3 Cage Effect

MIDA boronates utilize a dative bond from the nitrogen atom to the boron center. This fills the empty p-orbital of the boron atom, changing its hybridization from


 to 

.
  • TGA Signature: MIDA boronates typically show a single, sharp weight loss event at high temperatures (>200°C) corresponding to the decomposition of the organic ligand. They do not lose water.

  • DSC Signature: Sharp, reversible melting endotherms.

Pinacol: Steric Shielding

Pinacol esters remain


 hybridized, leaving the p-orbital empty and susceptible to nucleophilic attack (hydrolysis/oxidation). However, the four methyl groups on the pinacol ring provide a "steric fence."
  • TGA Signature: Pinacol esters are volatile. In an open pan, you will see 100% weight loss due to evaporation/sublimation before decomposition. In a sealed pan (pinhole), you observe thermal decomposition often initiated by C-O bond cleavage.

Free Acid: The Dehydration Trap
  • TGA Signature: A stepped weight loss starting ~100°C. The first step is the loss of water (

    
    ) as the acid converts to the boroxine anhydride.
    
  • DSC Signature: A broad endotherm (dehydration) often mistaken for melting.

Experimental Protocols (Self-Validating Systems)

Thermogravimetric Analysis (TGA)

Objective: Determine thermal stability limit (


) and volatility.
  • Sample Prep: 5–10 mg of sample. Do not grind heavily if the sample is MIDA (crystalline); grinding can induce amorphization.

  • Pan Selection:

    • For MIDA/Solids: Alumina (

      
      ) open crucible.
      
    • For Pinacol/Volatiles: Aluminum pan with a laser-drilled pinhole (50 µm). This creates a "self-generated atmosphere" that suppresses evaporation, allowing you to see the true decomposition point rather than just boiling.

  • Atmosphere:

    • Standard: Nitrogen (

      
      ) at 50 mL/min (Inert thermal breakdown).
      
    • Stress Test: Air/Oxygen (Oxidative stability—critical for shelf-life prediction).

  • Ramp: 10°C/min from 25°C to 600°C.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and energetic purity.
  • Sample Prep: 2–5 mg. Ensure good contact with the pan bottom.

  • Pan Selection (CRITICAL): Use Hermetically Sealed Aluminum Pans (cold welded).

    • Reasoning: Pinacol esters sublime easily. An open or crimped pan will allow mass loss, causing the DSC baseline to drift endothermically, masking the melting event.

  • Cycle: Heat-Cool-Heat.

    • Cycle 1: Erase thermal history (solvent inclusions, polymorphism).

    • Cooling: Controlled crystallization.

    • Cycle 2: The true thermodynamic melting point.

Workflow Visualization

ProtocolWorkflow cluster_TGA TGA (Stability) cluster_DSC DSC (Purity/Phase) Sample Sample Selection (Pin/MIDA/Npg) PanSelect Pan Selection (Hermetic vs Pinhole) Sample->PanSelect TGA_Run Ramp 10°C/min (N2 Purge) PanSelect->TGA_Run DSC_Run Heat-Cool-Heat (Sealed Pan) PanSelect->DSC_Run Data_Td Output: Td (Decomp) & Volatility TGA_Run->Data_Td Data_Tm Output: Tm (Melt) & Purity DSC_Run->Data_Tm

Caption: Integrated TGA/DSC workflow for characterizing organoboron stability.

References

  • Gillis, E. P., & Burke, M. D. (2007).[2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[2] Link

  • Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Chromatographed."[2] Journal of the American Chemical Society.[2] Link

  • Hinkes, S. P. A., & Klein, C. D. P. (2019).[3] "Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids." Organic Letters. Link

  • BenchChem Technical Guides. (2025). "Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions." Link

  • IUPAC. (2011). "Terminology of Thermal Analysis and Calorimetry." Pure and Applied Chemistry. Link

Sources

A Technical Guide to Boronic Acid Surrogates: Benchmarking 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane against MIDA Boronates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is a critical parameter for success. The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, relies heavily on the stability and reactivity of the boronic acid component. However, many boronic acids suffer from inherent instability, leading to challenges in storage, handling, and reaction efficiency.[1] This has spurred the development of various protecting groups to mask the boronic acid functionality, enhancing its robustness.

Among the plethora of available protecting groups, N-methyliminodiacetic acid (MIDA) boronates have emerged as a gold standard, prized for their exceptional stability and unique reactivity profile. This guide provides a comprehensive comparison of MIDA boronates with another class of boronic acid surrogates, 2-aryl-1,3,2-dioxaborinanes, with a specific focus on 2-(4-methoxyphenyl)-1,3,2-dioxaborinane. While direct experimental data for this specific dioxaborinane in cross-coupling reactions is limited in the accessible literature, we will draw upon the general characteristics of this class of compounds to provide a thorough and insightful comparative analysis.

The Gold Standard: MIDA Boronates

MIDA boronates are air-stable, crystalline solids that exhibit remarkable stability to a wide range of reaction conditions, including chromatography.[2] This high degree of stability is attributed to the trivalent MIDA ligand, which rehybridizes the boron center from sp² to sp³, effectively attenuating its transmetalation capability under anhydrous conditions.

The key feature that distinguishes MIDA boronates is their capacity for a slow, controlled release of the corresponding boronic acid under specific aqueous basic conditions. This "slow-release" mechanism is particularly advantageous when working with inherently unstable boronic acids, such as those derived from 2-heterocycles, vinyl groups, and cyclopropanes. By maintaining a low, steady concentration of the reactive boronic acid in situ, decomposition pathways are minimized, leading to significantly improved yields in cross-coupling reactions with challenging substrates.[2]

Synthesis of MIDA Boronates

The synthesis of MIDA boronates typically involves the condensation of a boronic acid with N-methyliminodiacetic acid. While early procedures required harsh dehydrating conditions, milder methods have been developed, such as the use of MIDA anhydride, which acts as both the ligand source and an in situ desiccant. This has expanded the scope of MIDA boronates to include more sensitive boronic acids.

The Challenger: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is a cyclic boronic ester derived from 4-methoxyphenylboronic acid and 1,3-propanediol. As a class, 1,3,2-dioxaborinanes serve as a protecting group for boronic acids, enhancing their stability compared to the free boronic acids.

Stability and Reactivity Profile

The stability of boronic esters is influenced by the diol used for their formation. Six-membered rings, such as the 1,3,2-dioxaborinane ring system, are generally less hydrolytically stable than the five-membered rings of pinacol (Bpin) esters.[3] While this can be advantageous for facile deprotection, it may also lead to premature hydrolysis and decomposition under certain reaction conditions, especially in the presence of water.

In the context of Suzuki-Miyaura coupling, the reactivity of boronic esters is a crucial factor. The transmetalation step, a key part of the catalytic cycle, is often slower for boronic esters compared to free boronic acids.[4] However, the specific reaction conditions, including the choice of base, solvent, and palladium catalyst, can be optimized to facilitate the coupling of boronic esters.

Head-to-Head Comparison: MIDA Boronates vs. 1,3,2-Dioxaborinanes

FeatureMIDA Boronates2-(Aryl)-1,3,2-dioxaborinanes (Inferred for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane)
Stability Exceptionally high; air-stable, crystalline solids; compatible with chromatography.[2]Moderately stable; generally more stable than free boronic acids but less stable than MIDA boronates. Prone to hydrolysis, especially under basic conditions.
Reactivity Slow-release of boronic acid under specific basic conditions, enabling high yields with unstable substrates.[2]Direct participation in coupling or hydrolysis to the boronic acid in situ. Reactivity is dependent on reaction conditions.
Handling Easy to handle and store for extended periods.Generally easier to handle than free boronic acids, but may require storage under inert atmosphere to prevent hydrolysis.
Synthesis Well-established procedures, including mild methods for sensitive substrates.Typically synthesized by condensation of the boronic acid with 1,3-propanediol.
Key Advantage Controlled release of boronic acid, ideal for challenging cross-couplings.Facile deprotection, potentially simpler reaction setup for robust substrates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with MIDA Boronates

A representative protocol for a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate is as follows:

  • To a reaction vessel, add the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon).

  • A degassed solvent system (e.g., dioxane/water, 10:1) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Inferred General Procedure for Suzuki-Miyaura Coupling with 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

Based on general procedures for Suzuki-Miyaura reactions with boronic esters, a likely protocol for 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane would be:

  • In a reaction vessel, combine 2-(4-methoxyphenyl)-1,3,2-dioxaborinane (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous Na₂CO₃, 2.0 M, 2.0 equiv).

  • The vessel is flushed with an inert gas.

  • A suitable solvent (e.g., toluene or DMF) is added.

  • The mixture is heated (e.g., to 90 °C) and stirred for the required reaction time.

  • Work-up and purification would follow a standard procedure similar to that for MIDA boronates.

Mechanistic Considerations

The fundamental difference in the application of MIDA boronates and 1,3,2-dioxaborinanes in Suzuki-Miyaura coupling lies in their interaction with the catalytic cycle.

G cluster_0 MIDA Boronate Pathway cluster_1 1,3,2-Dioxaborinane Pathway (Inferred) MIDA MIDA Boronate (Stable) Base_H2O Base / H₂O MIDA->Base_H2O Hydrolysis Boronic_Acid Boronic Acid (Slow Release) Base_H2O->Boronic_Acid Pd_Cycle_MIDA Pd(0)/Pd(II) Catalytic Cycle Boronic_Acid->Pd_Cycle_MIDA Transmetalation Product_MIDA Coupled Product Pd_Cycle_MIDA->Product_MIDA Reductive Elimination Dioxaborinane 1,3,2-Dioxaborinane Pd_Cycle_Dioxa Pd(0)/Pd(II) Catalytic Cycle Dioxaborinane->Pd_Cycle_Dioxa Direct Transmetalation (Possible) Hydrolysis_Dioxa Hydrolysis (Potential side reaction or pre-catalytic step) Dioxaborinane->Hydrolysis_Dioxa Product_Dioxa Coupled Product Pd_Cycle_Dioxa->Product_Dioxa Reductive Elimination Boronic_Acid_Dioxa Boronic Acid Hydrolysis_Dioxa->Boronic_Acid_Dioxa Boronic_Acid_Dioxa->Pd_Cycle_Dioxa Transmetalation

Figure 1. Comparative mechanistic pathways.

MIDA boronates undergo a controlled, slow hydrolysis to release the active boronic acid, which then enters the palladium catalytic cycle. In contrast, 1,3,2-dioxaborinanes may either undergo direct transmetalation with the palladium complex or, more likely, hydrolyze in situ to the corresponding boronic acid before transmetalation. The rate of this hydrolysis is less controlled than that of MIDA boronates and can be a competing factor with the desired cross-coupling reaction.

Conclusion and Future Outlook

MIDA boronates represent a highly refined and robust solution to the challenges associated with the use of unstable boronic acids in Suzuki-Miyaura cross-coupling reactions. Their exceptional stability and unique slow-release mechanism provide a clear advantage, particularly in complex syntheses and with sensitive substrates.

While 2-(4-methoxyphenyl)-1,3,2-dioxaborinane and other 1,3,2-dioxaborinanes offer a more straightforward protection strategy for boronic acids, their lower hydrolytic stability and the lack of a controlled-release mechanism may limit their applicability, especially in cases where the free boronic acid is prone to decomposition.

For researchers and drug development professionals, the choice between these two classes of boronic acid surrogates will depend on the specific requirements of the synthesis. For routine couplings with stable boronic acids, a 1,3,2-dioxaborinane may suffice. However, for challenging substrates and for applications requiring high yields and reproducibility, the superior performance of MIDA boronates makes them the clear reagent of choice. Further experimental investigation into the direct comparative performance of 2-(4-methoxyphenyl)-1,3,2-dioxaborinane in Suzuki-Miyaura couplings would be invaluable to the synthetic community.

References

  • Achilli, C., Ciana, A., Fagnoni, M., Balduini, G., & Minetti, G. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Chemistry & Medicine.
  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Poster Board #1276.
  • Cuminet, F., Caillol, S., Dantras, É., Leclerc, E., & Ladmiral, V. (2021). Neighboring Group Participation and Internal Catalysis Effects on Exchangeable Covalent Bonds: Application to the Thriving Field of Vitrimer Chemistry.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. (2025). Benchchem.
  • Roy, C., & Brown, H. C. (2007). A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification.
  • The uses of 4-Methoxyphenylboronic acid. (n.d.). ChemicalBook.
  • 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. (n.d.). PubChem.
  • 4-Methoxyphenylboronic acid = 95.0 5720-07-0. (n.d.). Sigma-Aldrich.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC.
  • Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. (2025). Benchchem.
  • 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). Sigma-Aldrich.
  • 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane. (n.d.). LabSolutions.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • 213596-33-9 | 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane. (n.d.). ChemScene.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • 2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane | 213596-33-9. (n.d.). Sigma-Aldrich.
  • Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid.
  • ChemInform Abstract: Mechanism of the Broensted Acid Catalysed Hydrolysis of 2-Aryl-2- methyl-1,3-dithianes in Aqueous Perchloric Acid. (2010, May).
  • Dynamic Ion Speciation during the Hydrolysis of Aryltrifluorobor
  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Rel
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). AmeliCA.

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane

[1][2]

Executive Summary & Chemical Profile

2-(4-Methoxyphenyl)-1,3,2-dioxaborinane is an arylboronic ester commonly used as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] While arylboronic esters are generally more stable than their corresponding boronic acids, they are classified as hazardous chemical waste.

This guide defines the disposal workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and prevents environmental contamination, specifically addressing the phytotoxicity of boron compounds in municipal wastewater systems.[1]

Chemical Identity & Hazard Characterization
ParameterData
Chemical Name 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane
CAS Number 155826-85-0 (General analog: 5123-13-7 for acid precursor)
Molecular Formula C₁₀H₁₃BO₃
Physical State Solid (typically white to off-white powder)
GHS Classification Warning [1][3][4][5][6] • Skin Irrit. 2 (H315) [1][7] • Eye Irrit. 2A (H319) • STOT SE 3 (H335)
Reactivity Hydrolyzes in the presence of water/acids to form 4-methoxyphenylboronic acid and 1,3-propanediol.

Waste Characterization & Regulatory Status

Before disposal, the waste must be characterized to determine the correct waste stream.

  • RCRA Status: Not specifically P-listed or U-listed.[1] However, it must be managed as Hazardous Waste due to its chemical toxicity and potential to cause environmental harm (aquatic/phytotoxicity).[8]

  • Characteristic Waste: It generally does not exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003) in its pure solid form.[1]

  • Boron Regulation: Boron is difficult to remove in standard wastewater treatment plants.[1] Strictly prohibited from drain disposal. [1]

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Waste

Scenario: Disposal of expired reagent, excess solid from weighing, or spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Segregation: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic decomposition.[1]

  • Labeling: Attach a hazardous waste tag immediately upon adding the first gram of waste.[1]

    • Constituents: "2-(4-Methoxyphenyl)-1,3,2-dioxaborinane, 100%"

    • Hazard Checkboxes: Toxic, Irritant.[1][6][7]

  • Storage: Keep container closed and stored in a secondary containment tray until EHS pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Scenario: Post-reaction solutions containing the boronate ester, solvents (THF, Dichloromethane, Toluene), and byproducts.[1]

  • Solvent Identification: Determine the primary solvent.[1]

    • Halogenated Waste: If DCM, Chloroform, or Dichloroethane is present.[1]

    • Non-Halogenated Waste: If THF, Toluene, Acetone, or Alcohols are the carrier.[1]

  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Acidic waste can accelerate hydrolysis; Basic waste can be corrosive.[1] If quenching a reaction, ensure the quench is complete and cool before bottling.

  • Bottling: Pour into a narrow-neck solvent waste container (Safety Can or HDPE carboy).

    • Headspace: Leave at least 10% headspace to allow for expansion.[1]

  • Labeling: List all components (e.g., "Tetrahydrofuran 90%, 2-(4-Methoxyphenyl)-1,3,2-dioxaborinane <5%").

Protocol C: Contaminated Debris (Sharps & Consumables)[2]
  • Glassware/Sharps: Chemically contaminated needles or broken glass must go into a Hard-Sided Sharps Container .[1] Do not rinse into the sink.

  • Gloves/Paper Towels: If heavily soiled, dispose of as Solid Hazardous Waste (Protocol A).[1] If merely trace-contaminated, follow facility "Yellow Bag" or trace chemical waste guidelines.

Operational Workflow: Decision Logic

The following diagram illustrates the critical decision-making process for segregating this specific compound.

DisposalWorkflowStartWaste Generation:2-(4-Methoxyphenyl)-1,3,2-dioxaborinaneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Spill Debris)StateCheck->Solid Powder/DebrisLiquidLiquid Waste(Reaction Mixture)StateCheck->Liquid SolutionSolidBinSolid Hazardous Waste Bin(HDPE/Glass Jar)Solid->SolidBinSolventCheckIdentify Solvent TypeLiquid->SolventCheckHaloHalogenated Solvent Stream(e.g., DCM, Chloroform)SolventCheck->Halo Contains HalogensNonHaloNon-Halogenated Stream(e.g., THF, Toluene)SolventCheck->NonHalo No HalogensLabelingLabeling Compliance:1. Full Chemical Name2. Hazard Warnings (Irritant)3. DateHalo->LabelingNonHalo->LabelingSolidBin->LabelingEHSTransfer to EHS / Licensed Waste VendorLabeling->EHS

Figure 1: Cradle-to-Grave waste segregation logic for arylboronic esters.

Emergency Response (Spill to Disposal)

In the event of a spill, the cleanup material becomes hazardous waste.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If powder is airborne, use a N95 or P100 respirator.

  • Containment:

    • Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with wet paper towels or use a HEPA vacuum designated for chemical use.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.[1]

  • Decontamination: Wipe the area with soap and water. Collect all wipes and absorbent materials into the Solid Hazardous Waste container (Protocol A).

  • Prohibited: Do not use bleach (sodium hypochlorite) immediately on high concentrations of boronic esters without ventilation, as oxidation can be exothermic.[1]

References

  • PubChem. (n.d.).[1] 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Analogous Hazard Data). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved March 6, 2026, from [Link]

  • Princeton University EHS. (n.d.). Laboratory Waste Disposal Guide. Retrieved March 6, 2026, from [Link]

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